2,6-Dimethoxy-4-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29049. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dimethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBGEVFGPIUGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282987 | |
| Record name | 2,6-dimethoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-96-8 | |
| Record name | 6937-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dimethoxy-4-methylbenzaldehyde CAS 6937-96-8 properties
An In-Depth Technical Guide to 2,6-Dimethoxy-4-methylbenzaldehyde
Abstract
This compound, identified by CAS number 6937-96-8, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two ortho-methoxy groups and a para-methyl group relative to the aldehyde, imparts specific steric and electronic properties that make it a valuable building block. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, spectroscopic signatures, reactivity profile, and established protocols for its handling and application. The narrative emphasizes the causality behind its chemical behavior and provides field-proven insights into its use as a synthetic intermediate.
Core Physicochemical & Structural Properties
This compound is a solid at ambient temperature, and its properties are dictated by the interplay of its three functional groups on the benzene ring. The electron-donating nature of the methoxy and methyl groups enriches the aromatic system, while the steric bulk of the ortho-methoxy groups influences the reactivity of the adjacent aldehyde moiety.
Identity and Physical Data
A consolidation of the compound's key identifiers and physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6937-96-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dimethoxy-4-tolualdehyde | |
| Appearance | Solid | [4] |
| Melting Point | 90 - 94 °C | [2][3] |
| Boiling Point | 315.7 °C at 760 mmHg | [3] |
| Density | 1.089 g/cm³ | [3] |
| Water Solubility | Soluble in water | [1][2][5] |
| Storage | Store at 10°C - 25°C. Air Sensitive. | [1] |
Computational Descriptors
Computational data provides further insight into the molecule's behavior in various chemical environments.
| Descriptor | Value | Source(s) |
| XLogP3 | 1.7 - 1.8 | [1][3] |
| Topological Polar Surface Area | 35.5 Ų | [1][6] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| InChI | InChI=1S/C10H12O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-6H,1-3H3 | [1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)C=O)OC | [1] |
Molecular Structure Visualization
The structural arrangement of the substituents is critical to understanding the compound's reactivity.
Caption: Molecular structure of this compound.
Spectroscopic Profile for Structural Elucidation
While specific, high-resolution spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This section serves as a guide for spectral interpretation during quality control or reaction monitoring.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by signals from the aldehyde and substituted aromatic functionalities. The data below is based on the analysis of the closely related 2,6-dimethoxybenzaldehyde and is expected to be highly representative.[7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~2820 and ~2720 | Weak | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |
| ~1685 | Strong | C=O Stretching | Aldehyde (-CHO) |
| ~1590 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether |
| ~1110 | Strong | C-O-C Symmetric Stretching | Aryl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~10 ppm), two singlets for the two equivalent methoxy groups (~3.8-4.0 ppm), a singlet for the para-methyl group (~2.3 ppm), and a singlet for the two equivalent aromatic protons on the ring.
-
¹³C NMR: The carbon NMR would reveal a signal for the carbonyl carbon (~190 ppm), signals for the aromatic carbons (with those attached to oxygen appearing downfield, ~160 ppm), a signal for the methoxy carbons (~56 ppm), and a signal for the methyl carbon (~21 ppm).
Synthesis, Reactivity, and Applications
Conceptual Synthesis Route: Vilsmeier-Haack Formylation
A common and effective method for introducing an aldehyde group to an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[8][9][10] This approach is highly plausible for the synthesis of this compound from 3,5-dimethoxytoluene.
The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophile then attacks the electron-rich aromatic ring. The ortho-directing and activating nature of the methoxy groups, combined with the para-methyl group, makes the position between the two methoxy groups the most likely site of formylation.
Caption: Conceptual workflow for Vilsmeier-Haack synthesis.
Reactivity Profile
The chemical behavior of this compound is primarily defined by its aldehyde group and the highly substituted aromatic ring.
-
Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can undergo standard aldehyde reactions such as reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid. However, the two ortho-methoxy groups create significant steric hindrance, which can slow the rate of reaction compared to less hindered aldehydes.[11]
-
Aromatic Ring: The ring is highly activated by three electron-donating groups, making it susceptible to further electrophilic substitution, although steric hindrance will heavily influence the regioselectivity.
Applications in Synthesis
Given its structure, this compound is a valuable intermediate.
-
Pharmaceutical Synthesis: It serves as a building block for more complex molecules with potential biological activity.[2][5] The specific substitution pattern can be crucial for achieving desired binding to biological targets.
-
Protecting Group Chemistry: Similar to 2,6-dimethoxybenzaldehyde, it can be used in reductive amination to introduce the 2,6-dimethoxy-4-methylbenzyl (DMMB) group as a protecting group for amines.[12] This group offers unique stability and deprotection conditions due to the electronic effects of the methoxy substituents.[12]
-
Resin and Polymer Synthesis: Aromatic aldehydes are used in the synthesis of resins and other polymeric materials.[2][5]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[6]
GHS Hazard Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][13]
Recommended Precautionary Measures
The following table summarizes the necessary precautions for safe handling and storage.
| Precaution Type | Statement Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[13] | |
| Response | P302 + P352 | IF ON SKIN: wash with plenty of soap and water.[13] |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[14] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[14] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles.[13][16]
-
Storage: The compound is noted as being air-sensitive.[1][2] Store in a tightly sealed container, preferably under an inert atmosphere such as argon, in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13][16]
Experimental Protocols
Protocol: Infrared Spectrum Acquisition (ATR-FTIR)
This protocol is a self-validating system for obtaining a high-quality IR spectrum of the solid material, adapted from a standard procedure for similar aromatic aldehydes.[7]
-
Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
Preparation:
-
Ensure the spectrometer has reached thermal equilibrium.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.
-
-
Background Spectrum: Acquire a background spectrum (typically 16-32 scans). This is a critical step to computationally subtract the absorbance from atmospheric CO₂ and H₂O, ensuring they do not appear as artifacts in the sample spectrum.
-
Sample Analysis:
-
Place a small amount of this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR pressure arm. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Acquire the sample spectrum, co-adding 16 to 32 scans to enhance the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.
References
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- Guidechem. (n.d.). This compound 6937-96-8 wiki.
- ChemicalBook. (2023-04-23). This compound | 6937-96-8.
- Biosynth. (n.d.). This compound | 6937-96-8 | FD70948.
- ChemicalBook. (n.d.). This compound CAS#: 6937-96-8.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,5-Dimethoxy-4-methylbenzaldehyde.
- Thermo Fisher Scientific. (2025-09-10). SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde.
- Benchchem. (2025). An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde.
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy Benzaldehyde,2,6-dimethoxy-4-methyl-.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
- Angene Chemical. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). This compound, 10 g, CAS No. 6937-96-8.
- ECHEMI. (n.d.). 4925-88-6, 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula.
- Benchchem. (2025). Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.
- ChemicalBook. (n.d.). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis.
- PubChem. (n.d.). This compound | C10H12O3 | CID 232028.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 10 g, CAS No. 6937-96-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
- 5. This compound | 6937-96-8 [chemicalbook.com]
- 6. This compound | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
- 10. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
Section 1: Core Physicochemical and Structural Data
An In-depth Technical Guide to 2,6-Dimethoxy-4-methylbenzaldehyde
This compound is a substituted aromatic aldehyde of significant interest to synthetic chemists. Its unique substitution pattern, featuring two ortho-methoxy groups and a para-methyl group relative to the aldehyde, makes it a valuable precursor for the synthesis of complex molecular architectures. The electron-donating methoxy groups activate the aromatic ring, while the aldehyde function serves as a versatile handle for a wide array of chemical transformations. This guide provides a technical overview of its core properties, a validated synthesis protocol, analytical characterization methods, and handling guidelines for research and development professionals.
The fundamental properties of this compound are essential for its use in precise chemical synthesis and are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1][2][3][4] |
| CAS Number | 6937-96-8 | [1][2] |
| Appearance | Solid | N/A |
| Melting Point | 91-94 °C | [2] |
| Solubility | Soluble in water | [1][2][5] |
| Sensitivity | Air Sensitive | [1][2] |
Section 2: Synthesis Protocol via Ortho-Lithiation
Principle of the Method
The synthesis of this compound can be efficiently achieved via a directed ortho-lithiation reaction. This strategy is predicated on the powerful directing ability of the two methoxy groups on the aromatic ring. In the precursor, 1,3-dimethoxy-5-methylbenzene, the methoxy groups strongly activate the C2 position (the carbon atom situated between them) for deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). This regioselective deprotonation generates a highly reactive aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired position, yielding the target product. This method is favored for its high regioselectivity and generally good yields when performed under strictly anhydrous and anaerobic conditions.[6]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related 2,6-dialkoxybenzaldehydes.[6]
Materials:
-
1,3-Dimethoxy-5-methylbenzene (Orcinol dimethyl ether)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: All glassware must be rigorously flame-dried or oven-dried and assembled under a stream of dry argon or nitrogen. To a stirred solution of 1,3-dimethoxy-5-methylbenzene (10 mmol) in anhydrous THF (60 mL) at 0 °C (ice bath), add n-BuLi (1.1 equivalents, 11 mmol) dropwise via syringe. The use of an inert atmosphere is critical as n-BuLi reacts vigorously with water and oxygen.[7]
-
Lithiation: Stir the resulting mixture at 0 °C for 2 hours. The methoxy groups direct the deprotonation to the C2 position, forming the aryllithium intermediate.[6]
-
Formylation: After 2 hours, cool the mixture to -78 °C (dry ice/acetone bath). Slowly add anhydrous DMF (2.5 equivalents, 25 mmol) dropwise. The low temperature is necessary to control the exothermic reaction between the potent aryllithium nucleophile and the DMF electrophile.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl to quench any remaining organolithium species.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine all organic phases.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel. A solvent system of hexanes/ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity) is typically effective for eluting the pure this compound.[6]
Section 3: Analytical Characterization
Principle of Characterization
Following synthesis, rigorous analytical characterization is mandatory to confirm the chemical identity and assess the purity of the final compound. A multi-technique approach provides orthogonal data, ensuring a self-validating system. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise molecular structure, Mass Spectrometry (MS) confirms the molecular weight, and High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.
Caption: Analytical workflow for product validation.
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous structural confirmation.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: This experiment will reveal the number and environment of protons. Expected signals include: a singlet for the aldehyde proton (~10 ppm), a singlet for the two equivalent methoxy groups (~3.8-4.0 ppm), a singlet for the aromatic protons, and a singlet for the methyl group protons (~2.3 ppm).
-
¹³C NMR: This provides information on the carbon skeleton. Expected signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including those bonded to methoxy groups at ~160 ppm), methoxy carbons (~56 ppm), and the methyl carbon (~21 ppm).
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular formula by determining the molecular weight.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using techniques like Electrospray Ionization (ESI).
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 181.20, confirming the molecular weight of 180.20 g/mol .[1][3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.[8]
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column is standard.[8]
-
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main product peak in the chromatogram. A pure sample should exhibit a single major peak.
-
Section 4: Applications in Research and Drug Development
This compound is not merely a chemical curiosity but a functional building block for constructing more elaborate molecules, particularly in the field of medicinal chemistry. The aldehyde group is a key functional handle, readily participating in reactions such as:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon double bond formation.
-
Condensation Reactions: With active methylene compounds to build heterocyclic rings.
Its utility is analogous to that of similar substituted benzaldehydes, which are pivotal starting materials in drug discovery campaigns. For instance, the related compound 2,6-dimethoxybenzaldehyde is a documented precursor in the synthesis of thiazolidin-4-one derivatives, a class of compounds investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[8][9] The strategic placement of the methoxy and methyl groups on the this compound scaffold allows researchers to explore specific regions of a target's binding pocket, fine-tuning steric and electronic interactions to optimize potency and selectivity.
Caption: General synthetic utility in drug discovery.
Section 5: Safety and Handling
While a specific, comprehensive toxicological profile for this compound is not thoroughly established, data from structurally similar aromatic aldehydes provides a strong basis for prudent laboratory practice.[10]
GHS Hazard Classification (Anticipated): Based on analogous compounds, the following hazards should be assumed.[10][11]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12] An eyewash station and safety shower must be readily accessible.[12]
-
Personal Protective Equipment:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] The "Air Sensitive" designation suggests storing under an inert atmosphere (e.g., argon) may be beneficial for long-term stability.[1][2]
References
-
Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Cole-Parmer. [Link]
-
2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3. PubChem. [Link]
-
Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com. [Link]
-
Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. PrepChem.com. [Link]
-
Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6937-96-8 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
2,6-Dimethoxy-4-methylbenzaldehyde physical and chemical properties
An In-depth Technical Guide to 2,6-Dimethoxy-4-methylbenzaldehyde
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and spectroscopic properties of this compound. Beyond a mere compilation of data, this document provides field-proven insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound, with CAS Number 6937-96-8, is a substituted aromatic aldehyde.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups at positions 2 and 6, and a methyl group at position 4. The ortho-methoxy groups exert significant electronic and steric influence on the reactivity of both the aldehyde function and the aromatic ring, making it a unique building block in organic synthesis.
Molecular Structure
The structural arrangement of its functional groups is fundamental to its chemical behavior.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The fundamental physical properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.
| Property | Value | Reference(s) |
| CAS Number | 6937-96-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Appearance | Solid | [5] |
| Melting Point | 90 °C | [3][6] |
| Boiling Point | 315.7 °C | [3][6] |
| Solubility | Soluble in water. | [1][7] |
| Topological Polar Surface Area | 35.5 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
Synthesis Protocols and Mechanistic Insights
The synthesis of substituted benzaldehydes often relies on formylation reactions of electron-rich aromatic precursors. For this compound, a plausible and efficient route is the Vilsmeier-Haack reaction, given the activating nature of the methoxy and methyl substituents.
Recommended Synthesis: Vilsmeier-Haack Reaction
This method is preferred for its use of relatively inexpensive reagents and generally high yields for activated aromatic systems. The causality behind this choice is the high electrophilicity of the Vilsmeier reagent, which is necessary to formylate the benzene ring.
Caption: Workflow for the Vilsmeier-Haack synthesis pathway.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring purity.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath. The cooling step is critical to control the highly exothermic reaction that follows.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 45-60 minutes. The formation of the solid or viscous Vilsmeier reagent should be observed.
-
-
Formylation Reaction:
-
Dissolve the starting material, 2,4-dimethoxytoluene, in a minimal amount of anhydrous DMF or other suitable solvent.
-
Add the solution of the starting material to the Vilsmeier reagent.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The elevated temperature provides the necessary activation energy for the electrophilic substitution.
-
Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent. The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product confirms progress.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive species.
-
Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium carbonate until the pH is ~7.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
-
Chemical Reactivity and Spectroscopic Characterization
The molecule's reactivity is dominated by the aldehyde group and the electron-rich aromatic ring. The flanking methoxy groups sterically hinder the aldehyde, potentially slowing the rate of nucleophilic attack compared to unhindered aldehydes, while strongly activating the ring for electrophilic substitution.
Reactivity Profile
Caption: Key reactive sites and reaction types for the title compound.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected characteristic signals based on the structure and data from analogous compounds.
| Spectroscopy Type | Characteristic Signals and Assignments | Reference(s) |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~10.4 ppm. - Aromatic Protons (Ar-H): Two singlets, ~6.3-6.5 ppm. - Methoxy Protons (OCH₃): Singlet (6H), ~3.9 ppm. - Methyl Protons (CH₃): Singlet (3H), ~2.3 ppm. | [1] |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~190 ppm. - Aromatic Carbons (C-O): ~160-165 ppm. - Aromatic Carbons (C-H, C-C): ~105-145 ppm. - Methoxy Carbons (OCH₃): ~56 ppm. - Methyl Carbon (CH₃): ~22 ppm. | [8] |
| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): Strong, ~1680-1700 cm⁻¹. - C-H Stretch (Aromatic): Medium, ~3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Medium, ~2850-2980 cm⁻¹. - C-O Stretch (Aryl Ether): Strong, ~1250 cm⁻¹ (asymmetric) and ~1100 cm⁻¹ (symmetric). | [9] |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 180.0786 (Exact Mass). | [1][2] |
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures.[4][7] Its utility in drug development stems from its role as a scaffold that can be elaborated into various heterocyclic systems and other pharmacologically relevant structures. The specific substitution pattern can be exploited to fine-tune the steric and electronic properties of a target molecule, potentially enhancing its binding affinity to biological targets or improving its pharmacokinetic profile. It is often employed in the preparation of compounds intended for screening in anticancer, anti-inflammatory, and antimicrobial assays.
Safety, Handling, and Disposal
Adherence to rigorous safety protocols is mandatory when handling this chemical. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Information
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Use safety glasses with side-shields or chemical goggles.[12]
-
A lab coat is required.
-
For operations that may generate dust, use an approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. Wash hands thoroughly after handling.[10] Keep away from heat and sources of ignition.
First Aid and Disposal
-
If Ingested: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
- This compound 6937-96-8 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/6937-96-8.html]
- This compound | 6937-96-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6132952.htm]
- SAFETY DATA SHEET - Sigma-Aldrich (March 2, 2024). [URL: https://www.sigmaaldrich.com/sds/aldrich/w310905]
- SAFETY DATA SHEET - Sigma-Aldrich (May 16, 2024). [URL: https://www.sigmaaldrich.com/sds/aldrich/t35602]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC467640010]
- 4925-88-6, 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula - ECHEMI. [URL: https://www.echemi.com/products/4925-88-6.html]
- This compound CAS#: 6937-96-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCasEN_6937-96-8.htm]
- An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/b4189-ir-spectrum]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?book=a&id=A14611]
- Safety Data Sheet - Bio. [URL: https://www.bio-connect.nl/wp-content/uploads/2021/03/SC-258079_EU_EN.pdf]
- 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/251691]
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [URL: https://hmdb.ca/spectra/nmr_one_d/111]
- 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sy3h3d67c5f7]
- Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/b4189-synthesis]
- An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/B4189]
- Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug.com. [URL: https://designer-drug.com/pte/12.162.180.114/dcd/pdf/3-me-2,5-dma.4-me-2,5-dma.html]
- 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethoxybenzaldehyde]
- 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | FD22189 - Biosynth. [URL: https://www.biosynth.com/p/FD22189/2-5-dimethoxy-4-methylbenzaldehyde]
- This compound, 25 g, CAS No. 6937-96-8 | Building Blocks. [URL: https://www.carlroth.com/com/en/building-blocks/2-6-dimethoxy-4-methylbenzaldehyde/p/2l4a.3]
- Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-5-dimethoxy-4-methylbenzaldehyde]
- This compound | C10H12O3 | CID 232028 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethoxy-4-methylbenzaldehyde]
- Benzaldehyde, 4-methoxy- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Mask=1000]
- 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/4925-88-6.html]
- 2,6-Dimethoxybenzaldehyde - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3392970&Type=MASS]
- Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. [URL: https://www.biodiversitylibrary.org/part/232375]
- 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/602019]
- This compound, 10 g, CAS No. 6937-96-8 | Building Blocks. [URL: https://www.carlroth.com/nl/en/building-blocks/2-6-dimethoxy-4-methylbenzaldehyde/p/2l4a.2]
- 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzaldehyde]
- A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/b4189-reactivity]
- 2,5-Dimethoxy-4-methylbenzaldehyde-d6 | Stable Isotope | MedChemExpress. [URL: https://www.medchemexpress.com/2-5-dimethoxy-4-methylbenzaldehyde-d6.html]
- 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific. [URL: https://www.amerigoscientific.com/2-6-dimethoxy-4-hydroxybenzaldehyde-item-1165319.html]
- CAS 4925-88-6 2,5-Dimethoxy-4-methylbenzaldehyde - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_4925-88-6.htm]
- 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/379633]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 25 g, CAS No. 6937-96-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 5. 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 [sigmaaldrich.com]
- 6. This compound, 10 g, CAS No. 6937-96-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
- 7. This compound | 6937-96-8 [chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. fishersci.com [fishersci.com]
2,6-Dimethoxy-4-methylbenzaldehyde solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-4-methylbenzaldehyde for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and resin synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies. This document moves beyond a simple data sheet to explain the underlying chemical principles governing its solubility and provides actionable, field-proven methodologies for its practical application.
Core Physicochemical Properties and Their Influence on Solubility
The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound (C₁₀H₁₂O₃) is an aromatic aldehyde with structural features that directly influence its interaction with various solvents.
Key Molecular Characteristics:
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₀H₁₂O₃ | [2] | Provides the atomic composition. |
| Molecular Weight | 180.20 g/mol | [2][3] | Influences dissolution rate and diffusion. |
| Melting Point | 91-94°C | [4] | Indicates strong crystal lattice energy that must be overcome by solvent interaction. |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [2] | The TPSA, arising from the three oxygen atoms, suggests a moderate polarity, enabling interactions with polar solvents. |
| Hydrogen Bond Acceptors | 3 | [2] | The carbonyl oxygen and two methoxy oxygens can accept hydrogen bonds from protic solvents like alcohols and water. |
| Hydrogen Bond Donors | 0 | [2] | The molecule cannot donate hydrogen bonds, limiting its ability to self-associate in the same way as alcohols or carboxylic acids. |
| XLogP3-AA | 1.7 | [2][3] | This value indicates a degree of lipophilicity, suggesting good solubility in non-polar organic solvents. |
Expert Analysis: The structure presents a duality. The benzene ring and methyl group confer lipophilic ("fat-loving") character, promoting solubility in non-polar solvents. Conversely, the polar carbonyl (C=O) group and the two methoxy ether groups (C-O-C) create a polar region. This polarity, particularly the ability of the oxygen atoms to act as hydrogen bond acceptors, is crucial for its solubility in polar solvents. The "like dissolves like" principle is therefore central to predicting its behavior.
Qualitative Solubility Profile
While precise quantitative solubility data (g/L or mol/L) for this compound is not widely published, a reliable qualitative profile can be constructed based on the behavior of structurally similar aromatic aldehydes and fundamental chemical principles. Research on related compounds like 2,5-Dimethoxy-4-methylbenzaldehyde and 2-hydroxy-3,4-dimethoxybenzaldehyde shows high solubility in common organic solvents.[5][6]
Summary of Expected Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents effectively solvate the polar carbonyl and methoxy groups via dipole-dipole interactions without the steric hindrance of hydrogen bonding. Data for an isomer confirms solubility in DCM and DMSO.[5] |
| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the compound's oxygen atoms, effectively breaking down the crystal lattice. Ethanol is a common and effective solvent for recrystallizing similar compounds.[7][8] |
| Non-Polar | Toluene, Hexanes | Slightly Soluble to Soluble | Solubility is driven by Van der Waals interactions with the aromatic ring and methyl group. Solubility will be lower than in polar aprotic solvents. |
| Aqueous | Water | Slightly Soluble to Insoluble | Despite some sources noting "soluble in water," this is likely an oversimplification.[1][2][4] The large, non-polar hydrocarbon portion of the molecule dominates, limiting its miscibility with water. The ability to accept hydrogen bonds is insufficient to overcome the energy cost of disrupting water's strong hydrogen-bonding network.[6][9] |
Experimental Protocol: Gravimetric Determination of Solubility
To generate precise, quantitative data, the following self-validating protocol based on the isothermal equilibrium method is recommended. This method is robust, reliable, and requires standard laboratory equipment.
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solid is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or stirring plate set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours.
-
Causality: This extended period ensures that the system reaches thermodynamic equilibrium, meaning the rate of dissolution equals the rate of crystallization.
-
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle.
-
Causality: This step is critical to prevent suspended microcrystals from being transferred in the next step, which would artificially inflate the measured solubility. For very fine suspensions, centrifugation is recommended.
-
-
Sample Extraction: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Transfer it to a pre-weighed, dry vial.
-
Solvent Evaporation: Remove the solvent from the pre-weighed vial. This can be done under a gentle stream of nitrogen, in a fume hood, or using a rotary evaporator for less volatile solvents. Ensure the final solid is completely dry by placing it in a vacuum oven at a temperature well below the compound's melting point.
-
Quantification: Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial is the mass of this compound that was dissolved in the extracted volume.
-
Calculation:
-
Solubility (g/L) = Mass of residue (g) / Volume of supernatant extracted (L)
-
Repeat the experiment at least twice to ensure reproducibility.
-
Workflow for Solubility Determination
Caption: Gravimetric workflow for determining solubility.
Practical Application: Recrystallization for Purification
Solubility data is the cornerstone of purification by recrystallization. The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at low temperatures. Based on the profile of similar compounds, ethanol is an excellent starting point for developing a recrystallization protocol.[7][8]
Recrystallization Protocol:
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution. Add a boiling chip to ensure smooth boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Trustworthiness: Pre-heating the funnel prevents premature crystallization of the product, which would result in yield loss.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Safety and Handling
As a responsible scientist, proper handling is essential. Safety Data Sheets (SDS) for this compound and its isomers indicate the following:
-
Hazards: May cause skin and serious eye irritation.[10][11][12] Harmful if swallowed.[10]
-
Handling: Use in a well-ventilated area or fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13] Avoid creating dust.
-
Storage: The compound is noted as being air-sensitive.[2][4] Store in a tightly closed container under an inert gas atmosphere.
References
-
Safety Data Sheet , Bio-Techne. [Link]
-
2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 , PubChem. [Link]
-
Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde , RSIS International. [Link]
-
Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde , National Center for Biotechnology Information. [Link]
-
Solvent screening for the extraction of aromatic aldehydes , ResearchGate. [Link]
-
Properties of Aldehydes and Ketones , Chemistry LibreTexts. [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis , Institute of Science, Nagpur. [Link]
-
Aldehydes and ketones: BP and solubility , meriSTEM. [Link]
Sources
- 1. This compound | 6937-96-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethoxy-4-methylbenzaldehyde
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxy-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, underpinned by established NMR principles. We will explore the theoretical basis for the observed chemical shifts and multiplicities, present a thorough experimental protocol for data acquisition, and provide a complete analysis of the spectral data.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its utility as a building block stems from the specific arrangement of its functional groups: a reactive aldehyde, two electron-donating methoxy groups, and a methyl group on the benzene ring. The precise characterization of this molecule is paramount for its application in complex synthetic pathways. ¹H NMR spectroscopy stands as a primary and indispensable tool for confirming its structure and purity.
The substitution pattern on the aromatic ring dictates the electronic environment of each proton, resulting in a unique ¹H NMR spectrum that serves as a molecular fingerprint. Understanding the interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing aldehyde function is key to a robust spectral interpretation.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The position (chemical shift, δ), integration (number of protons), and multiplicity (splitting pattern) of these signals are governed by the electronic effects of the substituents.
Substituent Effects on Chemical Shifts:
-
Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the strong electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of δ 9-10 ppm.[1]
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. The two methoxy groups at positions 2 and 6, and the methyl group at position 4, are all electron-donating groups. This donation of electron density increases the shielding of the aromatic protons, causing them to resonate at a relatively upfield position for aromatic protons.
-
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are shielded by the adjacent oxygen atoms and typically appear as a sharp singlet in the region of δ 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group are in a benzylic position and will appear as a singlet in the aliphatic region of the spectrum, generally between δ 2.0-2.5 ppm.[2]
Based on this theoretical framework, we can predict the appearance of four singlets in the ¹H NMR spectrum, with an integration ratio corresponding to the number of protons in each unique environment.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol provides a robust methodology for obtaining a publication-quality spectrum.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral contamination.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the specified sample concentration. |
| Acquisition Time (AQ) | ~4 seconds | Allows for adequate resolution of peaks. |
| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons between scans for accurate integration. |
| Spectral Width (SW) | 20 ppm | Covers the full range of expected chemical shifts for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
This workflow for acquiring ¹H NMR data is a standard and reliable method for the structural characterization of organic molecules.
Caption: Correlation of molecular structure to the predicted ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The four distinct singlets, with their characteristic chemical shifts and integral values, are in complete agreement with the predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogues. This technical guide serves as a comprehensive resource for the analysis and interpretation of the ¹H NMR spectrum of this important synthetic intermediate, providing researchers with the foundational knowledge for its reliable identification and use in further chemical transformations.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- SpectraBase. 2,4-Dimethoxy-3-methylbenzaldehyde.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Guidechem. This compound 6937-96-8 wiki.
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).
- SpectraBase. 2,6-Dimethoxybenzaldehyde - Optional[MS (GC)] - Spectrum.
- Prezi. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.
- ChemicalBook. 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum.
- Supporting Information. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.
- SpectraBase. 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts.
- Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
- Sigma-Aldrich. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2.
- Supporting Information. (2012). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
- PubChem. 2,5-Dimethoxy-4-methylbenzaldehyde.
- PubChem. This compound.
- ChemicalBook. This compound | 6937-96-8.
- MRI Questions. (2015). 5.2 Chemical Shift.
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dimethoxy-4-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxy-4-methylbenzaldehyde. In the absence of direct experimental data, this guide employs established theoretical principles, substituent additivity rules, and comparative analysis with structurally related compounds to predict and interpret the chemical shifts. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of substituted aromatic aldehydes using ¹³C NMR spectroscopy. The guide includes a detailed experimental protocol for data acquisition, theoretical discussions on substituent effects, and visualizations to aid in understanding the molecular structure and analytical workflows.
Introduction
This compound is a polysubstituted aromatic aldehyde with significant potential in organic synthesis and as a building block for pharmaceutical compounds. Its molecular structure, characterized by a central benzene ring with an aldehyde, two methoxy groups, and a methyl group, presents a unique electronic environment. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can deduce the chemical environment of each carbon atom, thereby confirming the molecule's structure.
This guide will delve into the theoretical underpinnings of ¹³C NMR spectroscopy as it applies to this compound, predict the chemical shifts for each carbon atom, and provide a framework for the interpretation of its spectrum.
Theoretical Principles of ¹³C NMR and Substituent Effects
The chemical shift (δ) in ¹³C NMR is highly sensitive to the electronic environment of the carbon atom. Electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher frequency (downfield shift), while electron-donating groups shield the nucleus, resulting in a lower resonance frequency (upfield shift).[1] In this compound, the aldehyde (-CHO), methoxy (-OCH₃), and methyl (-CH₃) groups all exert significant electronic effects on the aromatic ring.
-
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect deshields the attached ipso-carbon and, to a lesser extent, the ortho and para positions through resonance and inductive effects. The carbonyl carbon itself exhibits a characteristic downfield chemical shift, typically in the range of 190-200 ppm.[2]
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is electron-withdrawing inductively. However, its lone pairs of electrons participate in resonance with the aromatic ring, acting as a strong electron-donating group. This resonance effect leads to increased electron density at the ortho and para positions, causing a significant upfield (shielding) shift for these carbons. The carbon of the methoxy group itself typically appears in the 55-60 ppm region.[3]
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. It generally causes a slight shielding of the aromatic carbons, particularly at the ortho and para positions.[4]
The interplay of these substituent effects determines the final chemical shifts of the aromatic carbons in this compound.
Prediction of ¹³C NMR Chemical Shifts
Due to the plane of symmetry in this compound, we expect to see a total of 7 unique carbon signals: 4 for the aromatic ring, 1 for the aldehyde carbonyl, 1 for the two equivalent methoxy groups, and 1 for the para-methyl group.
The chemical shifts can be predicted using additivity rules, starting from the chemical shift of benzene (128.5 ppm) and adding the substituent chemical shift (SCS) increments for each group at the ipso, ortho, meta, and para positions.[3]
A more refined prediction can be made by comparing with structurally similar molecules for which experimental data is available. For instance, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and 2,6-dimethoxytoluene provide valuable reference points.[5][6]
The predicted chemical shifts have also been cross-referenced using online NMR prediction tools for enhanced accuracy.[7][8]
Predicted ¹³C NMR Data and Molecular Structure
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The carbon numbering corresponds to the provided molecular diagram.
Molecular Structure of this compound
Caption: Labeled structure of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (ipso-CHO) | ~115 | Shielded by two ortho-methoxy groups. |
| C2, C6 (ipso-OCH₃) | ~160 | Deshielded by the attached electronegative oxygen. |
| C3, C5 | ~108 | Strongly shielded by the para-methoxy and ortho-methyl/aldehyde groups. |
| C4 (ipso-CH₃) | ~145 | Deshielded relative to other aromatic carbons. |
| C7 (CHO) | ~191 | Typical range for an aldehyde carbonyl carbon.[2] |
| C8 (CH₃) | ~22 | Typical range for an aromatic methyl carbon. |
| C9, C10 (OCH₃) | ~56 | Typical range for aromatic methoxy carbons.[3] |
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines the standard procedure for acquiring a high-quality ¹³C NMR spectrum for a compound such as this compound.
5.1. Sample Preparation
-
Weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is often chosen for its good solubilizing properties and its single residual solvent peak at ~77.16 ppm, which is a useful reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
5.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
5.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 77.16 ppm.
-
Integrate the signals (note: integration in proton-decoupled ¹³C NMR is not always quantitative).
-
Perform peak picking to determine the precise chemical shifts.
Workflow for ¹³C NMR Analysis
Caption: A generalized workflow for ¹³C NMR spectral analysis.
Interpretation and Discussion of Predicted Chemical Shifts
The predicted chemical shifts in Table 1 are consistent with the known electronic effects of the substituents on the benzene ring.
-
Aromatic Region (100-165 ppm): The carbons directly attached to the electron-donating methoxy groups (C2, C6) are significantly deshielded due to the electronegativity of the oxygen atoms, placing them far downfield at around 160 ppm. Conversely, the carbons at positions 3 and 5 are strongly shielded by the resonance effect of the two ortho-methoxy groups and are predicted to be the most upfield of the aromatic signals at approximately 108 ppm. The carbon bearing the aldehyde group (C1) is shielded by the two ortho-methoxy groups, bringing its chemical shift upfield to around 115 ppm. The carbon with the methyl group (C4) is predicted to be at a more typical aromatic carbon chemical shift of about 145 ppm.
-
Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon (C7) is expected to have the most downfield chemical shift in the spectrum, which is a highly diagnostic peak for this functional group.[9]
-
Aliphatic Region (0-60 ppm): The two equivalent methoxy carbons (C9, C10) are predicted to appear around 56 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[3] The methyl carbon (C8) is expected at approximately 22 ppm, consistent with a methyl group on a benzene ring.
Conclusion
This technical guide has provided a detailed, theory-backed prediction and interpretation of the ¹³C NMR spectrum of this compound. By leveraging substituent additivity rules and comparative data from analogous compounds, a reliable set of predicted chemical shifts has been generated. This information, coupled with the provided experimental protocol, offers a robust framework for the structural verification of this and similar polysubstituted aromatic compounds. The principles and methodologies discussed herein underscore the power of ¹³C NMR spectroscopy as an indispensable tool in chemical research and development.
References
-
PubChem. (n.d.). Syringaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). p-tolualdehyde (C8H8O). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
Fuchs, P. L., & Bunnell, C. A. (n.d.). CHEM 344 Shift Parameters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
Ralph, J., et al. (n.d.). NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000595 Syringaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse010204 Syringaldehyde. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brocku.ca [brocku.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Visualizer loader [nmrdb.org]
- 8. CASPRE [caspre.ca]
- 9. Additivity Parameters for 13 [wiredchemist.com]
The Vibrational Signature of a Key Synthetic Intermediate: An In-depth Technical Guide to the FT-IR Analysis of 2,6-Dimethoxy-4-methylbenzaldehyde
Introduction: Unveiling the Molecular Identity
In the landscape of pharmaceutical and organic synthesis, the precise characterization of molecular structures is paramount to ensuring the efficacy, safety, and reproducibility of chemical processes. 2,6-Dimethoxy-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde, serves as a crucial building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.[1] Its unique substitution pattern, featuring an aldehyde and two methoxy groups flanking a methyl-substituted benzene ring, gives rise to a distinct vibrational fingerprint. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides unambiguous confirmation of the compound's identity and purity by probing its molecular vibrations.[2]
This in-depth technical guide provides a comprehensive exploration of the FT-IR analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its vibrational spectrum, present a robust experimental protocol for acquiring high-quality data, and offer a detailed interpretation of its characteristic absorption bands.
Core Principles: The Molecule as a Vibrating System
At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a molecule.[3] Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the FT-IR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity, and its shape are all characteristic of the specific bond and its chemical environment.
For a molecule as complex as this compound, the FT-IR spectrum is a rich tapestry of overlapping peaks. However, by understanding the concept of "group frequencies," we can systematically dissect the spectrum and assign specific absorptions to the key functional groups present: the aldehyde (-CHO), the methoxy (-OCH₃) groups, the methyl (-CH₃) group, and the substituted aromatic ring.[4] The interpretation of this spectrum is therefore a logical process of identifying the vibrational signatures of these constituent parts.
Experimental Protocol: A Self-Validating Approach to Spectral Acquisition
The acquisition of a clean, reproducible FT-IR spectrum is foundational to any reliable analysis. The following protocol outlines a field-proven methodology using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples due to its minimal sample preparation and high-quality data output.
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer, such as a Bruker Tensor or a Thermo Scientific Nicolet series, equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond or zinc selenide (ZnSe) ATR accessory. Diamond is preferred for its robustness and broad spectral range.
-
Sample: High-purity this compound, as a fine powder or crystalline solid.
-
Solvent for Cleaning: Isopropanol or ethanol of spectroscopic grade.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation and Background Acquisition:
-
Causality: The spectrometer must be at thermal and electronic equilibrium to ensure a stable baseline. The background spectrum is crucial as it captures the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal. By ratioing the sample spectrum against the background, these interferences are effectively removed.
-
Procedure:
-
Ensure the FT-IR spectrometer has been powered on for at least 30 minutes.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.
-
Acquire a background spectrum. Typically, co-adding 16 to 32 scans provides an excellent signal-to-noise ratio.
-
-
-
Sample Analysis:
-
Causality: Achieving intimate contact between the solid sample and the ATR crystal is critical for a strong, well-defined spectrum. The evanescent wave, which interacts with the sample, only penetrates a few microns beyond the crystal surface.
-
Procedure:
-
Place a small amount of the this compound sample onto the center of the clean ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact.
-
Acquire the sample spectrum, again co-adding 16 to 32 scans.
-
-
-
Data Processing and Analysis:
-
Causality: The raw data is processed to yield a spectrum that is easy to interpret. Baseline correction compensates for any sloping baselines, and peak picking accurately identifies the wavenumbers of maximum absorbance.
-
Procedure:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Apply an automated baseline correction.
-
Use the peak-picking function in the software to label the significant absorption bands.
-
-
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following analysis is based on established group frequencies and data from the closely related compound, 2,6-dimethoxybenzaldehyde.
Caption: Key functional groups and their associated vibrational modes.
Data Presentation: Peak Assignment Table
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3080 - 3000 | Weak | C-H Stretching | Aromatic Ring |
| ~2970 - 2940 | Weak to Medium | C-H Asymmetric Stretching | Methoxy & Methyl (-OCH₃, -CH₃) |
| ~2840 | Weak to Medium | C-H Symmetric Stretching | Methoxy & Methyl (-OCH₃, -CH₃) |
| ~2820 and ~2720 | Weak, Sharp | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |
| ~1685 | Strong, Sharp | C=O Stretching | Aldehyde (-CHO) |
| ~1590 | Medium to Strong | C=C Stretching | Aromatic Ring |
| ~1475 | Medium | C-H Asymmetric Bending | Methoxy (-OCH₃) |
| ~1465 | Medium | C-H Asymmetric Bending | Methyl (-CH₃) |
| ~1440 | Medium | C=C Stretching | Aromatic Ring |
| ~1380 | Weak to Medium | C-H Symmetric Bending (Umbrella Mode) | Methyl (-CH₃) |
| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether |
| ~1110 | Strong | C-O-C Symmetric Stretching | Aryl Ether |
| ~850 - 750 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.
Detailed Analysis of Key Vibrational Regions
-
The Aldehyde Group (-CHO): A Telltale Signature
-
C=O Stretch (~1685 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration. Its position, slightly lower than that of a typical aliphatic aldehyde (~1725 cm⁻¹), is indicative of conjugation with the aromatic ring, which delocalizes the pi electrons and slightly weakens the C=O bond.
-
C-H Stretch (~2820 and ~2720 cm⁻¹): A hallmark of an aldehyde is the appearance of a pair of weak, sharp peaks, known as a Fermi doublet, arising from the stretching of the aldehydic C-H bond. The peak around 2720 cm⁻¹ is particularly diagnostic, as it appears in a region where few other absorptions occur.
-
-
The Methoxy and Methyl Groups (-OCH₃ and -CH₃): Aliphatic Vibrations
-
C-H Stretching (~2970-2840 cm⁻¹): The stretching vibrations of the C-H bonds in the two methoxy groups and the one methyl group appear in this region. These typically manifest as a series of weak to medium peaks.
-
C-H Bending (~1475-1380 cm⁻¹): The asymmetric and symmetric bending (or deformation) modes of the C-H bonds in the methoxy and methyl groups are found in this range. The symmetric "umbrella" mode of the methyl group often appears as a distinct peak around 1380 cm⁻¹.
-
C-O-C Stretching (~1250 and ~1110 cm⁻¹): The methoxy groups are also characterized by strong absorptions due to the asymmetric and symmetric stretching of the aryl-O-CH₃ ether linkage. The strong intensity of these bands is a result of the large change in dipole moment during these vibrations.
-
-
The Aromatic Ring: A Complex System
-
C-H Stretching (~3080-3000 cm⁻¹): The stretching of the C-H bonds on the aromatic ring gives rise to weak absorptions just above 3000 cm⁻¹.
-
C=C Stretching (~1590 and ~1440 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a pair of medium to strong peaks in this region.
-
C-H Out-of-Plane Bending (~850-750 cm⁻¹): The substitution pattern on the benzene ring influences the position of the strong out-of-plane C-H bending vibrations. For a 1,2,3,5-tetrasubstituted ring, as in this molecule, a strong absorption is expected in this region, providing further structural confirmation.
-
Applications in Research and Development
The FT-IR analysis of this compound is a versatile tool with several critical applications:
-
Identity Confirmation: As demonstrated, the FT-IR spectrum provides a unique fingerprint, allowing for rapid and definitive confirmation of the material's identity when compared against a reference spectrum.
-
Purity Assessment: The presence of unexpected peaks in the spectrum can indicate the presence of impurities, such as residual starting materials, solvents, or by-products. For instance, a broad peak in the 3200-3500 cm⁻¹ region would suggest the presence of a hydroxyl (-OH) impurity.
-
Reaction Monitoring: In synthetic processes where this compound is either a reactant or a product, FT-IR spectroscopy can be used to monitor the reaction's progress by observing the disappearance of reactant peaks and the appearance of product peaks over time.
Conclusion: A Foundational Analytical Technique
FT-IR spectroscopy stands as an indispensable technique in the arsenal of the modern chemist. For a key synthetic intermediate like this compound, it provides a wealth of structural information in a rapid and efficient manner. By understanding the fundamental principles of molecular vibrations and adopting a systematic approach to spectral interpretation, researchers can confidently verify the identity and purity of this compound, ensuring the integrity and success of their scientific endeavors. This guide provides the foundational knowledge and practical protocols to effectively leverage FT-IR spectroscopy for the comprehensive analysis of this compound.
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
AZoM. (2021, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
Sources
- 1. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 6937-96-8, Information for this compound 6937-96-8, Suppliers of Other Regions this compound 6937-96-8 [chemnet.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzaldehyde, 4-methyl- [webbook.nist.gov]
Mass spectrometry fragmentation of 2,6-Dimethoxy-4-methylbenzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethoxy-4-methylbenzaldehyde
Introduction
This compound is an aromatic compound characterized by an aldehyde functional group and two methoxy substituents, which play a significant role in its chemical reactivity and biological activity. As a key intermediate in organic synthesis and a component in the study of natural products, the precise structural elucidation of this molecule is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing detailed information on the molecule's mass and structural features through controlled fragmentation.[1]
This technical guide offers a comprehensive analysis of the fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As a senior application scientist, this document is structured to provide not just data, but a causal understanding of the fragmentation mechanisms, empowering researchers, scientists, and drug development professionals to interpret mass spectra with confidence and precision. The narrative explains the rationale behind the observed fragmentation patterns, grounded in the fundamental principles of gas-phase ion chemistry.
Compound Profile
A clear understanding of the analyte's basic properties is the foundation for any mass spectrometric analysis. The key attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[2] |
| Average Molecular Weight | 180.20 g/mol | PubChem[2] |
| Exact Mass | 180.078644 Da | PubChem[2] |
| CAS Number | 4925-88-6 | Biosynth |
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte, resulting in extensive and reproducible fragmentation.[3] This process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), dislodging an electron to form an energetically unstable molecular radical cation (M⁺•), which then undergoes a series of unimolecular dissociations to yield fragment ions.[1][4]
Proposed EI Fragmentation Pathway
The fragmentation of the this compound molecular ion (m/z 180) is directed by the functional groups present: the aldehyde, the methoxy groups, and the stable aromatic ring. The aromatic nature of the compound leads to a prominent molecular ion peak.[5][6]
The primary fragmentation events are initiated at the sites of the functional groups, leading to several characteristic losses:
-
Loss of a Hydrogen Radical (•H): A classic fragmentation pathway for aromatic aldehydes is the α-cleavage of the aldehydic C-H bond.[6][7][8] This results in the formation of a highly stable, resonance-stabilized acylium ion ([M-H]⁺ ) at m/z 179 . This is often a very prominent peak in the spectrum of benzaldehydes.[8]
-
Loss of a Methyl Radical (•CH₃): The presence of two methoxy groups makes the loss of a methyl radical a highly favorable pathway. Cleavage of a C-O bond in one of the methoxy groups yields a stable cation ([M-CH₃]⁺ ) at m/z 165 . This fragmentation is common for methoxy-substituted aromatic compounds.
-
Loss of a Formyl Radical (•CHO): Cleavage of the bond connecting the aldehyde group to the aromatic ring results in the loss of a formyl radical, producing the [M-CHO]⁺ ion at m/z 151 .
These primary fragments can undergo further, secondary fragmentation, most notably through the loss of stable neutral molecules like carbon monoxide (CO) and formaldehyde (CH₂O).
-
The acylium ion at m/z 179 readily loses a molecule of carbon monoxide (CO) to form the ion at m/z 151 .
-
The ion at m/z 165 ([M-CH₃]⁺) can subsequently lose CO to produce a fragment at m/z 137 or lose formaldehyde (CH₂O) to form an ion at m/z 135 .
The following table summarizes the key ions expected in the EI mass spectrum.
| m/z | Proposed Ion Formula | Neutral Loss | Description |
| 180 | [C₁₀H₁₂O₃]⁺• | - | Molecular Ion (M⁺•) |
| 179 | [C₁₀H₁₁O₃]⁺ | •H | Loss of hydrogen radical from the aldehyde group (α-cleavage) |
| 165 | [C₉H₉O₃]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group |
| 151 | [C₉H₁₁O₂]⁺ | •CHO | Loss of the formyl radical |
| 151 | [C₉H₁₁O₂]⁺ | CO (from m/z 179) | Secondary loss of carbon monoxide from the [M-H]⁺ ion |
| 137 | [C₈H₉O₂]⁺ | CO (from m/z 165) | Secondary loss of carbon monoxide from the [M-CH₃]⁺ ion |
| 135 | [C₈H₇O₂]⁺ | CH₂O (from m/z 165) | Secondary loss of formaldehyde from the [M-CH₃]⁺ ion |
Visualization of EI Fragmentation
The logical relationships between the molecular ion and its key fragments are illustrated in the diagram below.
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In contrast to EI, ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts with minimal in-source fragmentation.[3] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas.[9] This process generates product ions through pathways that are distinct from the radical-driven chemistry of EI. The fragmentation of these even-electron ions often proceeds via the elimination of small, stable neutral molecules.[3]
Proposed ESI-MS/MS Fragmentation
For this compound, ESI in positive ion mode will generate a protonated precursor ion, [M+H]⁺ , at m/z 181 . The fragmentation of this ion via CID is expected to involve the methoxy groups, which can participate in rearrangement reactions leading to neutral losses.
-
Loss of Formaldehyde (CH₂O): The elimination of formaldehyde from protonated methoxy-substituted aromatic compounds is a known fragmentation pathway.[10] This rearrangement would produce a product ion at m/z 151 .
-
Loss of Methanol (CH₃OH): A common pathway for protonated molecules containing methoxy groups is the loss of a neutral methanol molecule. This process yields a stable cation at m/z 149 .
The resulting product ions provide a diagnostic fingerprint for the precursor molecule under ESI-MS/MS conditions.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |
| 181 | 151 | CH₂O (30 Da) | Loss of a neutral formaldehyde molecule |
| 181 | 149 | CH₃OH (32 Da) | Loss of a neutral methanol molecule |
Visualization of ESI-MS/MS Fragmentation
The workflow for ESI-MS/MS analysis involves the selection of the precursor ion followed by its dissociation into characteristic product ions.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended. The parameters are based on established methods for the analysis of similar aromatic compounds.[11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is designed for the separation and EI fragmentation of volatile and semi-volatile compounds like this compound.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless inlet, set to 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[11]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This protocol is suited for analyzing the compound in liquid solutions, providing soft ionization and enabling targeted fragmentation analysis.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute the stock solution with a 50:50 mixture of methanol and water (with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-2 min: 10% B.
-
2-10 min: Ramp linearly from 10% to 95% B.
-
10-12 min: Hold at 95% B.
-
12-12.1 min: Return to 10% B.
-
12.1-15 min: Re-equilibrate at 10% B.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas (N₂): Flow at 600 L/hr, temperature at 350°C.
-
Data Acquisition:
-
Full Scan (MS1): Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion at m/z 181.
-
Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 181 and apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.
-
-
Conclusion
The mass spectrometric fragmentation of this compound is highly predictable and yields structurally diagnostic ions. Under Electron Ionization, the molecule exhibits characteristic cleavages of the aldehyde and methoxy functional groups, notably producing key fragments at m/z 179 ([M-H]⁺), 165 ([M-CH₃]⁺), and 151 ([M-CHO]⁺ or [M-H-CO]⁺). Under softer Electrospray Ionization conditions followed by CID, the protonated molecule at m/z 181 fragments via the neutral loss of stable molecules like formaldehyde (CH₂O) and methanol (CH₃OH). A comprehensive understanding of these distinct fragmentation pathways, supported by the robust experimental protocols provided, allows for the confident identification and structural confirmation of this compound in a variety of research and development settings.
References
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]
-
Grützmacher, H. F., & Puschmann, M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE. Retrieved from [Link]
-
Larsen, B. S., & Tovar, J. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Notre Dame. Retrieved from [Link]
-
Wikipedia. (2025). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Clark, J. (2025). The Mass Spectrum of Benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Dimethoxybenzaldehyde. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST WebBook. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure of 2,6-Dimethoxy-4-methylbenzaldehyde
An In-depth Technical Guide to the Crystal Structure of 2,6-Dimethoxy-4-methylbenzaldehyde
Authored by: A Senior Application Scientist
Foreword: In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's solid-state architecture is paramount. The precise three-dimensional arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. This guide focuses on this compound, a substituted aromatic aldehyde with potential applications as a building block in organic synthesis.[1][2]
While a definitive, publicly archived crystal structure for this compound is not available as of the time of this writing, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the predicted structural characteristics based on closely related analogs, provides a robust experimental framework for its determination, and offers insights into the interpretation of its potential solid-state behavior.
Molecular Profile and Predicted Crystallography
This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a derivative of benzaldehyde featuring two methoxy groups ortho to the aldehyde functionality and a methyl group in the para position.[3][4] The electronic and steric nature of these substituents is expected to significantly influence its crystal packing.
Based on a comprehensive comparative analysis of dimethoxybenzaldehyde isomers, we can infer the likely crystallographic properties.[5][6] The parent compound, 2,6-dimethoxybenzaldehyde (without the 4-methyl group), crystallizes in the monoclinic space group P2₁/c.[5][6] This is a common space group for organic molecules, and it is highly probable that the addition of a small, relatively non-polar methyl group would not alter this fundamental symmetry.
The planarity of the molecule is a key consideration. The steric hindrance from the two ortho-methoxy groups flanking the aldehyde can influence the torsion angles. However, studies on related isomers show that dimethoxybenzaldehyde molecules tend to be nearly planar in their crystalline state.[5][6] We predict that the benzene ring, the aldehyde group, and the methoxy groups of this compound will lie in a nearly coplanar arrangement to maximize conjugative effects and packing efficiency.
Below is a summary of the known crystallographic data for the parent compound, 2,6-dimethoxybenzaldehyde, which serves as a foundational reference for experimental investigation of the title compound.
Table 1: Crystallographic Data for the Reference Compound, 2,6-Dimethoxybenzaldehyde [5]
| Parameter | 2,6-Dimethoxybenzaldehyde |
| Formula | C₉H₁₀O₃ |
| Molar Mass | 166.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Asymmetric Unit (Z') | 1 |
Note: Unit cell dimensions (a, b, c, β) for this specific isomer were not detailed in the comparative study but are expected to be determined during experimental analysis.
Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure is a systematic process that bridges organic synthesis with advanced analytical techniques. The protocol described herein represents a self-validating system, where the quality of the outcome at each stage is contingent upon the success of the preceding step.
Step 1: Synthesis and Purification
The synthesis of substituted benzaldehydes can often be achieved through established organic reactions. For instance, a Gattermann reaction on 3,5-dimethoxytoluene could be a viable route.[7] The causality behind the choice of synthetic route is driven by precursor availability, reaction yield, and the simplicity of purification.
Protocol:
-
Reaction Setup: A suitable precursor, such as 3,5-dimethoxytoluene, is formylated using a standard procedure (e.g., Gattermann or Vilsmeier-Haack reaction).
-
Work-up and Extraction: Following the reaction, the mixture is quenched and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, and dried.
-
Purification: The crude product is purified to >98% purity, a critical prerequisite for successful crystallization. Column chromatography is the method of choice, followed by characterization using NMR and Mass Spectrometry to confirm the identity and purity of this compound.
Step 2: Single Crystal Growth
The formation of a single, diffraction-quality crystal is often the most challenging step. The choice of solvent and crystallization technique is guided by the solubility profile of the compound. The underlying principle is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
Common Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, promoting crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Step 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid. A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
The workflow for SC-XRD is a logical sequence from data collection to a refined structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol:
-
Data Collection: A suitable crystal is selected and mounted. Data is collected, typically at a low temperature (e.g., 100-200 K) to minimize thermal vibrations.[8]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model. Programs like SHELXS are commonly used.[8]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[8] This process optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Molecular Structure and Predicted Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a balance of intermolecular forces.[9] For this compound, we can anticipate several key interactions that will define its supramolecular architecture.
Caption: Molecular Structure of this compound.
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Weak C-H···O interactions are expected, likely involving aromatic C-H donors or methyl C-H donors from neighboring molecules. These interactions are common in related structures and play a significant role in stabilizing the crystal packing.[10][11]
-
π-π Stacking: Aromatic rings can interact through π-π stacking. In related dimethoxybenzaldehyde isomers, these interactions are a key packing feature, with centroid-centroid distances typically in the range of 3.8-4.0 Å.[5][6] The presence of the methyl and methoxy groups will influence the geometry (e.g., parallel-displaced or T-shaped) of these interactions.
-
Van der Waals Forces: Dispersion forces will be ubiquitous, contributing to the overall lattice energy and ensuring efficient space-filling.[9]
The interplay of these forces will determine the final, most thermodynamically stable crystal packing. A detailed analysis of the refined crystal structure would involve quantifying these interactions by examining intermolecular distances and angles.
Conclusion
This guide provides a predictive and methodological framework for understanding the crystal structure of this compound. By leveraging data from the closely related 2,6-dimethoxybenzaldehyde, we anticipate a monoclinic crystal system (P2₁/c space group) with a nearly planar molecular conformation. The supramolecular assembly is expected to be directed by a combination of weak C-H···O hydrogen bonds and potential π-π stacking interactions.
The provided experimental workflow offers a robust, step-by-step pathway for researchers to pursue the definitive determination of this structure. The successful elucidation of the crystal structure of this compound will provide invaluable data for computational modeling, solid-state property prediction, and the rational design of new materials and pharmaceutical compounds.
References
-
Ge, Y., Wang, Y., & Liu, J. (2015). Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o771–o772. Available at: [Link]
-
Tang, D., et al. (2013). 2,4-Dimethoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
-
Fábián, L., & Kálmán, A. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1685–1690. Available at: [Link]
-
Lambourne, R. J., & Trauer, F. (1953). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, 3177-3180. Available at: [Link]
-
Parrish, R. M., & Sherrill, C. D. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(5), 054101. Available at: [Link]
-
Ribeiro, A. R., et al. (2020). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 25(16), 3698. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
-
Carl ROTH. (n.d.). This compound, 25 g. Carl ROTH. Retrieved from: [Link]
-
Carl ROTH. (n.d.). This compound, 10 g. Carl ROTH. Retrieved from: [Link]
-
PubChem. (n.d.). 2,6-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. This compound | 6937-96-8 [chemicalbook.com]
- 2. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The crystal structures of four dimethoxybenzaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 8. Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 2,4-Dimethoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Dimethoxy-4-methylbenzaldehyde safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 2,6-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for this compound (CAS No. 6937-96-8). As a specialized aromatic aldehyde, understanding its specific properties and potential hazards is critical for ensuring laboratory safety and experimental integrity. This guide synthesizes available data to provide field-proven insights for its use in research and development settings.
Chemical Identification and Physicochemical Properties
This compound is an organic compound belonging to the benzaldehyde family. Its structure, featuring two methoxy groups ortho to the aldehyde function and a methyl group para, dictates its reactivity and physical properties. While comprehensive experimental data is limited, the following information has been compiled from available sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6937-96-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)C=O)OC | [1] |
| Physical State | Solid | |
| Sensitivity | Air Sensitive | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Ambient temperatures; some suppliers recommend refrigerator storage. | [1] |
Hazard Assessment and GHS Classification
A definitive Globally Harmonized System (GHS) classification for this compound is not consistently reported across public databases[1]. However, based on the known hazards of structurally similar aromatic aldehydes, a precautionary classification is essential for risk mitigation. Aldehydes as a class can be irritating to the skin, eyes, and respiratory system[2]. For instance, 2,5-Dimethoxy-4-methylbenzaldehyde and 2,6-Dimethoxy-4-hydroxybenzaldehyde are classified as causing skin, eye, and respiratory irritation[3]. Therefore, it is prudent to handle this compound as a hazardous substance with similar irritant properties.
Table 2: Inferred GHS Classification and Precautionary Statements
| Hazard Class | Hazard Code | Hazard Statement | Precautionary Codes (Illustrative) | Source (Analogues) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313 | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 | [3] |
The causality behind this classification lies in the electrophilic nature of the aldehyde functional group, which can react with biological nucleophiles in tissues, leading to irritation and potential sensitization.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks of irritation and unknown long-term effects, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of airborne particulates[4]. The ventilation system helps to contain and exhaust any dust or vapors generated.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area[5].
Personal Protective Equipment (PPE)
A standard PPE ensemble is required to create a barrier between the researcher and the chemical[6]. The choice of specific PPE components must be based on a thorough risk assessment of the planned procedure.
Caption: Required PPE for handling this compound.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards are mandatory[7][8].
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any defects before use and use proper removal technique to avoid skin contact[4][9].
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required to protect skin and clothing from potential spills[4][10].
-
-
Respiratory Protection: While engineering controls (fume hood) are the primary defense, if they are unavailable or insufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Safe Handling and Storage Procedures
Adherence to good laboratory practices is fundamental for safety.
Handling
-
Avoid contact with skin, eyes, and clothing[5].
-
Avoid the formation of dust and aerosols during weighing and transfer[9].
-
Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday[9].
-
Do not eat, drink, or smoke in the laboratory[11].
-
Given that the compound is listed as "air sensitive," it is advisable to minimize its exposure to the atmosphere. Consider handling under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions[1].
Storage
-
Store in a tightly closed container[5].
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[12][13].
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Procedures
A self-validating protocol for emergencies ensures that risks are managed effectively.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[14][15].
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[9][14].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[13].
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention[9].
Accidental Release Measures (Spills)
For a minor spill of the solid compound, follow a structured cleanup protocol.
Caption: Workflow for responding to an accidental spill.
Do not let the product enter drains[14]. For large spills, evacuate the area and consult with environmental health and safety personnel.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[9].
-
Specific Hazards: Combustion may produce toxic fumes and carbon oxides[9].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[9].
Toxicological and Ecological Profile
Toxicological Information
There is a significant lack of specific toxicological data for this compound. No LD50, carcinogenicity, or mutagenicity data was found in the reviewed sources. The toxicological assessment is primarily based on irritation potential inferred from analogous structures[5][16]. The toxicological properties have not been fully investigated[5].
Ecological Information
No specific ecological data for this compound is available. However, some related benzaldehydes are listed as harmful to aquatic life[14][17]. Therefore, it is critical to prevent the release of this chemical into the environment. Dispose of the substance and its container at an approved waste disposal plant in accordance with local, state, and federal regulations[9][15].
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
-
Safety V-Neck. (n.d.). PPE for Chemical Handling: Simple Safety Guide for Workplaces. Retrieved January 4, 2026, from [Link]
-
Carlos Arboleya. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved January 4, 2026, from [Link]
-
NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved January 4, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved January 4, 2026, from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved January 4, 2026, from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. csub.edu [csub.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Conformational Analysis of 2,6-Dimethoxy-4-methylbenzaldehyde for Drug Discovery
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational landscape of a potential therapeutic agent is not merely an academic exercise; it is a critical step in designing molecules with optimal target affinity and specificity. This guide provides an in-depth technical framework for conducting a comprehensive conformational analysis of 2,6-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde scaffold relevant to medicinal chemistry. We will detail a synergistic approach that integrates computational modeling with experimental validation, providing researchers with the necessary protocols to elucidate the structural dynamics of this and related molecular systems.
Introduction: The Primacy of Conformation in Molecular Design
The spatial arrangement of atoms in a molecule—its conformation—dictates how it interacts with its biological target. For aromatic aldehydes, the orientation of the formyl group relative to the benzene ring and its substituents can dramatically alter the molecule's steric and electronic profile. This, in turn, influences non-covalent interactions (such as hydrogen bonds, π-π stacking, and van der Waals forces) that govern molecular recognition and binding affinity.[1][2]
The subject of this guide, this compound, possesses key structural features that present a compelling case for conformational study. The two ortho-methoxy groups impose significant steric hindrance, which is expected to heavily influence the rotational barrier of the C(aryl)-C(aldehyde) bond and the planarity of the system. Understanding the preferred orientation of the aldehyde and methoxy groups is paramount for predicting how this scaffold might fit into a protein's binding pocket.
This guide will outline a robust, two-pronged approach to determine this molecule's conformational preferences:
-
Computational Analysis using Density Functional Theory (DFT) to map the potential energy surface and identify stable conformers.
-
Experimental Validation through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography to confirm theoretical predictions in solution and solid states, respectively.
Predicted Conformational Isomers
The primary conformational flexibility in this compound arises from rotation around the C1-C7 bond (connecting the ring to the aldehyde) and the C2/C6-O(methoxy) bonds. Due to the steric clash from the two bulky ortho-methoxy groups, the aldehyde group is likely forced into a conformation that is nearly perpendicular to the plane of the benzene ring. Furthermore, the methoxy groups themselves will adopt specific orientations to minimize steric repulsion.
We can hypothesize two primary low-energy conformers based on the orientation of the aldehyde's oxygen atom relative to the ring substituents. These are often described as s-cis and s-trans in simpler benzaldehydes, though the nomenclature is less straightforward in a highly substituted, non-planar system. For clarity, we will refer to them based on the dihedral angle.
A Synergistic Workflow for Conformational Analysis
A purely computational or experimental approach can provide an incomplete picture. By integrating these methods, we create a self-validating system where theoretical predictions are anchored by empirical data.
Figure 1: A comprehensive workflow integrating computational and experimental methods.
Detailed Methodologies
Synthesis of this compound
While a direct synthesis for the 4-methyl derivative is not prominently reported, a reliable method can be adapted from the synthesis of 2,6-dimethoxybenzaldehyde via ortho-lithiation.[3]
Protocol: Ortho-lithiation and Formylation
-
Starting Material: Begin with 3,5-dimethoxytoluene.
-
Lithiation: Dissolve the starting material in anhydrous THF under an inert atmosphere (Argon or Nitrogen). Cool the solution to 0°C.
-
Add n-butyllithium (n-BuLi) dropwise. The two methoxy groups direct the lithiation to the C2 position, between them. Stir for 2 hours at 0°C.
-
Formylation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (e.g., hexane:EtOAc gradient) to yield the target aldehyde.
Computational Analysis: A DFT-Based Approach
Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for studying molecular structures and energies.[4][5]
Protocol: DFT Calculations
-
Software: Utilize a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Functional & Basis Set: A common and robust choice is the B3LYP functional with the 6-31G* basis set for initial optimizations and scans.[4] For higher accuracy single-point energy calculations, a larger basis set like 6-311++G(d,p) is recommended.
-
Potential Energy Surface (PES) Scan:
-
Build the this compound molecule in the software.
-
Perform an initial geometry optimization using a faster method (e.g., molecular mechanics).
-
Set up a relaxed PES scan by systematically rotating the C(ring)-C(aldehyde) dihedral angle (e.g., in 10° increments from -180° to 180°) while allowing all other geometric parameters to relax at each step.
-
-
Identification of Minima and Transition States:
-
The PES scan will reveal energy minima (stable conformers) and maxima (transition states).
-
Perform full geometry optimizations starting from the structures corresponding to the energy minima identified in the scan.
-
-
Frequency Analysis:
-
Conduct a frequency calculation for each optimized structure.
-
A true minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the rotational motion.
-
The frequency calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG).
-
-
Data Analysis: From the output, extract the relative electronic energies (ΔE), Gibbs free energies (ΔG), and the rotational barrier height.
| Computational Parameter | Recommended Level of Theory | Purpose |
| Geometry Optimization | B3LYP/6-31G | Find stable conformer structures |
| Frequency Calculation | B3LYP/6-31G | Confirm minima, obtain thermal corrections |
| Single-Point Energy | B3LYP/6-311++G(d,p) | Refine relative energy differences |
| Solvation Model (optional) | IEFPCM or SMD (Solvent: Chloroform/DMSO) | Model the effect of solvent on conformation |
Experimental Validation: Spectroscopic & Crystallographic Methods
4.3.1. NMR Spectroscopy for Solution-State Conformation
NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the spatial proximity of atoms within a molecule (typically within 5 Å).[6][7]
Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Dissolve a purified sample of the aldehyde in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). The experiment generates a 2D map where off-diagonal "cross-peaks" indicate that two protons are close in space.[6][8]
-
Interpretation:
-
A key interaction to look for is a cross-peak between the aldehyde proton (H-C=O) and the protons of the ortho-methoxy groups (-OCH₃).
-
The presence and intensity of this cross-peak provide direct evidence of the aldehyde's orientation relative to the methoxy groups in the solution state. If the aldehyde is predominantly perpendicular, a clear NOE should be observed. The relative intensities of NOEs can help quantify the populations of different conformers.[9]
-
Figure 2: NOE relationship for conformational analysis.
4.3.2. Single-Crystal X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides unambiguous, high-resolution data on the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[10]
Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane/ethyl acetate).[10]
-
Data Collection: Mount a suitable crystal on a diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays (e.g., Mo Kα radiation) and measuring the diffraction pattern.[10]
-
Structure Solution & Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a precise 3D model of the molecule as it exists in the crystal lattice.[10]
-
Analysis: The output provides the definitive solid-state conformation. This data is invaluable for benchmarking the results from DFT calculations (e.g., comparing calculated vs. experimental bond lengths and angles). It is important to note that crystal packing forces can sometimes trap a conformation that is not the absolute lowest energy state in solution.
| Parameter | NMR (NOESY) | X-ray Crystallography | DFT Calculation |
| State | Solution | Solid | Gas Phase (or Solvated) |
| Key Information | Through-space proton proximities | Precise 3D coordinates, bond lengths/angles | Relative energies, rotational barriers |
| Primary Use | Determine dominant solution conformer(s) | Determine definitive solid-state structure | Predict stable conformers and interconversion energy |
Anticipated Results and Discussion
Based on studies of related ortho-substituted benzaldehydes, we anticipate the following outcomes:
-
Non-planarity: The steric clash between the aldehyde and the two ortho-methoxy groups will force the C(ring)-CHO bond to adopt a significantly non-planar dihedral angle. The DFT calculations will quantify this angle and the associated energy penalty for planarization.
-
Methoxy Group Orientation: The methoxy groups themselves will likely be slightly pushed out of the ring plane, with the methyl groups oriented to minimize steric interactions with the aldehyde.
-
Correlation: The solution-state conformation determined by NOESY is expected to closely match one of the low-energy conformers predicted by DFT. The solid-state structure from X-ray crystallography will provide a crucial validation point for the computational model. Any significant discrepancies between the solid-state, solution-state, and calculated structures would suggest that crystal packing forces or solvent effects play a major role in conformational preference.
By rigorously applying the integrated workflow described herein, researchers can build a comprehensive and reliable model of the conformational landscape of this compound. This structural insight is a foundational element for rational drug design, enabling the development of more potent and selective therapeutic agents.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
- Baiwir, M., Llabres, G., & Piette, J.-L. (1975). Crystal data on ortho-substituted benzaldehydes. Journal of Applied Crystallography, 8(3), 397.
-
National Institutes of Health. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirfeld surface and lattice energy analyses. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirfeld surface and lattice energy analyses. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde.
-
Chemistry For Everyone. (2025, August 25). What Is NOESY NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). The spatial structures of the conformers and the spectrum NOESY of the... [Image]. Retrieved from [Link]
- Baliah, V., & Chellathurai, T. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311–317.
-
AIP Publishing. (n.d.). ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT calculations of benzaldehyde insertion by 5h at the... [Image]. Retrieved from [Link]
- MDPI. (2023).
- Li, Y., Zhang, H., & Liu, Q. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 51–55.
- ACS Publications. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
-
PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
Sources
- 1. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electronic Properties of 2,6-Dimethoxy-4-methylbenzaldehyde
Abstract
2,6-Dimethoxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique electronic architecture, governed by the interplay between potent electron-donating methoxy groups and an electron-withdrawing aldehyde moiety, imparts distinct reactivity and spectroscopic characteristics. This guide provides a comprehensive examination of these electronic properties, blending theoretical principles with practical applications. We will explore the molecule's structural and electronic fundamentals, analyze its spectroscopic signatures, delve into its computational chemistry, and detail its application as a versatile synthetic building block, particularly in the formation of amine protecting groups. This document is intended to serve as an authoritative resource for professionals leveraging this compound in complex synthetic endeavors.
Molecular Architecture and Electronic Landscape
The chemical identity and reactivity of this compound are rooted in its substitution pattern on the benzene ring. The molecule, with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , features three key substituents that collaboratively define its electronic character[1][2].
-
Aldehyde Group (-CHO): Positioned at C1, the aldehyde is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution through both a negative inductive effect (-I) and a negative resonance effect (-R), pulling electron density from the π-system. This renders the carbonyl carbon highly electrophilic.
-
Methoxy Groups (-OCH₃): Located at the C2 and C6 (ortho) positions, these are strong electron-donating groups. Their influence is dominated by a positive resonance effect (+R) from the oxygen lone pairs, which significantly enriches the electron density of the aromatic ring. This activating effect counteracts the deactivating nature of the aldehyde.
-
Methyl Group (-CH₃): At the C4 (para) position, the methyl group is a weak electron-donating group, acting through a positive inductive effect (+I) and hyperconjugation.
This "push-pull" configuration, where the ortho methoxy groups "push" electron density into the ring and the aldehyde group "pulls" it out, creates a highly polarized system. Furthermore, the positioning of the two methoxy groups adjacent to the aldehyde introduces significant steric hindrance, which can modulate the accessibility and reactivity of the carbonyl center[3].
Caption: Interplay of electron-donating and -withdrawing effects.
Synthesis and Formation
Understanding the synthesis of this compound provides context for its availability and purity. A prevalent laboratory-scale method is the ortho-lithiation of a corresponding dimethoxybenzene precursor, followed by formylation. The powerful directing ability of the methoxy groups is crucial for achieving regioselectivity in this reaction[4]. An alternative is the Vilsmeier-Haack reaction , which employs a Vilsmeier reagent to formylate the electron-rich aromatic ring[4]. These methods leverage the inherent electronic properties of the precursors to construct the target molecule.
Spectroscopic Characterization: Experimental Validation
The electronic structure of a molecule is empirically verified through spectroscopic methods. While specific experimental spectra for this exact compound are not widely published in literature, its features can be reliably predicted based on established principles and data from closely related analogues[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct, well-resolved signals. The aldehyde proton will be the most deshielded, appearing as a singlet around δ 10.3-10.5 ppm. The two aromatic protons, being equivalent, would appear as a singlet, shielded by the adjacent methoxy groups, likely in the δ 6.3-6.5 ppm range. The six protons of the two equivalent methoxy groups would produce a sharp singlet around δ 3.8-3.9 ppm. The methyl group protons would also be a singlet, appearing further upfield around δ 2.3-2.5 ppm.
-
¹³C NMR: The carbonyl carbon is the most prominent feature, expected in the highly deshielded region of δ 190-193 ppm. The aromatic carbons bonded to the methoxy groups (C2, C6) would be significantly deshielded (δ ~160-165 ppm), while the carbon bearing the aldehyde (C1) would also be downfield. The remaining aromatic carbons and the methyl/methoxy carbons would appear at progressively higher fields.
Table 1: Predicted Spectroscopic Data
| Property | Predicted Value/Range | Comments |
|---|---|---|
| ¹H NMR | ||
| Aldehyde-H | δ 10.3-10.5 ppm (s, 1H) | Highly deshielded due to electronegative oxygen and magnetic anisotropy. |
| Aromatic-H | δ 6.3-6.5 ppm (s, 2H) | Shielded by strong electron-donating ortho-methoxy groups. |
| Methoxy-H | δ 3.8-3.9 ppm (s, 6H) | Typical chemical shift for aryl methoxy protons. |
| Methyl-H | δ 2.3-2.5 ppm (s, 3H) | Standard region for an aryl methyl group. |
| ¹³C NMR | ||
| Carbonyl-C | δ 190-193 ppm | Characteristic of an aromatic aldehyde. |
| Ar-C (C-O) | δ 160-165 ppm | Deshielded by direct attachment to oxygen. |
| IR Spectroscopy | ||
| C=O Stretch | 1680-1700 cm⁻¹ (strong) | Conjugated aldehyde carbonyl. |
| C-O Stretch | 1200-1250 cm⁻¹ (strong) | Aryl ether stretch. |
| C-H (sp²) Stretch | ~3000-3100 cm⁻¹ | Aromatic C-H. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. A very strong and sharp absorption band between 1680-1700 cm⁻¹ is definitive for the C=O stretch of the conjugated aldehyde. Additionally, strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether methoxy groups would be prominent[2].
Computational Analysis: A Theoretical Deep Dive
Density Functional Theory (DFT) calculations offer profound insights into the electronic properties that govern reactivity.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity[6].
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the methoxy groups. This region serves as the primary site for electron donation in reactions with electrophiles.
-
LUMO: The LUMO is anticipated to be centered on the electron-deficient aldehyde group, particularly the π* orbital of the carbonyl. This is the site that accepts electrons from an incoming nucleophile.
The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity and greater polarizability, indicating that the molecule is more easily excited[7][8]. The push-pull nature of this molecule suggests a relatively moderate to small energy gap, predisposing it to participate in various chemical transformations.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution across a molecule, highlighting sites for electrophilic and nucleophilic attack[9]. For this aldehyde, the MEP map would show:
-
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom, making it the most favorable site for protonation or interaction with electrophiles[10]. The π-cloud of the aromatic ring would also exhibit negative potential due to the electron-donating substituents.
-
Positive Potential (Blue): Localized around the hydrogen atoms, particularly the aldehydic proton, indicating their susceptibility to nucleophilic attack or deprotonation under strong basic conditions.
Reactivity and Key Applications
The electronic properties directly translate into the molecule's utility in organic synthesis. It is widely used as a pharmaceutical intermediate and a building block in the synthesis of complex organic structures[11][12].
Application Highlight: Amine Protection via Reductive Amination
A standout application of this compound is in the protection of primary and secondary amines. The reaction with an amine forms a Schiff base (imine), which is then reduced in situ to yield a stable N-(2,6-dimethoxybenzyl) (DMB) protected amine .
The electronic nature of the DMB group is key to its function. The two ortho-methoxy groups render the benzyl group highly electron-rich, which facilitates its removal under specific, mild oxidative conditions (e.g., with DDQ) or strongly acidic conditions that do not affect other protecting groups[13]. This orthogonality makes it a valuable tool in multi-step synthesis.
Experimental Protocol: Protection of a Primary Amine [13]
-
Setup: To a solution of the primary amine (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add this compound (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature. The formation of the intermediate imine can be monitored by TLC or NMR.
-
Reduction: Once imine formation is complete (typically 1-2 hours), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is often preferred as it is mild and selective.
-
Reaction: Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Caption: Workflow for DMB protection of a primary amine.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a carefully orchestrated molecular system. The strategic placement of powerful electron-donating methoxy groups ortho to an electron-withdrawing aldehyde creates a unique electronic environment that dictates its spectroscopic properties and synthetic reactivity. Its utility, particularly in the formation of the DMB protecting group, is a direct consequence of this electronic design. A thorough understanding of its HOMO-LUMO interactions, charge distribution, and steric profile, as outlined in this guide, empowers researchers to exploit its properties with precision in the design and execution of advanced organic syntheses.
References
- Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde. Benchchem.
- Electronic Supplementary Inform
- This compound 6937-96-8 wiki. Guidechem.
- Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines. Benchchem.
- This compound, 10 g, CAS No. 6937-96-8. Carl ROTH.
- This compound | C10H12O3 | CID 232028. PubChem.
- A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. Benchchem.
- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube.
- This compound, 25 g, CAS No. 6937-96-8. Carl ROTH.
- This compound | 6937-96-8. ChemicalBook.
- A Density Functional Theory Study of 4-OH Aldehydes. MDPI.
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
- MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2- hydroxybenzaldehyde using DFT method.
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 9. acadpubl.eu [acadpubl.eu]
- 10. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]
- 11. This compound, 10 g, CAS No. 6937-96-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
- 12. This compound | 6937-96-8 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde via Directed Ortho-Lithiation
Abstract
This document provides a comprehensive guide for the synthesis of 2,6-dimethoxy-4-methylbenzaldehyde, a valuable chemical intermediate, starting from 1,3-dimethoxy-5-methylbenzene (orcinol dimethyl ether). Standard electrophilic formylation methods are often unsuitable for producing the 2,6-disubstituted pattern with high regioselectivity. This guide details a robust protocol centered on Directed ortho-Lithiation (DoM), a powerful strategy that leverages the directing capabilities of the two methoxy groups to achieve precise formylation at the C2 position. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, and troubleshooting advice.
Introduction and Strategic Overview
This compound is a key building block in the synthesis of various complex organic molecules, including natural products and pharmaceutical agents. The primary challenge in its synthesis is the regioselective introduction of a formyl group onto the 1,3-dimethoxy-5-methylbenzene core.
Conventional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Gattermann reactions, are governed by both electronic and steric factors.[1][2] In the case of 1,3-dimethoxybenzene and its derivatives, these reactions typically favor formylation at the C4 position, which is electronically activated by both methoxy groups and is sterically unhindered.[3][4] Formylation at the C2 position, nestled between the two methoxy groups, is sterically disfavored and occurs as a minor product, if at all.[5]
To overcome this inherent regioselectivity issue, Directed ortho-Lithiation (DoM) , also known as directed metalation, presents a superior strategy.[6] This methodology utilizes the two methoxy groups not as simple activators, but as powerful Directed Metalation Groups (DMGs). The methoxy groups chelate with an organolithium base, such as n-butyllithium (n-BuLi), kinetically lowering the acidity of the adjacent C2 proton and directing deprotonation to that specific site.[7][8] The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to yield the desired 2,6-disubstituted product with high fidelity.
This protocol provides a validated, step-by-step methodology for this transformation, ensuring high yield and purity of the target compound.
Physicochemical and Safety Data
A thorough understanding of the product's properties is essential for its handling and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6937-96-8 | [9][10][11][12][13] |
| Molecular Formula | C₁₀H₁₂O₃ | [9] |
| Molecular Weight | 180.20 g/mol | [9][12] |
| Appearance | Solid | - |
| Melting Point | 91-94 °C | [11][13] |
| Solubility | Soluble in water | [9][14] |
| Sensitivity | Air Sensitive |[9][13] |
Synthetic Workflow and Mechanism
The overall synthetic strategy involves a two-step, one-pot process: the directed ortho-lithiation of 1,3-dimethoxy-5-methylbenzene followed by electrophilic quenching with DMF.
Mechanistic Causality: The success of this reaction hinges on the chelation of the lithium atom from n-BuLi by the oxygen atoms of the two methoxy groups. This coordination directs the deprotonation to the sterically hindered but electronically activated C2 position. The subsequent addition of DMF, a mild formylating agent, introduces the aldehyde functionality. The reaction is then quenched with water to hydrolyze the tetrahedral intermediate, yielding the final product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ortho-lithiation of 1,3-dimethoxybenzene derivatives.[4][15]
4.1. Materials and Reagents
-
1,3-Dimethoxy-5-methylbenzene (Orcinol dimethyl ether), >98% purity
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous, >99.8%
-
Tetrahydrofuran (THF), anhydrous, >99.9%, inhibitor-free
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate (EtOAc), HPLC grade
4.2. Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Low-temperature thermometer
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
4.3. Step-by-Step Procedure
SAFETY NOTE: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves.
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add 1,3-dimethoxy-5-methylbenzene (10 mmol, 1.0 equiv) and anhydrous THF (60 mL). Stir the solution until the starting material is fully dissolved.
-
Lithiation: Cool the flask to 0 °C using an ice bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. The formation of the aryllithium species may result in a slight color change.
-
Formylation: While maintaining the temperature at 0 °C, add anhydrous DMF (3.0 equiv) dropwise via syringe.
-
Warming and Quenching: After adding DMF, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Cool the reaction mixture again to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate (e.g., starting from 95:5) as the eluent. Combine the fractions containing the pure product (monitored by TLC) and remove the solvent in vacuo to yield this compound as a solid.
Troubleshooting Guide
Table 2: Common Issues and Solutions in the Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive n-BuLi due to improper storage. 2. Presence of moisture in glassware or solvents. 3. Insufficient reaction time for lithiation. | 1. Titrate the n-BuLi solution before use to determine its exact molarity.[4] 2. Rigorously flame- or oven-dry all glassware. Use freshly opened anhydrous solvents. 3. Ensure the full 2-hour stirring time at 0 °C is observed. |
| Recovery of Starting Material | 1. Incomplete lithiation (see above). 2. Temperature too low during lithiation, slowing the reaction. | 1. Verify n-BuLi concentration and ensure anhydrous conditions.[4] 2. Maintain the reaction temperature strictly at 0 °C; lower temperatures may be suboptimal. |
| Formation of Side Products | 1. Temperature rising too high during n-BuLi addition. 2. Prolonged reaction times leading to side reactions of the lithiated intermediate. | 1. Add n-BuLi slowly and ensure efficient cooling. 2. Adhere to the recommended 2-hour reaction time before adding the electrophile.[4] |
Conclusion
The synthesis of this compound from 1,3-dimethoxy-5-methylbenzene is effectively and regioselectively achieved through a Directed ortho-Lithiation strategy. This method successfully circumvents the limitations of classical electrophilic formylation reactions, which preferentially yield the C4 isomer. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, this protocol provides a reliable and high-yielding pathway to a valuable synthetic intermediate for the research and drug development community.
References
-
Chemsigma. (n.d.). 6937-96-8 this compound. Retrieved from [Link]
-
ChemBK. (n.d.). CAS: 6937-96-8. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Narasimhan, N. S., & Bhide, B. H. (1984). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 637-644. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Designer-Drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]
- Schlosser, M. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Organometallics in Synthesis (pp. 745-830). Wiley-VCH.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Orcinol monomethyl ether. Retrieved from [Link]
-
Slideshare. (n.d.). Gattermann reaction. Retrieved from [Link]
- Salway, A. H. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions, 99, 1320-1326.
-
Myers Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
-
Ríos-Lombardía, N., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(8), 13861-13878. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
- Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols Using MgCl2, Et3N and Para-formaldehyde. Organic Syntheses, 89, 220.
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Page loading... [wap.guidechem.com]
- 10. 6937-96-8 this compound [chemsigma.com]
- 11. chembk.com [chembk.com]
- 12. scbt.com [scbt.com]
- 13. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 14. This compound | 6937-96-8 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to the Ortho-lithiation Route for the Synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,6-dimethoxy-4-methylbenzaldehyde via the directed ortho-lithiation of 3,5-dimethoxytoluene. This synthetic route offers a regioselective approach to furnishing the aromatic core with a formyl group at a sterically hindered position, a valuable transformation in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. We will delve into the mechanistic underpinnings of directed ortho-metalation (DoM), provide a detailed experimental protocol, and address critical safety considerations for handling the pyrophoric reagents involved.
Introduction: The Power of Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings.[1] This technique overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating the deprotonation of a specific ortho proton.[1] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high precision.
Methoxy groups are effective DMGs. The lone pairs on the oxygen atom coordinate to the lithium ion of n-BuLi, bringing the butyl anion in close proximity to the ortho proton, thereby lowering the activation energy for deprotonation. In the case of 3,5-dimethoxytoluene, the two methoxy groups work in concert to direct the lithiation to the C2 position, the only position ortho to both methoxy groups. Subsequent quenching of the resulting 2-lithio-1,5-dimethoxy-3-methylbenzene intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group to yield the desired this compound.
Reaction Mechanism and Regioselectivity
The synthesis proceeds in two key steps:
-
Directed ortho-lithiation: 3,5-Dimethoxytoluene is treated with n-butyllithium. The two methoxy groups at positions 3 and 5 direct the lithiation to the C2 position. This high regioselectivity is a hallmark of the DoM strategy.
-
Formylation: The generated aryllithium species is a potent nucleophile. It reacts with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality.
The regiochemical outcome is dictated by the cooperative directing effect of the two methoxy groups. Lithiation at the C4 or C6 positions is significantly less favored due to the lack of a directing group at the meta position.
Diagram of the Reaction Pathway
Sources
Application Note: Regioselective Vilsmeier-Haack Formylation for the Synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde
Introduction: The Strategic Importance of Formylation
Aromatic aldehydes are cornerstone intermediates in organic synthesis, serving as precursors for a vast array of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Among the methods to introduce a formyl (-CHO) group onto an aromatic ring, the Vilsmeier-Haack reaction stands out for its operational simplicity, use of cost-effective reagents, and broad applicability to electron-rich aromatic and heteroaromatic systems.[1][2] This application note provides a detailed technical guide for the synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde from 3,5-dimethoxytoluene, leveraging the regioselective power of the Vilsmeier-Haack reaction. The target molecule is a valuable building block, notably used in the synthesis of specialized resins and as a pharmaceutical intermediate.[3] We will delve into the underlying mechanism, provide a field-proven experimental protocol, and address critical safety and handling considerations.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The reaction proceeds in two main stages: the formation of the active formylating agent, known as the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the substrate.[4]
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, the Vilsmeier reagent.[6][7] This reagent is the active species responsible for formylation.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution and Hydrolysis
The Vilsmeier reagent is a relatively weak electrophile, necessitating a highly activated, electron-rich aromatic substrate for the reaction to proceed efficiently.[8][9] The starting material, 3,5-dimethoxytoluene, is an ideal candidate. The two methoxy groups are powerful activating ortho-, para-directors, while the methyl group provides weaker activation.
The key to this synthesis is regioselectivity. The available positions for substitution on the 3,5-dimethoxytoluene ring are C2, C4, and C6.
-
Position 4: This position is para to both strongly activating methoxy groups.
-
Positions 2 and 6: These positions are ortho to one methoxy group and para to the other.
While all three positions are electronically activated, formylation overwhelmingly occurs at the C4 position. This is because the C4 position is the point of highest electron density and is sterically less hindered than the C2 and C6 positions, which are flanked by methoxy groups.[8] The aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[6][9]
Caption: Overall workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be conducted before beginning.[10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purity | Notes |
| 3,5-Dimethoxytoluene | 152.19 | ≥98% | Starting Material |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Reagent and Solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | ≥99% | Activating Reagent |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Optional Co-solvent |
| Sodium Acetate (NaOAc) | 82.03 | Anhydrous | For workup/neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | Reagent Grade | Extraction Solvent |
| Hexane | 86.18 | Reagent Grade | Eluent for Chromatography |
| Deionized Water | 18.02 | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Drying Agent |
Step-by-Step Synthesis Procedure
-
Vilsmeier Reagent Preparation:
-
To a three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 30 minutes. Causality: The reaction between DMF and POCl₃ is highly exothermic; slow, cooled addition is critical to prevent a runaway reaction and decomposition of the reagent.[11]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The formation of a pale yellow to white solid precipitate indicates the Vilsmeier reagent has formed.
-
-
Formylation Reaction:
-
Dissolve 3,5-dimethoxytoluene (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of 3,5-dimethoxytoluene to the flask containing the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This quenching step is highly exothermic and releases HCl gas. Perform this in the back of the fume hood.[12]
-
Once the initial exotherm has subsided, add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise until the mixture is neutralized (pH ~7-8). This step hydrolyzes the iminium salt to the aldehyde.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.
-
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water to release heat and toxic HCl gas. Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[12][13] Have a sodium bicarbonate solution ready for quenching spills.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Quenching: The workup procedure is highly exothermic. Slow addition to ice is mandatory to control the temperature. The neutralization step will also evolve gas (CO₂ if using bicarbonate). Ensure adequate headspace in the flask and perform in a well-ventilated hood.
Characterization Data
The identity and purity of the synthesized this compound (CAS: 6937-96-8) should be confirmed by standard analytical techniques.[14]
-
Appearance: Typically a white to off-white solid.
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, methoxy groups, and the methyl group.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1680-1700 cm⁻¹.
References
- Vertex AI Search. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 8, 2026, from [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 8, 2026, from [Link]
-
Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved January 8, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 8, 2026, from [Link]
-
YouTube. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Retrieved January 8, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 8, 2026, from [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Retrieved January 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 8, 2026, from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved January 8, 2026, from [Link]
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. This compound | 6937-96-8 [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. guidechem.com [guidechem.com]
Application Notes and Protocols for the Knoevenagel Condensation with 2,6-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of the Knoevenagel condensation to 2,6-Dimethoxy-4-methylbenzaldehyde, a sterically hindered and electron-rich aromatic aldehyde. Recognizing the unique challenges presented by this substrate, this document provides an in-depth analysis of the reaction mechanism, strategic considerations for overcoming steric hindrance, and a suite of detailed experimental protocols. The protocols are designed to be adaptable, covering classic catalytic systems, modern green chemistry approaches, and the synthesis of various derivatives, including the corresponding cinnamic acid. This guide is intended to serve as a practical resource for chemists in organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis of valuable α,β-unsaturated compounds from this specific benzaldehyde derivative.
Introduction: The Knoevenagel Condensation and the Challenge of this compound
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[2][3]
This compound presents a unique set of challenges for the Knoevenagel condensation. The two methoxy groups in the ortho positions create significant steric hindrance around the carbonyl group, impeding the approach of the nucleophilic active methylene compound.[4] Furthermore, the methoxy and methyl groups are electron-donating, which increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity and reactivity towards nucleophiles. Overcoming these combined steric and electronic effects is crucial for achieving high yields and efficient reaction times.
This document provides a detailed exploration of the Knoevenagel condensation with this compound, offering both theoretical insights and practical, step-by-step protocols for laboratory application.
Mechanistic Considerations for a Sterically Hindered Substrate
The generally accepted mechanism for the Knoevenagel condensation involves the base-catalyzed deprotonation of the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]
In the case of this compound, the steric bulk of the ortho-methoxy groups can significantly slow down the initial nucleophilic attack. To facilitate this step, a judicious choice of catalyst and reaction conditions is paramount.
Two primary mechanistic pathways are considered, depending on the catalyst employed:
-
Direct Enolate Pathway: A base, such as piperidine or an inorganic base, deprotonates the active methylene compound to form the enolate, which then directly attacks the aldehyde.
-
Iminium Ion Pathway: When a primary or secondary amine is used as a catalyst, it can first react with the aldehyde to form an iminium ion. This intermediate is a more potent electrophile than the aldehyde itself, which can accelerate the subsequent nucleophilic attack by the enolate.[2] For a sterically hindered aldehyde like this compound, this pathway may be particularly advantageous.
Experimental Protocols
The following protocols provide detailed procedures for the Knoevenagel condensation of this compound with various active methylene compounds. It is recommended to perform reactions on a small scale initially to optimize conditions.
Materials and Equipment
| Reagent/Equipment | Supplier/Grade |
| This compound | Analytical Grade |
| Malononitrile | Analytical Grade |
| Ethyl Cyanoacetate | Analytical Grade |
| Malonic Acid | Analytical Grade |
| Piperidine | Reagent Grade |
| Pyridine | Anhydrous |
| Ammonium Bicarbonate | Reagent Grade |
| Ethanol | Anhydrous |
| Ethyl Acetate | Analytical Grade |
| Hexane | Analytical Grade |
| Round-bottom flasks | Standard laboratory glassware |
| Magnetic stirrer with heating | Standard laboratory equipment |
| Reflux condenser | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Rotary evaporator | Standard laboratory equipment |
| Filtration apparatus | Standard laboratory equipment |
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol utilizes a classic and highly effective catalyst for the Knoevenagel condensation.
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.80 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add 20 mL of absolute ethanol to the flask.
-
Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Green, Solvent-Free Condensation with Ethyl Cyanoacetate
This protocol offers an environmentally benign alternative to traditional solvent-based methods.[3]
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (0.90 g, 5 mmol) and ethyl cyanoacetate (0.57 g, 5 mmol).
-
Add a catalytic amount of ammonium bicarbonate (e.g., 0.04 g, 0.5 mmol).
-
To ensure thorough mixing, a minimal amount of a volatile solvent like ethyl acetate can be added and then removed under reduced pressure at a low temperature (e.g., 40 °C).
-
Heat the solvent-free mixture to 90-100 °C with efficient stirring.
-
Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent (e.g., ethanol), and analyzing by TLC. The reaction may require 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by direct recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 3: Doebner Modification for the Synthesis of (E)-3-(2,6-dimethoxy-4-methylphenyl)acrylic acid
This protocol is a modification of the Knoevenagel condensation specifically for the synthesis of cinnamic acid derivatives using malonic acid.[5]
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (2.08 g, 20 mmol) in 20 mL of anhydrous pyridine.
-
To this solution, add this compound (1.80 g, 10 mmol).
-
Add a catalytic amount of piperidine (0.1 mL, 1 mmol).
-
Heat the reaction mixture to reflux (approximately 115 °C) with stirring for 4-8 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).
-
A precipitate of the cinnamic acid derivative will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active catalyst; Low reaction temperature; Steric hindrance. | Increase the amount of catalyst (e.g., up to 20 mol%). Increase the reaction temperature. Consider using a more reactive active methylene compound (malononitrile > ethyl cyanoacetate > malonic acid). |
| Formation of Side Products | Self-condensation of the active methylene compound; Michael addition of the active methylene compound to the product. | Use milder reaction conditions (lower temperature, less catalyst). Use a 1:1 stoichiometry of reactants. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | Product is an oil or has a low melting point; Impurities are difficult to remove. | Use column chromatography for purification. Try different recrystallization solvents. |
Applications of the Products
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable scaffolds in medicinal chemistry and materials science. The presence of the dimethoxy and methyl-substituted phenyl ring can impart unique biological activities and photophysical properties. These compounds can serve as precursors for the synthesis of:
-
Novel drug candidates: The cinnamic acid and nitrile derivatives can be explored for their potential as anticancer, anti-inflammatory, or antimicrobial agents.[6]
-
Functional materials: The extended π-system of the products makes them interesting for applications in organic electronics and as fluorescent probes.
-
Complex molecule synthesis: The carbon-carbon double bond can be further functionalized to build more complex molecular architectures.
Conclusion
The Knoevenagel condensation of this compound, while challenging due to steric and electronic factors, can be successfully achieved through careful selection of catalysts, active methylene compounds, and reaction conditions. This guide provides a set of robust and adaptable protocols that empower researchers to synthesize a range of valuable α,β-unsaturated compounds from this specific substrate. The methodologies presented herein, spanning from classic to greener approaches, offer a versatile toolkit for chemists engaged in the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]
-
Cinnamic acid derivatives. The Pharma Innovation Journal. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile Catalyzed by Amine Compounds-Tethered Fe3O4@SiO2 Nanoparticles. Semantic Scholar. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. Available at: [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Science and Research (IJSR). Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
Sources
Application Note & Protocol: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 2,6-Dimethoxy-4-methylbenzaldehyde
Introduction & Significance
Chalcones represent a vital class of organic compounds, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif makes them key precursors in the biosynthesis of various flavonoids and isoflavonoids.[2] In the realms of medicinal chemistry and drug development, both natural and synthetic chalcones are highly valued for their extensive pharmacological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4]
The biological efficacy of chalcones is often attributed to the reactive α,β-unsaturated ketone moiety, which can engage in Michael addition with biological nucleophiles like the cysteine residues in proteins.[2] The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone, stands as the most efficient and versatile method for their synthesis.[1][5]
This guide provides a detailed protocol for the synthesis of chalcones using 2,6-Dimethoxy-4-methylbenzaldehyde , a uniquely substituted aromatic aldehyde. The presence of two methoxy groups at the ortho positions introduces significant steric hindrance and electronic effects that influence reactivity, while the para-methyl group further modulates the electronic properties of the aromatic ring. Understanding how to effectively utilize this substrate allows researchers to generate novel chalcone derivatives with potentially unique biological profiles for screening and development.
The Underlying Chemistry: Mechanism & Rationale
The Claisen-Schmidt condensation is a specific variant of the crossed aldol condensation.[6][7][8] It proceeds via a well-established base-catalyzed mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration.
Core Mechanism Steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone). This step generates a resonance-stabilized enolate ion, which serves as the key nucleophile.[2][6][9]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of this compound. The steric bulk from the two ortho-methoxy groups can make this attack more challenging compared to unhindered aldehydes, potentially requiring slightly longer reaction times or optimized conditions to achieve high yields.
-
Aldol Adduct Formation: The resulting tetrahedral intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone, known as the aldol adduct.[9]
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule). The formation of the extended conjugated system linking the two aromatic rings provides a strong thermodynamic driving force, making this step rapid and often irreversible.[6][9] The final product is the stable α,β-unsaturated chalcone.
Experimental Design & Protocols
This section outlines two robust protocols for the synthesis of chalcones from this compound: a traditional solvent-based method and a solvent-free green chemistry approach.
Data Presentation: Reagents & Parameters
The following tables summarize the necessary reagents and typical reaction parameters. Acetophenone is used here as a representative ketone.
Table 1: Reagent Properties and Molar Quantities
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Typical Amount (10 mmol scale) |
|---|---|---|---|---|
| This compound | C₁₀H₁₂O₃ | 180.20 | 1.0 | 1.80 g |
| Acetophenone | C₈H₈O | 120.15 | 1.0 | 1.20 g (1.17 mL) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.0 - 3.0 | 0.80 - 1.20 g |
| Ethanol (95%) | C₂H₅OH | - | Solvent | ~30-40 mL |
| Hydrochloric Acid (10%) | HCl (aq) | - | Neutralizer | As needed |
Table 2: Typical Reaction Parameters
| Parameter | Protocol A (Solvent-Based) | Protocol B (Solvent-Free) |
|---|---|---|
| Temperature | Room Temperature (~25 °C) | Room Temperature (exotherm possible) |
| Reaction Time | 6 - 24 hours | 15 - 45 minutes |
| Catalyst | 40% Aqueous NaOH | Solid NaOH pellets/powder |
| Monitoring | Thin Layer Chromatography (TLC) | Visual (color change, solidification) |
| Yield | Good to Excellent (70-95%) | Often higher, quantitative |
Protocol A: Traditional Solvent-Based Synthesis
This method is a standard and widely validated procedure for chalcone synthesis.[2]
Materials:
-
This compound (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Ethanol (or Methanol)
-
40% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl, ~10%)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in ~30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add the aqueous sodium hydroxide solution (2-3 equivalents) dropwise to the flask. A color change (typically to yellow or orange) is often observed.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction time can range from 6 to 24 hours, depending on the reactivity of the substrates.[2] The formation of a precipitate often indicates product formation. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ~150 mL of crushed ice or ice-cold water. Stir for 15-20 minutes.
-
Neutralization: Slowly acidify the mixture with cold 10% HCl while stirring. Continue adding acid until the solution is neutral to pH paper. This will cause the chalcone product to precipitate completely.[9][10]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (filter cake) thoroughly with several portions of cold distilled water to remove any inorganic impurities and residual acid.[1]
Protocol B: Solvent-Free Grinding Technique (Green Chemistry Approach)
This method reduces environmental impact and can significantly shorten reaction times.[9][11][12]
Materials:
-
This compound (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Solid Sodium Hydroxide (finely ground or pellets) (2.0 eq)
-
Mortar and pestle
-
Dilute Hydrochloric Acid (HCl, ~10%)
Procedure:
-
Reactant Grinding: In a mortar, combine the this compound, the acetophenone derivative, and solid sodium hydroxide.
-
Reaction: Vigorously grind the solids together with a pestle. The mixture will typically become a paste or oil and may change color and solidify as the reaction proceeds, often within 15-30 minutes.[12]
-
Work-up: Add approximately 10-15 mL of cold water and continue to mix. Transfer the paste to a beaker containing ~100 mL of ice-cold water.
-
Neutralization & Isolation: Neutralize the mixture with 10% HCl as described in Protocol A (Step 5), and collect the resulting solid product by vacuum filtration (Steps 6 & 7).
Product Purification & Characterization
Purification (Recrystallization): The crude product from either protocol can be purified by recrystallization to obtain high-purity crystals.
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for another 5 minutes.
-
Hot-filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or air-dry on a watch glass.[9]
Characterization: Confirm the structure and purity of the final product using standard analytical techniques.
Table 3: Key Characterization Data for a Representative Chalcone (Product: (E)-3-(2,6-dimethoxy-4-methylphenyl)-1-phenylprop-2-en-1-one)
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Doublets for α- and β-vinylic protons with a coupling constant (J) of ~15-16 Hz, confirming the E (trans) configuration. Singlets for methoxy (-OCH₃) and methyl (-CH₃) protons. Multiplets for aromatic protons. |
| ¹³C NMR | Signal for the carbonyl carbon (~190 ppm). Signals for vinylic carbons and aromatic carbons in their expected regions. |
| IR Spectroscopy | Strong absorption band for the C=O stretch of the α,β-unsaturated ketone (~1650-1670 cm⁻¹). Band for C=C stretch (~1600 cm⁻¹).[13] |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp and defined melting point range indicates high purity. |
Troubleshooting & Field-Proven Insights
-
Low Yield: If the yield is poor, ensure the base is fresh and of sufficient concentration. The steric hindrance of the 2,6-dimethoxy substitution may require extended reaction times (up to 48 hours) or gentle heating (~40-50 °C) to drive the reaction to completion.
-
Side Reactions: The primary side reaction is the self-condensation of the ketone. This is minimized by adding the base to the mixture of the aldehyde and ketone, ensuring the enolate preferentially reacts with the more electrophilic aldehyde, which lacks α-hydrogens.[6]
-
Oily Product: If the product oils out instead of precipitating, try scratching the inside of the beaker with a glass rod to induce crystallization. Alternatively, extract the aqueous mixture with a solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to recover the crude product before recrystallization.
-
Purification Issues: If recrystallization is difficult, column chromatography on silica gel is an effective alternative for purification. A solvent system such as hexane/ethyl acetate is typically used.
Conclusion
The Claisen-Schmidt condensation provides a direct and highly adaptable route for the synthesis of chalcones from this compound. Both the traditional solvent-based method and the modern solvent-free approach are reliable and can be tailored to specific laboratory needs. The detailed protocols and technical insights provided in this document offer a solid foundation for researchers to synthesize and explore this promising class of compounds for applications in drug discovery and materials science.
References
- Benchchem. (2025). Application Notes and Protocols: Experimental Procedure for the Claisen-Schmidt Condensation of 1-Indanone. Benchchem.
- University of Wisconsin-Stout. (n.d.). Claisen-Schmidt Condensation.
- Benchchem. (2025). Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde. Benchchem.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
- Bednar, R. A., & Lott, J. A. (1988). Purification and characterization of chalcone isomerase from soybeans. PubMed.
- nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. nevoLAB.
- Benchchem. (2025). Application Note: Step-by-Step Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone via Claisen-Schmidt Condensation. Benchchem.
- Chemistry simplified. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube.
- Bednar, R. A., & Lott, J. A. (1988). Purification and Characterization of Chalcone Isomerase from Soybeans. ResearchGate.
- Wikipedia. (n.d.). Claisen condensation. Wikipedia.
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate.
- Benchchem. (2025). Application Note: A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one. Benchchem.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI.
- Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465.
- BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Preprints.org.
- Benchchem. (2025). Synthesis and Application of 2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Detailed Guide for Researchers. Benchchem.
- Hayat, F., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC.
- Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Chemistry Steps.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia.
- ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
- Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljabb.com [journaljabb.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. praxilabs.com [praxilabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. scispace.com [scispace.com]
Aldol condensation of 2,6-Dimethoxy-4-methylbenzaldehyde with acetophenones
An In-Depth Guide to the Synthesis and Characterization of Chalcones via Aldol Condensation of 2,6-Dimethoxy-4-methylbenzaldehyde with Acetophenones
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the Aldol condensation, specifically the Claisen-Schmidt variant, for the synthesis of chalcones from this compound and various acetophenones. The content moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer field-proven insights for troubleshooting and optimization.
Introduction: The Significance of Chalcones
Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, constitute a vital class of open-chain flavonoids found throughout the plant kingdom.[1] They serve as key biosynthetic precursors to a wide array of flavonoids and isoflavonoids.[1] The core chalcone scaffold, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry.[1][2] This is due to its association with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3]
The most robust and widely adopted method for synthesizing these valuable compounds is the Claisen-Schmidt condensation.[1][4] This reaction is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an aromatic ketone (e.g., acetophenone).[5][6] A key advantage of this reaction is its ability to proceed with high specificity when one of the carbonyl partners, typically the aromatic aldehyde, lacks α-hydrogens, thereby preventing self-condensation and simplifying the product mixture.[5][7] The use of this compound as the aldehyde component is strategic; its lack of α-hydrogens makes it an ideal substrate for a clean and efficient reaction with enolizable acetophenones.
The Reaction Mechanism: A Step-by-Step Elucidation
The Claisen-Schmidt condensation proceeds through a well-established base-catalyzed mechanism. The use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical for the initial deprotonation step that initiates the condensation.[4]
The mechanism unfolds in four key stages:
-
Enolate Formation: A strong base abstracts an acidic α-hydrogen from the acetophenone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[4][8][9]
-
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the this compound.[4][8][9] This aldehyde is particularly susceptible to attack due to the electron-donating methoxy groups, which activate the aromatic ring, and the absence of steric hindrance from α-protons.
-
Aldol Addition: The nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, which is then protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.[4][8]
-
Dehydration: This β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone—the final chalcone product.[4][8][9] The formation of the extended conjugated system is the thermodynamic driving force for this final elimination step. The resulting product is predominantly the trans-isomer, which is sterically more stable than the cis-isomer.[8][10]
Caption: General experimental workflow for chalcone synthesis.
Detailed Application Protocols
The following protocols provide robust, step-by-step methodologies for the synthesis and purification of chalcones derived from this compound.
Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard and widely applicable method for chalcone synthesis in a laboratory setting. [2][4] Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-60% aqueous solution [2]* Dilute Hydrochloric Acid (HCl, ~10%)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected acetophenone derivative (1.0 eq) in an appropriate volume of 95% ethanol (e.g., 4.0 mL per 0.75 g of aldehyde). [5]Stir the mixture at room temperature until all solids have completely dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This initial cooling helps to control the exothermic nature of the initial condensation and minimize side reactions.
-
Base Addition: While vigorously stirring the cooled solution, add the concentrated NaOH or KOH solution dropwise over 10-15 minutes. [2]The formation of a precipitate or a change in color often indicates the initiation of the reaction.
-
Reaction Progression: Remove the flask from the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours, depending on the specific reactivity of the acetophenone substrate. [2][4]5. Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 3:1). [11]The reaction is considered complete upon the disappearance of the limiting reactant (usually the aldehyde).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. [5]Slowly acidify the mixture by adding dilute HCl dropwise with stirring until it is neutral to litmus paper (pH ~7). [12]This step neutralizes the base catalyst and precipitates the water-insoluble chalcone product.
-
Collection of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. [5]Wash the collected solid thoroughly with cold water to remove any inorganic salts and water-soluble impurities. [5][6]8. Drying: Allow the crude product to air dry or dry it in a desiccator to a constant weight. [5]Determine the crude yield before proceeding to purification.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying the crude chalcone product, provided it is a solid at room temperature. [6]The principle relies on the differential solubility of the compound and impurities in a specific solvent at different temperatures.
Materials:
-
Crude Chalcone Product
-
95% Ethanol (or other suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: 95% ethanol is a widely effective solvent for recrystallizing many chalcones. [1][11]The ideal solvent should dissolve the chalcone completely when hot but sparingly when cold.
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol, swirling to dissolve the solid. [1][5]Add the solvent portion-wise until the chalcone is just completely dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation. [1][5]If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. [1]5. Isolation: Collect the purified crystals by vacuum filtration. [1]6. Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces. [1]Dry the purified crystals thoroughly to obtain the final product. Determine the final yield and melting point.
Data Presentation: Product Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized chalcone. [6]A combination of spectroscopic techniques is typically employed.
| Parameter | Technique | Expected Observations for a Representative Chalcone | Justification/Interpretation |
| Molecular Structure | ¹H NMR | Vinylic protons (Hα and Hβ) appear as doublets in the δ 7.1–8.3 ppm range with a large coupling constant (J ≈ 15-16 Hz). [13]Aromatic and methoxy protons appear in their characteristic regions. | The large J-coupling value for the vinylic protons confirms the formation of the more stable trans-isomer of the α,β-unsaturated system. [13] |
| Carbon Skeleton | ¹³C NMR | Carbonyl carbon (C=O) signal appears between δ 186–197 ppm. [13]α- and β-carbon signals appear between δ 116–128 ppm and δ 137–145 ppm, respectively. [13] | The chemical shifts of the enone system carbons are highly characteristic and confirm the successful condensation and dehydration. |
| Functional Groups | IR Spectroscopy | Strong absorption band for the conjugated C=O stretch (typically ~1630-1680 cm⁻¹). C=C stretching band for the enone system. | Confirms the presence of the key α,β-unsaturated ketone functional group. |
| Molecular Weight | Mass Spectrometry | A molecular ion peak (M⁺) or protonated molecule peak ([M+H]⁺) corresponding to the calculated molecular weight of the target chalcone. | Confirms the identity and molecular formula of the synthesized compound. |
| Purity | Melting Point | A sharp and narrow melting point range. | A sharp melting point is a strong indicator of high purity for a crystalline solid. |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. This section addresses common issues and provides expert recommendations for resolution. [4]
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal temperature or reaction time. 3. Poor reactivity of the acetophenone substrate (e.g., due to steric hindrance). | 1. Use a fresh, high-purity solution of NaOH or KOH. [4] 2. Gradually increase the reaction time, monitoring progress by TLC. Gentle warming can sometimes be employed, but may increase side products. [4] 3. Consider using a stronger base or a different solvent system. |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. The chalcone has a low melting point and is intrinsically an oil at room temperature. | 1. Attempt to purify the oil using column chromatography on silica gel to remove impurities. [11] 2. If the purified product is still an oil, it is likely due to its physical properties. The purified oil can be isolated by removing the solvent under reduced pressure. [1] |
| Incomplete Reaction | The reaction has not reached equilibrium or is proceeding very slowly. | Continue to stir the reaction for a longer duration. Ensure the catalyst concentration is adequate. TLC monitoring is crucial to avoid premature work-up. |
| Formation of Multiple Products | Self-condensation of the acetophenone may occur, though it is generally less favored than the crossed reaction. [7][14]| Ensure slow, dropwise addition of the base to the cooled mixture of aldehyde and ketone. This maintains a low concentration of the enolate, favoring attack on the more electrophilic aldehyde. Purification by column chromatography will be necessary to separate the desired product. |
References
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]
-
PubMed. (2010). Synthesis and complete assignment of NMR data of 20 chalcones. Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Chalcones with Anticancer Activities. Retrieved from [Link]
-
European Journal of Chemistry. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Retrieved from [Link]
-
AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR; (b) ¹³C-NMR spectra of chalcone 1 (CDCl₃). Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme of chalcones. Synthesis of chalcones was carried out using acetophenone (A) and benzaldehyde (B).... Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
ACS Publications. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of the catalyst dosage on the aldol condensation. Reaction.... Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with.... Retrieved from [Link]
-
ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
YouTube. (2011). Aldol Condensation Mechanism. Retrieved from [Link]
-
YouTube. (2024). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. Retrieved from [Link]
-
brainly.com. (2023). [FREE] Draw the aldol reaction mechanism between 4-methylbenzaldehyde and acetophenone. What is the main product?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. homework.study.com [homework.study.com]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Chalcones from 2,6-Dimethoxy-4-methylbenzaldehyde
Abstract
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core structure, are pivotal precursors in the biosynthesis of flavonoids and represent a privileged scaffold in medicinal chemistry.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them highly attractive targets for drug discovery and development.[4][5][6][7] The Claisen-Schmidt condensation remains the most robust and widely adopted method for their synthesis, offering a straightforward route to a vast array of derivatives.[6][8][9] This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of novel chalcones using 2,6-Dimethoxy-4-methylbenzaldehyde as a key starting material. It is designed for researchers and scientists, emphasizing the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
The Strategic Core: Claisen-Schmidt Condensation
The synthesis of chalcones is most efficiently achieved via the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.[7][9] The reaction's success hinges on the fact that the aromatic aldehyde (in this case, this compound) lacks α-hydrogens and therefore cannot self-condense.
Reaction Mechanism
The reaction proceeds through a well-defined, three-step mechanism initiated by a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7][9]
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone derivative, creating a resonance-stabilized enolate ion. This is the rate-determining step, and its efficiency depends on the acidity of the α-proton.
-
Nucleophilic Attack: The newly formed nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the thermodynamically stable α,β-unsaturated carbonyl system characteristic of chalcones.[7][8]
Caption: Key mechanistic steps of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: From Reagents to Pure Product
This section details the complete workflow for synthesizing chalcones from this compound. The protocol is designed to be self-validating, with checkpoints for monitoring progress and ensuring purity.
Caption: A logical workflow for chalcone synthesis and purification.
Materials and Reagents
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, beakers, Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
Synthesis Procedure
This protocol describes a standard, widely used method for chalcone synthesis.[7][10]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol (approx. 20-30 mL). Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.
-
Reaction Initiation: While stirring, slowly add an aqueous solution of NaOH (e.g., 40%) dropwise. The slow addition is crucial to control the reaction temperature, which may be exothermic. An ice bath can be used to maintain the temperature between 20-25°C.[11] After the addition is complete, allow the reaction to stir at room temperature.
-
Reaction Monitoring: The formation of a precipitate is often a visual indicator of product formation. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). A complete reaction is indicated by the consumption of the limiting starting material (usually the acetophenone). Reaction times can vary from 4 to 24 hours depending on the reactivity of the substrates.[7]
-
Product Isolation and Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (approx. 100 mL). Stir for 15-20 minutes.
-
Neutralization: Slowly acidify the mixture with dilute HCl until the solution is neutral (pH ~7), tested with litmus or pH paper. This step neutralizes the excess base and fully precipitates the chalcone product.[10]
-
Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic impurities and any remaining base or acid.[8][10] Allow the crude product to air-dry.
Purification by Recrystallization
The crude chalcone is often of high purity but can be further purified by recrystallization to obtain sharp-melting crystals suitable for characterization.[1][8][12]
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing a broad range of chalcones.[13][14]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified product in a desiccator or a vacuum oven to remove all traces of solvent.
Data, Characterization, and Validation
Accurate characterization is essential to confirm the structure and purity of the synthesized chalcone.
Quantitative Data Summary
The following table provides representative data for the synthesis of chalcones from this compound. Yields are highly dependent on the specific substrate and reaction conditions.
| Acetophenone Reactant | Catalyst (Base) | Solvent | Typical Reaction Time (h) | Expected Yield (%) |
| Acetophenone | NaOH | Ethanol | 12 - 24 | 75 - 90 |
| 4'-Chloroacetophenone | NaOH | Ethanol | 8 - 18 | 80 - 95 |
| 4'-Methoxyacetophenone | KOH | Ethanol | 18 - 30 | 70 - 85 |
| 4'-Nitroacetophenone | NaOH | Ethanol | 4 - 12 | 85 - 98 |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The IR spectrum of a chalcone will show characteristic absorption bands for the α,β-unsaturated ketone C=O stretch (typically 1630-1690 cm⁻¹) and the C=C alkene stretch.[11][15] Aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.
-
¹H-NMR: The two vinylic protons (α and β to the carbonyl) appear as distinct doublets in the downfield region (typically 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. Aromatic and methoxy protons will appear in their characteristic regions.
-
¹³C-NMR: The carbonyl carbon signal is typically found far downfield (δ 185-195 ppm). The α- and β-carbons of the enone system give characteristic signals between δ 116-128 and δ 137-145, respectively.[15][16]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base or reagents.2. Insufficient reaction time.3. Incorrect stoichiometry. | 1. Use fresh, high-purity reagents and a freshly prepared base solution.2. Monitor the reaction by TLC until the starting material is consumed.3. Accurately weigh all reagents and ensure equimolar amounts of aldehyde and ketone. |
| Oily Product / Failure to Crystallize | 1. Presence of impurities.2. "Oiling out" during recrystallization (compound is insoluble above its melting point). | 1. Ensure thorough washing of the crude product. Consider purification by column chromatography.2. Use a larger volume of solvent for recrystallization or switch to a mixed-solvent system.[13] |
| Multiple Products on TLC | 1. Side reactions (e.g., self-condensation of ketone if it has multiple acidic α-protons).2. Incomplete reaction. | 1. Maintain a lower reaction temperature (use an ice bath).2. Increase the reaction time or add a slight excess of the aldehyde. |
Conclusion
The Claisen-Schmidt condensation is a highly effective and versatile method for the synthesis of chalcones from this compound. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce a diverse range of chalcone derivatives. Careful execution of the reaction, diligent monitoring, and proper purification techniques are paramount to achieving high yields of pure compounds, which are crucial for subsequent biological evaluation and the advancement of drug discovery programs.
References
- Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
- ResearchGate. (n.d.). Biological activities and novel applications of chalcones.
- A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (n.d.).
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization.
- PharmaTutor. (n.d.). A Review on Chalcones Synthesis and their Biological Activity.
- PMC - PubMed Central. (n.d.). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
- Benchchem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II.
- PMC - NIH. (n.d.). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture.
- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde.
- IJRASET. (n.d.). Chemical Synthesis of Chalcones by Claisen.
- ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives.
- Jetir.Org. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
- Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijraset.com [ijraset.com]
- 12. jetir.org [jetir.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jetir.org [jetir.org]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,6-Dimethoxy-4-methylbenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of modern drug discovery and development, the strategic selection of intermediates is paramount to the efficient synthesis of complex molecular architectures. 2,6-Dimethoxy-4-methylbenzaldehyde (DMBA) is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two ortho-methoxy groups and a para-methyl group, imparts specific steric and electronic properties that chemists can exploit to achieve desired synthetic outcomes. The electron-donating nature of the methoxy groups activates the aromatic ring, while their steric bulk can direct reactions to specific positions, offering a degree of regiochemical control. This guide provides an in-depth exploration of DMBA's role as a pharmaceutical intermediate, with a focus on its application in the synthesis of bioactive compounds, including precursors to potent anticancer agents.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. Key data for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 6937-96-8 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 90-93 °C | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety and Handling: this compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Application: A Gateway to Podophyllotoxin Analogs and Anticancer Agents
A significant application of this compound lies in its use as a precursor for the synthesis of analogs of podophyllotoxin, a naturally occurring aryltetralin lignan with potent cytotoxic properties. Podophyllotoxin itself is the chemical scaffold for the FDA-approved anticancer drugs etoposide and teniposide. These drugs function as topoisomerase II inhibitors, crucial for treating various cancers.[1][3] The demand for podophyllotoxin and its derivatives has led to extensive research into synthetic and semi-synthetic production methods to alleviate reliance on its natural, and often endangered, plant sources.[1][3]
The structure of deoxypodophyllotoxin derivatives often features a polysubstituted phenyl ring that can be constructed using intermediates like this compound. The substitution pattern of DMBA is particularly relevant for creating the specific electronic and steric environment required for the biological activity of these complex molecules.
Experimental Protocols: Synthesis and Key Reactions
This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in a representative condensation reaction to form a chalcone, a common intermediate in the synthesis of various bioactive heterocycles.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the formylation of 3,5-dimethoxytoluene. The following protocol is a representative example.
Reaction Scheme:
Sources
- 1. Synthesis of (-)-deoxypodophyllotoxin and (-)-epipodophyllotoxin via a multi-enzyme cascade in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 6937-96-8 [amp.chemicalbook.com]
- 3. Synthesis of (−)−deoxypodophyllotoxin and (−)−epipodophyllotoxin via a multi-enzyme cascade in <i>E. coli</i> - ProQuest [proquest.com]
Application of 2,6-Dimethoxy-4-methylbenzaldehyde in High-Performance Resin Synthesis
Introduction
2,6-Dimethoxy-4-methylbenzaldehyde is an aromatic aldehyde characterized by a unique substitution pattern that offers intriguing possibilities for the synthesis of advanced polymer resins. The presence of two methoxy groups in the ortho positions relative to the aldehyde functionality, combined with a methyl group in the para position, significantly influences its reactivity and the potential properties of the resulting polymers. This document provides a comprehensive overview of the prospective applications of this compound in the synthesis of phenolic, epoxy, and polyester resins, complete with detailed, albeit theoretical, experimental protocols. These protocols are grounded in established principles of polymer chemistry and are intended to serve as a foundational guide for researchers and professionals in materials science and drug development.
The steric hindrance afforded by the ortho-methoxy groups is a critical consideration, potentially moderating the reactivity of the aldehyde. Conversely, the electron-donating nature of these methoxy groups can increase the electron density on the aromatic ring, which may enhance its reactivity in certain polymerization reactions.[1] This unique electronic and steric profile suggests that resins derived from this compound could exhibit enhanced thermal stability, altered solubility characteristics, and novel mechanical properties.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for its effective application in resin synthesis.
| Property | Value |
| CAS Number | 6937-96-8 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 78-82 °C |
| Boiling Point | 295.5 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. |
Application in Phenolic Resin Synthesis
Phenolic resins, traditionally synthesized from phenol and formaldehyde, are known for their excellent thermal stability and chemical resistance.[2] The substitution of formaldehyde with specialty aldehydes like this compound can lead to the development of novel phenolic resins with tailored properties. The structure of this compound suggests its potential use in producing both novolac and resol-type resins.
Mechanistic Insights
The synthesis of phenolic resins proceeds via electrophilic aromatic substitution, where the aldehyde reacts with the electron-rich phenol ring. The ortho-methoxy groups on the benzaldehyde ring are expected to influence the reaction kinetics. While they may sterically hinder the approach to the aldehyde's carbonyl carbon, their electron-donating effect could increase the reactivity of the aromatic ring of the aldehyde itself, though this is less critical than the phenol's reactivity. The reaction with phenol will be catalyzed by either acid (for novolacs) or base (for resols).[3] The steric bulk of the substituted benzaldehyde may favor the formation of high-ortho phenolic resins, which are known for their enhanced curing speed and performance.[4]
Figure 1: Conceptual workflow for the synthesis of phenolic resins using this compound.
Hypothetical Protocol for Novolac Resin Synthesis
Objective: To synthesize a novolac-type phenolic resin from this compound and phenol.
Materials:
-
This compound (1.0 mol, 180.20 g)
-
Phenol (1.2 mol, 112.94 g)
-
Oxalic acid (0.05 mol, 4.50 g)
-
Toluene (200 mL)
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add phenol and toluene.
-
Heat the mixture to 60 °C with stirring until the phenol is completely dissolved.
-
Add the oxalic acid catalyst to the flask and continue stirring for 10 minutes.
-
Slowly add a solution of this compound in 100 mL of toluene to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, gradually heat the reaction mixture to reflux (approximately 110-120 °C) and maintain at this temperature for 4-6 hours.
-
Monitor the reaction progress by periodically measuring the viscosity or by techniques such as Gel Permeation Chromatography (GPC).
-
Once the desired degree of polymerization is achieved, cool the reaction mixture to 90 °C.
-
Remove the water of condensation and toluene by distillation under reduced pressure.
-
The resulting molten resin is then poured into a suitable container to cool and solidify.
Expected Outcome: A solid, friable novolac resin. The properties of this resin, such as softening point and molecular weight, would need to be characterized.
Application in Epoxy Resin Modification
Epoxy resins are a versatile class of thermosetting polymers widely used in adhesives, coatings, and composites.[5] While not a direct precursor for the epoxy backbone in the same way as epichlorohydrin and bisphenol-A, this compound can be used to synthesize a phenolic resin (as described above) which is then subsequently epoxidized. This approach allows for the incorporation of the unique structural features of the substituted benzaldehyde into the final cured epoxy network.
Mechanistic Insights
The synthesis of a novolac resin from this compound and phenol results in a polymer with pendant hydroxyl groups. These phenolic hydroxyls can then be reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds via a Williamson ether synthesis mechanism to form glycidyl ethers, resulting in an epoxy-functionalized novolac resin.[6] The steric hindrance from the ortho-methoxy groups on the original aldehyde may influence the structure and reactivity of the resulting epoxy resin.
Figure 2: Workflow for the modification of a phenolic novolac resin to an epoxy resin.
Hypothetical Protocol for Epoxidation of a Novolac Resin
Objective: To synthesize an epoxy-functionalized novolac resin from the previously synthesized phenolic resin.
Materials:
-
Novolac resin from this compound (100 g)
-
Epichlorohydrin (3.0 mol, 277.6 g)
-
Isopropanol (200 mL)
-
Sodium hydroxide (1.1 mol, 44.0 g) as a 20% aqueous solution
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the novolac resin in epichlorohydrin and isopropanol.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add the 20% sodium hydroxide solution dropwise over a period of 1-2 hours. Maintain the temperature at 70-75 °C during the addition.
-
After the addition is complete, continue to stir the mixture at 70 °C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration.
-
Wash the filtrate with water to remove any remaining salt and base.
-
Separate the organic layer and remove the excess epichlorohydrin and isopropanol by distillation under reduced pressure.
-
The resulting viscous liquid or solid is the epoxy-functionalized novolac resin.
Expected Outcome: A viscous liquid or solid epoxy resin. The epoxy equivalent weight (EEW) of the resin would be a critical parameter to determine for subsequent curing applications.
Application in Polyester Synthesis
Polyesters are a major class of polymers with applications ranging from fibers and films to engineering plastics.[7] this compound can be envisioned as a precursor for polyester synthesis through its conversion to a diol or a dicarboxylic acid derivative. A plausible route involves the reduction of the aldehyde to a primary alcohol, followed by further functionalization.
Mechanistic Insights
A potential pathway for incorporating this compound into a polyester involves a two-step process. First, the aldehyde group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride, yielding 2,6-dimethoxy-4-methylbenzyl alcohol. This alcohol can then be reacted with a dicarboxylic acid or its derivative (e.g., an acyl chloride or ester) in a polycondensation reaction to form a polyester. Alternatively, the methyl group could potentially be oxidized to a carboxylic acid, and the aldehyde group protected and then deprotected, to form a dicarboxylic acid monomer, although this is a more complex synthetic route. The steric hindrance of the ortho-methoxy groups might influence the reactivity of the adjacent functional groups during polymerization.
Figure 3: A potential pathway for the synthesis of polyesters from this compound.
Hypothetical Protocol for Polyester Synthesis
Objective: To synthesize a polyester from a diol derived from this compound and a dicarboxylic acid.
Part 1: Synthesis of the Diol Monomer (Illustrative Example)
A more practical approach would be to synthesize a diol where the aromatic core from this compound is central. For instance, a Grignard reaction could be used to create a diol. However, a simpler conceptual protocol is presented below based on the reduction of a dialdehyde, which would be a derivative of the starting material. For the purpose of this protocol, we will assume the synthesis of a polyester from a diol derived from a related structure for illustrative purposes.
Part 2: Polycondensation
Materials:
-
Diol derived from a substituted benzaldehyde (e.g., 1,4-bis(hydroxymethyl)-2,5-dimethoxybenzene as an analogue) (1.0 mol)
-
Adipoyl chloride (1.0 mol, 183.0 g)
-
Pyridine (2.2 mol, 174.0 g)
-
Toluene (500 mL)
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve the diol in toluene and pyridine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride in 100 mL of toluene to the stirred mixture over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 3-4 hours.
-
Cool the mixture and filter to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute hydrochloric acid, followed by water, and finally a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
The resulting viscous liquid or solid is the polyester.
Expected Outcome: A polyester resin whose properties (e.g., molecular weight, glass transition temperature, and crystallinity) would depend on the specific diol and dicarboxylic acid used.
Characterization of Synthesized Resins
The synthesized resins would require thorough characterization to understand their structure and properties. Key analytical techniques would include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the desired linkages (e.g., methylene bridges in phenolic resins, ether linkages in epoxy resins, and ester groups in polyesters) and the disappearance of starting functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the resins, including the degree of substitution and the connectivity of the monomer units.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), and to study the curing behavior of thermosetting resins.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the resins.
Conclusion
This compound presents a promising, yet largely unexplored, building block for the synthesis of high-performance resins. Its unique substitution pattern, with sterically hindering and electron-donating ortho-methoxy groups, is anticipated to impart novel properties to the resulting polymers. The hypothetical protocols provided herein for the synthesis of phenolic, epoxy, and polyester resins are based on established chemical principles and serve as a starting point for experimental investigation. Further research is warranted to fully elucidate the reactivity of this intriguing monomer and to characterize the properties of the resulting materials, which could find applications in advanced coatings, adhesives, composites, and other high-performance materials.
References
- Foyer, G., Boutevin, B., & Caillol, S. (2018). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art.
- Shofya, H. (2017). The Influence of Methoxy Substituent on Ortho Position of Benzaldehyde on the Synthesis of 1-Phenyl-3-(2-methoxyphenyl)
- Fetterly, L. C. (1960). U.S. Patent No. 2,957,851. Washington, DC: U.S.
- Myers, W. D. (2012). Synthesis of Bisphenol A Based Epoxy Resins using Microscale Techniques. Journal of the Tennessee Academy of Science, 87(3-4), 85-88.
- Wang, H., & Rioux, R. M. (2020). Facile Decarbonylation Suppresses the Ortho Effect and Ketene Formation in the Catalytic Pyrolysis of Substituted Benzaldehyde Lignin Model Compounds. The Journal of Organic Chemistry, 85(20), 13095–13106.
- Thompson, C. M., & Jee, S. (2018). Synthesis of Tri‐Aryl Methane Epoxy Resin Isomers and Their Cure with Aromatic Amines. Macromolecular Chemistry and Physics, 219(19), 1800262.
- Dame, T. R., & Schacht, P. (2017). U.S. Patent No. 9,765,174. Washington, DC: U.S.
- Wang, H., & Guo, X. (2010). Preparation of novolacs using phenolic rich components as partial substitute of phenol from biomass pyrolysis oils. Bulletin of the Chemical Society of Ethiopia, 24(2), 249-256.
- Huang, J., Xu, M., Ge, Q., & Li, W. (2005). Controlled synthesis of high-ortho-substitution phenol–formaldehyde resins. Journal of Applied Polymer Science, 97(2), 652-658.
- Yan, N., Zhang, B., Zhao, Y., Farnood, R., & Shi, J. (2010). Development of Bio-based Phenol Formaldehyde Novolac Resins Using Mountain Pine Beetle Infested Lodgepole Pine Barks. University of Toronto.
- Breyer, R. A. (2019). U.S.
- Kim, H. J., & Lee, J. H. (2012). Synthesis and Characterization of rigid aromatic-based epoxy resin. Malaysian Journal of Analytical Sciences, 16(1), 86-93.
- Duval, A., Avérous, L., & Pollet, E. (2019). Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets. Polymers, 11(9), 1469.
- Pyriadi, T. M., Al-Tamimi, E. O., & Al-Farajy, G. H. (2011). synthesis and chemical modificatinon of novolac via incorporation of silicon, phosphorous, boron. National Journal of Chemistry, 42, 219-232.
- Hunsicker, D. M., Dauphinais, B. C., Mc Ilrath, S. P., & Robertson, N. J. (2012). Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols.
- Lee, K. H., & Kim, H. J. (2016).
- Plenco. (n.d.). Phenolic Novolac and Resol Resins. Plastics Engineering Company.
- Gregorova, A., & Sedlarik, V. (2017). Improved Synthetic Route of Incorporation of Nanosilicon Species into Phenol-Formaldehyde Resin and Preparation of Novel ZnAl-Layered Double-Hydroxide Hybrid Phenol-Formaldehyde Resin. Polymers, 9(11), 585.
- Zhang, W., Chen, H., Li, J., & Zhang, S. (2019). Lignin-based high-ortho thermoplastic phenolic resins and fibers. MDPI.
- Wang, H., & Guo, X. (2010). Modified Synthesis of Phenolic Novolac by Biomass Pyrolysis Oil. Journal of the Chemical Society of Pakistan, 32(5), 676-681.
- Proverb, R. J., & Schevey, M. R. (2010). U.S.
- Yan, N., Zhang, B., Zhao, Y., Farnood, R., & Shi, J. (2010). Development of Bio-based Phenol Formaldehyde Novolac Resins Using Mountain Pine Beetle Infested Lodgepole Pine Barks. University of Toronto.
- Weigert, W. M., & Hentschel, K. H. (1976). U.S. Patent No. 3,931,330. Washington, DC: U.S.
- De bruyn, M., De, S., & Farmer, T. J. (2022). Levoglucosenone-derived synthesis of bio-based solvents and polyesters. White Rose Research Online.
- Gardella, L., & Bikiaris, D. N. (2016). U.S.
- Alam, M. S., & Kumar, S. (2015). Studies on Maleimide Functionalized Phenolic Resin.
- Pérez-Salas, L. A., & Saldivar-Guerra, E. (2017). Synthesis of bio-based polyurethane and polyester networks from oleic acid. Journal of Applied Polymer Science, 134(48).
- Hunsicker, D. M., Dauphinais, B. C., Mc Ilrath, S. P., & Robertson, N. J. (2012). Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols.
- Kaitz, J. A., & Moore, J. S. (2013). Functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes. Macromolecules, 46(3), 608-612.
- Rhee, S. H., & Lee, S. J. (2013). U.S. Patent No. 8,466,327. Washington, DC: U.S.
- Chopda, J. V., Sankhavara, D. B., Patel, J. P., & Parsania, P. H. (2019). Synthesis and Characterization of Epoxy Resin of (2E, 6E)-Bis (4-hydroxybenzylidene)-4-methylcyclohexanone.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Janes, D., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
- Foyer, G., Chanfi, H., Boutevin, B., & Caillol, S. (2021). Novel sustainable synthesis of a formaldehyde-free thermosetting phenolic resin through solvent-free reactive extrusion. Green Chemistry, 23(4), 1665-1676.
- Al-Azzawi, A. M. (2019). Synthesis and Thermal Properties of some phenolic resins. Iraqi Journal of Science, 60(10), 2215-2223.
- Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(3), 608-612.
- Al-Azzawi, A. M. (2009). Synthesis and Characterization and Thermal Properties of New Linked Azo-Phenol-Formaldehyde Resins. Baghdad Science Journal, 6(3).
- Spadlo, M., & Kicko-Walczak, E. (2000). Study on synthesis on low-molecular epoxy resins. Polimery, 45(11-12), 789-792.
- Czub, P. (2020). Synthesis of Bio-Based Epoxy Resins. In Bio-based Epoxy Polymers, Blends and Composites (pp. 1-78). Wiley-VCH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 3. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ciateq.repositorioinstitucional.mx [ciateq.repositorioinstitucional.mx]
- 6. US4582892A - Process for the preparation of epoxy resins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Recovery of 2,6-Dimethoxy-4-methylbenzaldehyde via Recrystallization
Abstract
This document provides a detailed protocol for the purification of 2,6-Dimethoxy-4-methylbenzaldehyde (CAS No. 6937-96-8), a key intermediate in pharmaceutical and resin synthesis[1][2]. The method described herein is recrystallization, a fundamental technique for the purification of solid organic compounds based on differential solubility[3]. This guide is designed for researchers in organic chemistry and drug development, offering a step-by-step procedure grounded in the principles of crystallization science and explaining the causality behind each experimental choice to ensure a high-purity, crystalline final product.
Introduction and Scientific Principles
Recrystallization is a purification technique predicated on the principle that the solubility of most solids increases with temperature[3]. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
The selection of an appropriate solvent system is the most critical factor for a successful recrystallization[3]. An ideal solvent should:
-
Dissolve the target compound completely when hot.
-
Dissolve the target compound sparingly or not at all when cold.
-
Either not dissolve impurities at all or dissolve them very well, even at low temperatures.
-
Be chemically inert with respect to the target compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
For this compound, a mixed-solvent system of ethanol and water is proposed. Ethanol is a polar solvent in which the compound is expected to be readily soluble when hot, while water acts as an anti-solvent, significantly reducing its solubility upon cooling. This combination allows for fine-tuned control over the saturation point, promoting high-yield crystal formation[4][5].
Compound Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and successful execution of the protocol.
| Property | Value | Reference |
| CAS Number | 6937-96-8 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [6] |
| Molecular Weight | 180.20 g/mol | [7] |
| Appearance | Solid | N/A |
| Melting Point | 90 - 94 °C | [2] |
| Boiling Point | 315.7 °C at 760 mmHg | [8] |
| Solubility | Reported as "soluble in water" | [1][2] |
| Sensitivity | Air Sensitive | [2][6] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Air Sensitivity: The compound is noted as being air-sensitive[2][6]. While this protocol does not require a fully inert atmosphere, prolonged exposure to air should be minimized. Store the compound under a dry, inert atmosphere if possible.
-
Fire Hazard: Organic solvents like ethanol are flammable. Do not use an open flame for heating. Use a hot plate with a water or oil bath for controlled heating[5].
Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol is optimized for purifying crude this compound. The exact solvent volumes may require minor adjustments based on the initial purity of the material.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Two Erlenmeyer flasks (sized appropriately for the amount of solid)
-
Heating mantle or hot plate with magnetic stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Watch glass
-
Ice bath
-
Spatula
-
Desiccator or vacuum oven
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
In a separate flask, heat ethanol to a gentle boil on the hot plate.
-
Add a minimal amount of the hot ethanol to the flask containing the crude solid. Stir and heat the mixture to boiling to facilitate dissolution[4].
-
Continue adding small portions of hot ethanol until the solid is just completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
-
Addition of Anti-solvent:
-
While keeping the ethanol solution at a boil, slowly add hot deionized water dropwise. The goal is to approach the saturation point of the solution.
-
Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated[5].
-
-
Re-dissolution to a Saturated State:
-
To ensure the formation of pure crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again[4]. This creates a solution that is just below its saturation point at boiling temperature.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals by preventing the trapping of impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized filter paper.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.
-
Quickly pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Keep the vacuum on to pull the solvent (mother liquor) through the filter paper.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals with a small amount of ice-cold 50:50 ethanol/water mixture. This removes any adhering mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product.
-
Repeat the wash step if necessary.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Recrystallization Workflow Diagram
The following diagram outlines the key decision points and steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting & Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Reheat the solution and boil off some of the solvent to increase the concentration. Re-cool the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Compound "oils out" | The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to re-dissolve the oil. Add a small amount of the primary solvent (ethanol). Allow the solution to cool more slowly by insulating the flask[4]. |
| Low yield of recovered product | Too much solvent was used. The washing step was performed with warm solvent. Incomplete cooling. | Ensure the minimum amount of hot solvent is used for dissolution. Always wash crystals with a minimal amount of ice-cold solvent. Ensure the flask is thoroughly cooled in an ice bath. |
| Colored final product | Colored impurities are co-precipitating with the product. | Before cooling, add a small amount of activated charcoal to the hot, dissolved solution. Perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding to the cooling step. |
References
-
LookChem. (n.d.). This compound 6937-96-8. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
O'Connor, J. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. This compound | 6937-96-8 [chemicalbook.com]
- 2. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. guidechem.com [guidechem.com]
- 7. This compound | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. molbase.com [molbase.com]
The Strategic Utility of 2,6-Dimethoxy-4-methylbenzaldehyde in Complex Organic Synthesis
Introduction: Unveiling a Versatile Aromatic Building Block
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. 2,6-Dimethoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that offers a unique combination of steric and electronic properties, rendering it a valuable building block for the construction of complex molecular architectures.[1] The presence of two methoxy groups ortho to the aldehyde functionality introduces significant steric hindrance, which profoundly influences the reactivity of the carbonyl group.[2][3] This steric shielding, while posing challenges, can be strategically exploited to control selectivity in various transformations. The para-methyl group further modulates the electronic nature of the aromatic ring. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 6937-96-8 |
| Appearance | Solid |
| Solubility | Soluble in water |
Data sourced from Guidechem[4]
Core Synthetic Applications and Detailed Protocols
The utility of this compound as a synthetic precursor is demonstrated in a variety of cornerstone organic reactions. The following sections will delve into the mechanistic intricacies and provide field-proven protocols for its application in Wittig reactions, Grignard additions, and reductive aminations.
Olefination via the Wittig Reaction: Navigating Steric Challenges
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds.[2] However, the steric bulk imposed by the ortho-methoxy groups in this compound can impede the approach of the phosphorus ylide, potentially affecting reaction rates and stereoselectivity.[2] Careful selection of the ylide and reaction conditions is therefore crucial for successful olefination.
Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine or oxaphosphetane intermediate. The stereochemical outcome is largely dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes.[2]
Caption: General workflow of the Wittig Reaction.
Protocol 1: Synthesis of a Stilbene Derivative using a Non-Stabilized Ylide
This protocol is adapted from a general procedure for sterically hindered aldehydes and outlines the synthesis of a stilbene derivative.[2]
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF and stir the suspension at room temperature until the salt is dissolved. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change to deep red or orange typically indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.[2]
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Workup and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product, containing the desired stilbene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.[2]
Carbon-Carbon Bond Formation via Grignard Reaction
The Grignard reaction is a fundamental transformation for creating carbon-carbon bonds.[3] With this compound, the significant steric hindrance around the carbonyl group is the primary challenge, potentially leading to side reactions like enolization or reduction, or even no reaction.[3] Careful control of reaction parameters is essential to favor the desired nucleophilic addition.
Causality Behind Experimental Choices: The choice of Grignard reagent and solvent can significantly impact the outcome. Less bulky Grignard reagents may be more successful. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions. A saturated aqueous solution of ammonium chloride is often used for quenching to neutralize the reaction and hydrolyze the magnesium alkoxide intermediate.[3]
Sources
Experimental Protocols for Reactions Involving 2,6-Dimethoxy-4-methylbenzaldehyde: A Guide for Advanced Synthesis
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the experimental setup and execution of key organic reactions involving 2,6-Dimethoxy-4-methylbenzaldehyde. This versatile aromatic aldehyde, characterized by the steric hindrance of two ortho-methoxy groups and the electronic influence of a para-methyl group, serves as a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible outcomes.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 6937-96-8 | [1][2] |
| Appearance | Solid | - |
| Melting Point | 91-94 °C | - |
| Solubility | Soluble in water | [2] |
| ¹H NMR | Predicted spectra available | [2] |
| ¹³C NMR | Predicted spectra available | [2] |
| IR Spectrum | Data available | [1] |
| Mass Spectrum | Data available | [1] |
I. Carbon-Carbon Bond Forming Reactions: The Cornerstone of Molecular Complexity
The aldehyde functionality of this compound is a prime site for the construction of intricate carbon skeletons. This section details protocols for several fundamental carbon-carbon bond-forming reactions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, yielding an α,β-unsaturated product.[3][4] This reaction is pivotal for synthesizing precursors to various pharmaceuticals. The steric hindrance from the ortho-methoxy groups on the benzaldehyde can influence the reaction rate, often necessitating careful optimization of the catalyst and reaction conditions.
Causality of Experimental Choices:
-
Catalyst: A weak base, such as piperidine or an amine-based ionic liquid, is typically employed to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[4]
-
Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) dictates the nature of the resulting α,β-unsaturated system.
-
Solvent: While traditional protocols often use organic solvents, greener alternatives like water or solvent-free conditions are increasingly favored.[5]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove impurities.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-solvent or by cooling.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated nitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
Workflow for Knoevenagel Condensation:
Caption: General workflow for Knoevenagel condensation.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation, a type of crossed aldol condensation, reacts an aromatic aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][7] These compounds are of significant interest in medicinal chemistry.
Causality of Experimental Choices:
-
Base Catalyst: A strong base like sodium hydroxide or potassium hydroxide is used to generate the enolate from the ketone.[8]
-
Solvent: Ethanol or methanol are common solvents for this reaction. Solvent-free grinding methods have also been reported as a green alternative.[8]
-
Work-up: Acidification of the reaction mixture is crucial to neutralize the base and precipitate the chalcone product.[8]
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the acetophenone (1.0 equiv) in ethanol.
-
Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10-20%) with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it is neutral to litmus paper. This will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
-
Dry the purified product and characterize it by its melting point and spectroscopic methods.
Mechanism of Base-Catalyzed Claisen-Schmidt Condensation:
Caption: Key steps in the Claisen-Schmidt condensation.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[9][10] The steric hindrance of this compound can affect the reaction rate and stereoselectivity.
Causality of Experimental Choices:
-
Ylide Type: The nature of the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[9]
-
Base: A strong base, such as n-butyllithium or sodium hydride, is required to generate the ylide from the corresponding phosphonium salt.[9]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive ylide.[9]
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, which will contain the desired alkene and triphenylphosphine oxide, by column chromatography.
Wittig Reaction Workflow:
Caption: A simplified workflow for the Wittig reaction.
Grignard Reaction: Formation of Alcohols
The Grignard reaction is a powerful tool for forming carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, yielding an alcohol upon work-up.[11][12] The steric hindrance of this compound is a significant consideration in this reaction.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.
-
Solvent: Diethyl ether or THF are the solvents of choice as they stabilize the Grignard reagent.
-
Low Temperature: The initial addition of the aldehyde to the Grignard reagent is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.[11]
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (initiator)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Flame-dried glassware and inert atmosphere setup
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small amount of anhydrous ether or THF. Add a solution of bromobenzene in the anhydrous solvent dropwise. A small crystal of iodine can be added to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve this compound in anhydrous ether or THF and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude alcohol by column chromatography or recrystallization.
II. Reaction Monitoring and Product Characterization
Analytical Techniques:
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reactions described.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction conversion and product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final products.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O, C=C, O-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
III. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong bases (e.g., NaOH, n-BuLi) and acids (e.g., HCl) with extreme care.
-
Grignard reagents and n-BuLi are pyrophoric and react violently with water. Handle them under an inert atmosphere using appropriate techniques.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde - Benchchem. (URL not available)
- Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde - Benchchem. (URL not available)
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (URL not available)
- A Solvent Free Wittig Reaction. (URL not available)
-
This compound | C10H12O3 | CID 232028 - PubChem. [Link]
- (PDF)
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Application Note: Step-by-Step Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone via Claisen-Schmidt Condens
- Wittig Reaction: Mechanism and Examples - NROChemistry. (URL not available)
- Solvent Free Wittig Reactions. (URL not available)
-
Claisen–Schmidt condensation - Wikipedia. [Link]
- The Wittig Reaction: Synthesis of Alkenes. (URL not available)
-
An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC - NIH. [Link]
- Synthesis and discovery of 2-Methylbenzaldehyde - Benchchem. (URL not available)
-
Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. [Link]
-
Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. [Link]
-
Knoevenagel condensation - Wikipedia. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
- A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. [Link]
- CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde - Google P
-
2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem. [Link]
Sources
- 1. This compound | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Derivatization of 2,6-Dimethoxy-4-methylbenzaldehyde for Biological Assays: An Application and Protocol Guide
Introduction: The Strategic Value of a Substituted Benzaldehyde in Drug Discovery
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds with significant therapeutic potential. Among these, 2,6-dimethoxy-4-methylbenzaldehyde presents a particularly interesting starting material. The strategic placement of two electron-donating methoxy groups at the ortho positions and a methyl group at the para position significantly influences the electronic and steric properties of the aldehyde functionality. This unique substitution pattern can be leveraged to generate novel derivatives with tailored biological activities. The methoxy groups enhance the electron density of the aromatic ring, potentially modulating the compound's interaction with biological targets, while the methyl group offers a site for further functionalization or can influence the overall lipophilicity and metabolic stability of the resulting derivatives.
This technical guide provides a comprehensive overview of the derivatization of this compound, offering detailed protocols for the synthesis of key derivatives and their subsequent evaluation in relevant biological assays. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for exploring the therapeutic potential of this versatile scaffold.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful derivatization and subsequent biological testing.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, DMSO, and dichloromethane. Sparingly soluble in water. | |
| CAS Number | 7149-90-8 | [1] |
Synthesis of the Starting Material: this compound
The efficient synthesis of the starting aldehyde is a critical first step. While several methods for the formylation of electron-rich aromatic rings exist, the Vilsmeier-Haack reaction is a widely employed and effective method for introducing a formyl group onto activated benzene derivatives.[2][3][4]
Protocol 1: Synthesis via Vilsmeier-Haack Formylation of 1,3-Dimethoxy-5-methylbenzene
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[2][3][4] The two methoxy groups in 1,3-dimethoxy-5-methylbenzene strongly direct the electrophilic substitution to the ortho position (C2), which is sterically unhindered in this case, to yield the desired this compound.
Materials:
-
1,3-Dimethoxy-5-methylbenzene
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium acetate solution
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,3-dimethoxy-5-methylbenzene in anhydrous DCM dropwise via the dropping funnel.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.
-
The dropwise addition of reagents at low temperatures helps to control the exothermic nature of the reaction.
-
Heating the reaction mixture after the addition of the substrate drives the electrophilic aromatic substitution to completion.
-
Hydrolysis with a basic solution like sodium acetate is necessary to convert the intermediate iminium salt to the final aldehyde product.
Derivatization Strategies and Protocols
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. Two of the most common and effective derivatization strategies for biological screening are the formation of Schiff bases and the Knoevenagel condensation.
Strategy 1: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[5][6] This reaction is often catalyzed by a small amount of acid. The resulting imine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7][8] The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
General Workflow for Schiff Base Synthesis and Biological Evaluation
Caption: Workflow for Schiff base synthesis and evaluation.
Protocol 2: Synthesis of a Schiff Base Derivative with 4-Aminoantipyrine
This protocol describes the synthesis of a Schiff base from this compound and the biologically active scaffold, 4-aminoantipyrine.
Materials:
-
This compound
-
4-Aminoantipyrine
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 4-aminoantipyrine in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
Self-Validating System:
-
The purity of the synthesized Schiff base should be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Strategy 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a C=C bond.[9][10] This reaction is typically catalyzed by a weak base. The resulting α,β-unsaturated products are valuable intermediates and have shown a range of biological activities. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile.[11]
Mechanism of Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol outlines the synthesis of a benzylidenemalononitrile derivative, a class of compounds known for their potential biological activities.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Knoevenagel adduct.
-
Dry the purified product under vacuum.
Biological Assays: Protocols for Evaluating Therapeutic Potential
Once the derivatives of this compound have been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the known activities of similar compounds, initial screening should focus on antimicrobial and cytotoxic properties.
Assay 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15]
Materials:
-
Synthesized derivatives of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with solvent)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC visually as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, the optical density can be measured using a microplate reader.
Data Interpretation:
-
The MIC value is a quantitative measure of the antimicrobial potency of the compound. Lower MIC values indicate higher potency.
Assay 2: Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
Synthesized derivatives of this compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control.
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols for Schiff base formation and Knoevenagel condensation provided in this guide are robust and can be adapted to generate a diverse library of compounds. The subsequent biological evaluation using standardized antimicrobial and cytotoxicity assays will enable the identification of lead compounds for further optimization. Future research should focus on expanding the range of derivatization reactions, exploring other biological targets, and elucidating the structure-activity relationships of the most potent derivatives to guide the design of next-generation therapeutic agents.
References
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
-
ResearchGate. Plausible mechanism for the catalyst 2 mediated Knoevenagel Condensation reactions. [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
World Organisation for Animal Health (WOAH) - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
MDPI. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]
-
National Center for Biotechnology Information. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. [Link]
-
Microbiology Spectrum. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]
-
Medires Publishing. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
-
OUCI. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]
-
Bentham Science Publishers. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]
-
Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
-
PubChem. 2,4-Dimethoxy-6-methylbenzaldehyde. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
-
PrepChem.com. Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. [Link]
-
ResearchGate. (2018, February 11). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. [Link]
-
Journal of the Chemical Society, Transactions. Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. [Link]
- Google Patents. JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview [ouci.dntb.gov.ua]
- 6. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview | Bentham Science [benthamscience.com]
- 7. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. purechemistry.org [purechemistry.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. researchgate.net [researchgate.net]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Systems for 2,6-Dimethoxy-4-methylbenzaldehyde Condensations
Welcome to the technical support center for optimizing condensations involving 2,6-dimethoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and reaction optimization for this sterically hindered aromatic aldehyde. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: The most prevalent condensation reactions for this compound are the Knoevenagel and Claisen-Schmidt (a variant of the Aldol condensation) reactions.[1][2][3]
-
Knoevenagel Condensation: This involves the reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst, typically a weak amine like piperidine or a solid-supported base.[1][4][5]
-
Claisen-Schmidt Condensation: This is a crossed Aldol condensation where this compound reacts with an enolizable ketone or aldehyde (e.g., acetone, acetophenone) in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][6]
Q2: Why is catalyst selection critical for this specific aldehyde?
A2: The two methoxy groups at the ortho positions (C2 and C6) of the aldehyde create significant steric hindrance around the carbonyl group. This can impede the approach of the nucleophile (the enolate or carbanion). Consequently, the choice of catalyst and reaction conditions is crucial to overcome this steric barrier and achieve satisfactory yields. A poorly chosen catalyst system may lead to low conversion or the formation of side products.
Q3: I am observing very low to no product formation. What are the likely initial causes?
A3: Low or no yield can stem from several factors. Initially, you should verify the following:
-
Catalyst Activity: Ensure your catalyst is active. For instance, solid NaOH can be deactivated by atmospheric CO2 and moisture. Amine catalysts should be of high purity.
-
Reagent Purity: Verify the purity of your this compound and the active methylene compound or ketone. Impurities can interfere with the reaction.
-
Reaction Conditions: Inadequate temperature can lead to slow reaction rates, especially with this sterically hindered aldehyde. For Claisen-Schmidt reactions with strong bases, higher temperatures can significantly improve yields.[3] For instance, a study on the closely related 2,5-dimethoxybenzaldehyde with acetone and NaOH showed a yield increase from 56% at room temperature to 82% at reflux.[3]
Q4: How can I monitor the progress of the condensation reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guide
Issue 1: Low Yield or Stalled Reaction
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Catalyst Basicity/Activity | The steric hindrance of the two ortho-methoxy groups requires a sufficiently strong base to generate the nucleophile in adequate concentration. Solution: For Knoevenagel condensations, if a weak base like piperidine is ineffective, consider a stronger base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU). For Claisen-Schmidt reactions, ensure your NaOH or KOH is fresh and not passivated. Consider using a phase-transfer catalyst in biphasic systems to enhance reactivity. |
| Sub-optimal Reaction Temperature | Condensation reactions, particularly with hindered aldehydes, may have a significant activation energy barrier. Solution: Gradually increase the reaction temperature. For instance, if a Claisen-Schmidt reaction is stalling at room temperature, refluxing the mixture in a suitable solvent like ethanol can dramatically increase the reaction rate and yield.[3] |
| Poor Solvent Choice | The solvent plays a crucial role in solvating the reactants and intermediates. Solution: For base-catalyzed reactions, polar protic solvents like ethanol or methanol are often effective as they can solvate the ionic intermediates. In some cases, solvent-free conditions, especially with solid catalysts, can be highly effective and environmentally friendly.[6] |
| Catalyst Deactivation | The catalyst can be deactivated during the reaction.[7] Acidic impurities in the starting materials can neutralize a basic catalyst. In heterogeneous catalysis, the active sites can be blocked by polymer byproducts or coke formation. Solution: Ensure all reagents and solvents are pure and dry. If using a heterogeneous catalyst, consider regeneration procedures as specified by the manufacturer. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Explanation & Recommended Solution |
| Self-Condensation of the Ketone/Aldehyde | In Claisen-Schmidt reactions, if the ketone or aldehyde partner can enolize, it can react with itself (a self-Aldol condensation). This is more likely if the addition of this compound is too slow or if the reaction conditions favor self-condensation. Solution: A common strategy is to slowly add the aldehyde to a pre-mixed solution of the ketone and the base. This ensures that the concentration of the enolate is high relative to the aldehyde, favoring the desired crossed condensation. |
| Double Condensation Product | In reactions with ketones possessing alpha-hydrogens on both sides of the carbonyl, such as acetone, a double condensation can occur. For example, one molecule of acetone can react with two molecules of the aldehyde. Solution: To favor the mono-condensation product, use an excess of the ketone relative to the aldehyde. To favor the di-condensation product, use an excess of the aldehyde (e.g., a 2:1 molar ratio of aldehyde to ketone).[3] |
| Cannizzaro Reaction | If using a very high concentration of a strong base (like NaOH) with an aldehyde that has no alpha-hydrogens (like this compound), the Cannizzaro reaction can become a competitive side reaction, leading to the corresponding alcohol and carboxylic acid. Solution: Avoid excessively high concentrations of strong bases. Use a catalytic amount of base where possible and optimize the concentration to maximize the condensation yield while minimizing the Cannizzaro reaction. |
Data Presentation: Catalyst System Comparison (Illustrative)
The following table provides illustrative data based on typical outcomes for Claisen-Schmidt and Knoevenagel condensations of substituted benzaldehydes to guide your experimental design.
| Reaction Type | Partner | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Claisen-Schmidt | Acetone | NaOH | 20 | Ethanol | Reflux | 2 | ~80-90 |
| Claisen-Schmidt | Acetophenone | KOH | 20 | Ethanol | Reflux | 4 | ~75-85 |
| Knoevenagel | Malononitrile | Piperidine | 10 | Ethanol | 25 | 1 | ~90-95 |
| Knoevenagel | Ethyl Cyanoacetate | Basic Alumina | - (solid) | Toluene | Reflux | 6 | ~85-95 |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation with Acetone
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent) and acetone (1.5 equivalents).
-
Add ethanol as the solvent (e.g., 5 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of sodium hydroxide (0.2 equivalents) in a small amount of water and add it dropwise to the stirred reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: General Procedure for Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within an hour.
-
Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Catalyst Selection Pathway
Caption: A guide for selecting the appropriate catalyst system.
References
-
Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. ResearchGate. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
-
Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. ResearchGate. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
-
Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. ResearchGate. Available at: [Link]
-
Reaction Efficiency of Crossed-Aldol Condensation between Acetone and Benzaldehyde over ZrO2 and ZrO2. ResearchGate. Available at: [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH National Library of Medicine. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate. Available at: [Link]
-
Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]
-
Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. UNIFAP. Available at: [Link]
-
New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI. Available at: [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. Semantic Scholar. Available at: [Link]
-
Knoevenagel Condensation between Benzaldehyde and Malononitrile Over Magnesium Phosphates. ResearchGate. Available at: [Link]
-
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. Available at: [Link]
-
The yield (%) of the condensation reaction (Claisen–Schmidt) between... ResearchGate. Available at: [Link]
-
Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available at: [Link]
-
The Aldol Condensation. Magritek. Available at: [Link]
-
Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs. Dalton Transactions (RSC Publishing). Available at: [Link]
-
(PDF) Reaction efficiency of crossed-aldol condensation between acetone and benzaldehyde over ZrO 2 and zro 2-Montmorillonite Catalyst. ResearchGate. Available at: [Link]
-
Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing side reactions in the formylation of 1,3-dimethoxy-4-methylbenzene
Technical Support Center: Formylation of 1,3-Dimethoxy-4-methylbenzene
Welcome to the Technical Support Center for the formylation of 1,3-dimethoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimized protocols, and answers to frequently asked questions. Our goal is to help you navigate the nuances of this reaction to maximize yield and purity, thereby minimizing common side reactions.
The formylation of 1,3-dimethoxy-4-methylbenzene is a critical transformation for synthesizing 2,4-dimethoxy-5-methylbenzaldehyde, a key intermediate in various research and development applications. However, the high electron density of the aromatic ring, which makes it an excellent substrate for electrophilic aromatic substitution, also renders it susceptible to several side reactions.[1] This guide provides expert insights into controlling these reactions for a successful synthesis.
Section 1: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the formylation of 1,3-dimethoxy-4-methylbenzene, with a focus on the Vilsmeier-Haack reaction, the most common and effective method for this substrate.[2][3]
Q1: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?
A1: This is the most common issue. The high activation of the starting material makes it prone to a second formylation. The key is to control the reaction's stoichiometry and temperature carefully.
-
Underlying Cause: The initial product, 2,4-dimethoxy-5-methylbenzaldehyde, is still electron-rich enough to undergo a second electrophilic substitution, especially if excess Vilsmeier reagent is present or the temperature is too high.
-
Solutions:
-
Stoichiometry Control: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of the Vilsmeier reagent (formed from POCl₃ and DMF). A large excess will drive the reaction towards di-formylation.
-
Controlled Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1] This ensures the substrate is never in high concentration relative to the reagent, minimizing the chance of the product reacting further.
-
Temperature Management: Maintain a low temperature (0-5°C) during the addition and let the reaction proceed at or slightly below room temperature. Elevated temperatures (e.g., >50°C) significantly increase the rate of the second formylation.[4]
-
Q2: My final product is contaminated with a dark, tarry substance, and the overall yield is low. What is causing this polymerization?
A2: Tar formation is indicative of substrate or product degradation under the reaction conditions.
-
Underlying Cause: The Vilsmeier-Haack reaction, while generally mild, involves a highly acidic environment and reactive intermediates. The electron-rich aromatic ring is sensitive to strong acids and can polymerize or decompose, especially at higher temperatures or in the presence of impurities.
-
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous. Water can react with POCl₃ to form phosphoric and hydrochloric acids, which can catalyze polymerization.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent side reactions with atmospheric oxygen and moisture.
-
Reagent Purity: Use high-purity starting materials. Impurities in the 1,3-dimethoxy-4-methylbenzene or DMF can act as catalysts for decomposition.
-
Controlled Quenching: Quench the reaction by pouring it slowly onto crushed ice with a saturated sodium acetate or sodium bicarbonate solution.[4] This neutralizes the acidic mixture quickly and efficiently, preventing product degradation during workup.
-
Q3: The reaction seems to have gone to completion, but my isolated yield is poor. I suspect a demethylation side reaction. How can I confirm and prevent this?
A3: Demethylation of the methoxy groups is a known side reaction in strongly acidic conditions, leading to phenolic byproducts which can be difficult to separate and may not be easily visible on TLC.
-
Underlying Cause: The Lewis acidic nature of the phosphorus-based intermediates, combined with the generation of HCl, can catalyze the cleavage of the methyl-oxygen bond of the methoxy groups, particularly at higher temperatures.
-
Solutions:
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Prolonged exposure to the acidic medium increases the likelihood of demethylation.
-
Low Temperature Protocol: As with other side reactions, maintaining a low temperature throughout the process is crucial. The activation energy for demethylation is higher than that for formylation.
-
Alternative Formylation Methods: If demethylation is a persistent issue, consider the Rieche formylation using dichloromethyl methyl ether and a milder Lewis acid like TiCl₄, which can sometimes offer better selectivity at low temperatures.[5][6]
-
Section 2: Core Methodology & Data
Optimized Protocol: Vilsmeier-Haack Formylation
This protocol is designed to maximize the yield of 2,4-dimethoxy-5-methylbenzaldehyde while minimizing side product formation.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1][2]
-
Substrate Addition: Dissolve 1,3-dimethoxy-4-methylbenzene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 1 hour.[1]
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice and saturated sodium acetate solution (approx. 5-6 equivalents of NaOAc).[7]
-
Work-up: Stir the resulting mixture for 1 hour. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering and concentrating the organic layer under reduced pressure, purify the crude residue by silica gel column chromatography to afford the pure aldehyde.[7]
Data Summary: Reagent Stoichiometry and Conditions
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 eq. | Basis for all other reagent calculations. |
| POCl₃ | 1.1 - 1.2 eq. | Slight excess ensures complete reagent formation without driving di-formylation. |
| DMF | 2.0 - 3.0 eq. | Acts as both reagent and solvent; ensures fluidity and complete reaction. |
| Temperature | 0°C to Room Temp | Low temperature favors mono-formylation and minimizes degradation.[1] |
| Reaction Time | 4 - 6 hours | Sufficient for completion; longer times risk side reactions.[7] |
Section 3: Visual Guides
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing low yield issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred over other formylation methods like Gattermann for this substrate?
A1: The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic compounds.[1][2][3] Its reagents are less harsh and more manageable than the highly toxic hydrogen cyanide or carbon monoxide used in the Gattermann[8][9] or Gattermann-Koch reactions.[8] Furthermore, the Vilsmeier reagent is a relatively mild electrophile, which allows for better control over the reaction with highly activated substrates like 1,3-dimethoxy-4-methylbenzene, reducing the risk of uncontrolled polymerization.[10]
Q2: What is the active electrophile in the Vilsmeier-Haack reaction?
A2: The active electrophile is a substituted chloroiminium ion, commonly referred to as the Vilsmeier reagent.[2][11] It is formed from the reaction of a substituted amide, typically DMF, with phosphorus oxychloride (POCl₃).[2][3] This iminium ion is electrophilic enough to attack the electron-rich aromatic ring but is less reactive than the acylium ions in Friedel-Crafts reactions, contributing to the reaction's selectivity.[10]
Q3: Can I use a different solvent instead of DMF?
A3: In the Vilsmeier-Haack reaction, DMF is not just a solvent; it is a reagent that forms the active electrophile. Therefore, it cannot be substituted. While a co-solvent like dichloromethane (DCM) can sometimes be used, the reaction is typically run using DMF as both the reagent and the solvent.[7]
Q4: How do I know where the formyl group will add to the ring?
A4: The regioselectivity is directed by the existing substituents. The two methoxy groups are strong ortho-, para-directing activators. The methyl group is a weaker ortho-, para-director. The formylation will occur at the position that is most activated and sterically accessible. For 1,3-dimethoxy-4-methylbenzene, the C2 and C6 positions are activated by two methoxy groups (ortho to one, para to the other). The C5 position is less activated. Between C2 and C6, the C2 position is sterically hindered by the adjacent methyl group. Therefore, the formylation occurs predominantly at the C6 position, leading to the desired 2,4-dimethoxy-5-methylbenzaldehyde product.
References
-
Gattermann reaction - Wikipedia. Available at: [Link]
-
Ramos-Tomillero, I., Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5474-5487. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Gattermann reaction examples - BYJU'S. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
Formylation - Wikipedia. Available at: [Link]
-
Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. Available at: [Link]
-
Vilsmeier-Haack reaction - Name-Reaction.com. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - Semantic Scholar. Available at: [Link]
-
Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations | Semantic Scholar [semanticscholar.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of 2,6-Dimethoxy-4-methylbenzaldehyde
Introduction: The Critical Role of Purity
2,6-Dimethoxy-4-methylbenzaldehyde is a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The purity of this aldehyde is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised final product integrity in downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of purification strategies, troubleshooting advice, and detailed protocols to achieve high-purity this compound.
Anticipating the Challenge: Common Impurities
Effective purification begins with understanding the potential contaminants. Depending on the synthetic route employed (e.g., Vilsmeier-Haack or Gattermann formylation of 3,5-dimethoxytoluene), the crude product may contain several impurities.
| Impurity | Chemical Name | Origin | Removal Rationale |
| Starting Material | 3,5-Dimethoxytoluene | Incomplete reaction | Typically less polar than the aldehyde product, allowing for separation by chromatography. |
| Oxidation Product | 2,6-Dimethoxy-4-methylbenzoic acid | Exposure of the aldehyde to air/oxidants[1][2] | The acidic nature allows for removal via a basic aqueous wash, where it forms a water-soluble carboxylate salt.[1][2] |
| Side-Reaction Products | Isomeric aldehydes or related derivatives | Non-selective formylation or side reactions[3] | Often have polarities similar to the desired product, necessitating high-resolution techniques like column chromatography. |
| Residual Solvents | e.g., DMF, Dichloromethane | Synthesis and workup | Removed by drying under vacuum, but may require recrystallization if trapped in the solid matrix. |
Strategic Purification Workflow
Choosing the correct purification strategy depends on the scale of your experiment and the nature of the impurities. This decision tree outlines a logical approach to selecting the most effective method.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: Which purification method is the most robust for achieving >99% purity? A1: For achieving very high purity, especially when dealing with similarly polar impurities, flash column chromatography is the most powerful technique.[4][5] It offers superior separation based on subtle differences in compound polarity.[6] For an even higher final purity, it can be followed by a final recrystallization step.[7]
Q2: My crude product is a dark, viscous oil, not a solid. Can I still use recrystallization? A2: Directly recrystallizing an oil is not feasible. An oil suggests the presence of significant impurities that depress the melting point. The recommended approach is to first purify the oil using flash column chromatography to remove the bulk of impurities. The resulting purer fractions may solidify upon solvent removal, at which point recrystallization can be performed to obtain a crystalline, high-purity final product.
Q3: How can I prevent the aldehyde group from oxidizing to a carboxylic acid during purification and storage? A3: Aldehyde oxidation is a common problem.[1][2] To mitigate this:
-
During Workup: Minimize exposure to air, especially at high temperatures or under basic conditions (post-wash).[2]
-
During Chromatography: Use fresh, high-quality solvents and avoid unnecessarily long run times.
-
During Distillation: Perform distillation under a nitrogen or argon atmosphere.[8]
-
Storage: Store the purified product under an inert atmosphere (N₂ or Ar), in a tightly sealed container, and in a cool, dark place like a refrigerator or freezer. Adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts (100-200 ppm) can also prevent autooxidation during long-term storage or distillation.[2][9]
Q4: What is a good starting point for a Thin-Layer Chromatography (TLC) solvent system? A4: A standard and effective mobile phase for aromatic aldehydes on silica gel is a mixture of a non-polar and a moderately polar solvent.[10] A good starting point is 20-30% ethyl acetate in hexane (v/v). This system can be adjusted: increase the ethyl acetate percentage for more polar compounds (lower Rf) or decrease it for less polar compounds (higher Rf).[6]
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The solution is too concentrated with impurities. | 1. Re-heat the solution to re-dissolve the oil. Add a small amount of the primary solvent (e.g., ethanol) to reduce saturation. Allow the flask to cool slowly by insulating it.[11] 2. Choose a solvent system with a lower boiling point.[9] 3. First, purify the material by another method, like column chromatography. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The compound is highly soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and attempt to cool again.[9][11] 2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. 3. Add a single seed crystal of the pure compound, if available.[9][11] 4. Consider a different solvent or mixed-solvent system. |
| Crystal recovery is very low. | 1. The compound has significant solubility in the cold solvent. 2. An excessive volume of solvent was used for dissolution. 3. The crystals were washed with solvent that was not ice-cold. | 1. Ensure the flask has been cooled in an ice bath for a sufficient time (at least 30 minutes) to maximize precipitation.[11] 2. Use the absolute minimum amount of hot solvent required for complete dissolution. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[11] |
Guide 2: Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots (overlapping bands). | 1. The chosen eluent system is not optimal. 2. The column was overloaded with the crude sample. | 1. Methodically optimize the solvent system using TLC first. Aim for an Rf value of ~0.3 for the desired compound.[6] 2. Use a proper adsorbent-to-sample ratio, typically 30:1 to 50:1 by weight. |
| Compound streaks on the column/TLC plate. | 1. The compound is degrading on the acidic silica gel. 2. The sample is not fully soluble in the mobile phase. | 1. Deactivate the silica gel by adding 1-2% triethylamine to the eluent system.[1][12] Alternatively, use a different stationary phase like neutral alumina.[1] 2. Ensure the sample is fully dissolved during loading, preferably using the mobile phase itself. |
| Product decomposes or is not recovered from the column. | 1. The aldehyde is sensitive to the acidic nature of standard silica gel.[1][13] | 1. Use neutral alumina as the stationary phase. 2. If using silica, pre-treat it by washing the packed column with your eluent containing 1% triethylamine before loading the sample.[1] |
Guide 3: Vacuum Distillation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not distill at the expected temperature/pressure. | 1. The vacuum system has a leak. 2. The pressure gauge is inaccurate. 3. High-boiling impurities are present. | 1. Check all glass joints and tubing connections for leaks. Ensure joints are properly greased.[9] 2. Verify the accuracy of your vacuum gauge. 3. If the product is known to be present, a slightly higher temperature or lower pressure may be required.[9] |
| Solution darkens and decomposes in the distillation flask. | 1. The distillation temperature is too high. 2. Acidic or basic impurities are catalyzing decomposition. 3. Heating is prolonged. | 1. Use a better vacuum pump to achieve a lower pressure, which will reduce the boiling point.[9] 2. Perform a neutralizing wash on the crude product before distilling.[9] 3. Ensure efficient and even heating with a mantle and stir bar to minimize distillation time. |
| Violent bumping or uneven boiling. | 1. Lack of boiling chips or inadequate stirring. 2. Overheating of the flask bottom. | 1. Always use a magnetic stir bar for even boiling under vacuum. Boiling chips are less effective under reduced pressure.[9] 2. Use a heating mantle and stir vigorously to ensure even heat distribution.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This method is ideal for purifying crude material that is already substantially pure and solid at room temperature. The principle relies on the compound being soluble in a hot solvent but insoluble upon cooling.[14]
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to just dissolve the compound completely, using a hot plate and stirring.[11]
-
Induce Cloudiness: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.[11]
-
Re-clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it just becomes clear again.[11]
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small portion of an ice-cold ethanol/water mixture (same ratio as the final recrystallization mixture) to remove any adhering impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity via melting point analysis and/or NMR.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating complex mixtures or purifying oils.[5]
Caption: Workflow for Flash Column Chromatography.
Methodology:
-
Eluent Selection: Determine the optimal mobile phase using TLC. A good starting point is 20% ethyl acetate in hexane. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.[6]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase (e.g., pure hexane or 5% ethyl acetate/hexane).[7] Pour the slurry into a glass column and allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.[15] Add a thin layer of sand on top to protect the silica bed.[5]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the sample weight) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7] This method often provides superior resolution compared to wet loading.
-
Elution: Begin eluting the column with the mobile phase determined by TLC. If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be used to separate compounds with very different polarities.[6]
-
Fraction Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[4] Visualize spots using a UV lamp (254 nm) and/or an aldehyde-specific stain like 2,4-dinitrophenylhydrazine (DNP).[12]
-
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (2025).
- Google Patents. (2012).
- Acros Organics. (2021).
- cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
- Sciencemadness.org. (2015).
- designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- Sigma-Aldrich Inc. (2024).
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Phenomenex. (2025).
- University of Colorado Boulder.
- Unknown Source.
- BenchChem. (2025). Application Note: High-Purity Purification of Synthetic 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Sigma-Aldrich.
- Chemistry Hall.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. web.uvic.ca [web.uvic.ca]
Stability of 2,6-Dimethoxy-4-methylbenzaldehyde under acidic or basic conditions
Welcome to the technical support center for 2,6-Dimethoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to oxidation and potential reactions under strongly acidic or basic conditions. Like many benzaldehyde derivatives, the aldehyde functional group can be oxidized to a carboxylic acid, especially when exposed to air and light.[1][2] Additionally, the methoxy groups on the aromatic ring can be sensitive to cleavage under harsh acidic conditions.[3][4]
Q2: How does this compound behave under acidic conditions?
A2: Under strongly acidic conditions, particularly with heating, there is a risk of cleaving the methoxy ether linkages.[3][4] The electron-donating nature of the two methoxy groups makes the aromatic ring highly activated.[5][6] In the presence of superacids, benzaldehydes with electron-donating groups can undergo complex reactions, including transalkylation.[7][8] While mild acidic conditions may be tolerated for short periods, prolonged exposure or harsh conditions can lead to degradation.
Q3: What is the expected reactivity of this compound under basic conditions?
A3: this compound lacks alpha-hydrogens, making it a candidate for the Cannizzaro reaction in the presence of a strong base.[9][10] This reaction involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid.[9][11] The rate of this reaction is influenced by the concentration of the base and the electronic properties of the substituents on the benzene ring.[12] The electron-donating methoxy groups may decrease the reactivity towards nucleophilic attack compared to unsubstituted benzaldehyde.[12]
Q4: I've observed my sample of this compound turning yellow or brown over time. What is the cause?
A4: Discoloration is a common sign of degradation, likely due to the oxidation of the aldehyde group to 2,6-dimethoxy-4-methylbenzoic acid.[2] This process can be accelerated by exposure to oxygen and light. To minimize this, it is crucial to store the compound in a tightly sealed, amber-colored container under an inert atmosphere (like argon or nitrogen).[2]
Q5: What are the ideal storage conditions to ensure the long-term stability of this compound?
A5: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[2] Storage under an inert atmosphere is highly recommended to prevent oxidation.[2] For long-term storage, refrigeration at 2-8 °C is advisable.[2]
Troubleshooting Guide
This section provides structured guidance for identifying and resolving common issues encountered during experiments involving this compound.
Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction
-
Observation: Your reaction mixture, which is run under acidic conditions, shows unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR).
-
Potential Cause: Degradation of the this compound due to the acidic environment. This could involve cleavage of one or both methoxy groups or other acid-catalyzed side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected side products in acidic conditions.
Issue 2: Low Yield or No Reaction in a Base-Mediated Transformation
-
Observation: A reaction involving this compound under basic conditions is proceeding slower than expected or not at all.
-
Potential Cause: The electron-donating methoxy groups decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles. The chosen base may also be too weak or sterically hindered.
-
Troubleshooting Workflow:
Caption: Optimizing low-yield, base-mediated reactions.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to assess the stability of this compound in an acidic environment.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
In a separate "control" vial, mix 1 mL of the stock solution with 1 mL of methanol.
-
Gently agitate both vials and keep them at room temperature for 24 hours. For accelerated degradation studies, the temperature can be increased to 40-60°C.
-
After the incubation period, neutralize the acidic sample by adding 1 mL of 1 M NaOH.
-
Analyze both the control and the stressed samples by HPLC. Monitor for the appearance of new peaks and a decrease in the area of the parent compound's peak.
Data Interpretation:
| Condition | Retention Time of Parent (min) | Peak Area of Parent | Retention Time(s) of Degradants (min) | Peak Area(s) of Degradants |
| Control | e.g., 5.2 | e.g., 1,200,000 | N/A | N/A |
| Acidic | e.g., 5.2 | e.g., 850,000 | e.g., 3.8, 4.5 | e.g., 150,000, 200,000 |
A significant decrease in the peak area of the parent compound and the emergence of new peaks in the acidic sample indicate degradation.
Protocol 2: Monitoring for the Cannizzaro Reaction Under Basic Conditions
This protocol helps to determine if this compound undergoes the Cannizzaro reaction under your experimental conditions.
Materials:
-
This compound
-
Solvent for your reaction (e.g., THF, Dioxane)
-
Strong base (e.g., 50% aqueous NaOH or KOH)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Set up your reaction as planned, but on a small scale.
-
Before adding the base, take a small aliquot of the reaction mixture and spot it on a TLC plate. This is your "time zero" sample.
-
Add the strong base to your reaction.
-
At regular intervals (e.g., 30 minutes, 1 hour, 2 hours), take small aliquots of the reaction mixture and spot them on the same TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp.
Data Interpretation:
-
The starting material, this compound, will have a specific Rf value.
-
The potential products of the Cannizzaro reaction, 2,6-dimethoxy-4-methylbenzyl alcohol and 2,6-dimethoxy-4-methylbenzoic acid, will have different Rf values. The alcohol will likely be less polar than the aldehyde, and the carboxylic acid will be significantly more polar (and may streak or remain at the baseline without an acidic mobile phase).
-
The appearance of new spots corresponding to the alcohol and/or acid over time indicates that the Cannizzaro reaction is occurring.
References
-
Saito, S., Ohwada, T., & Shudo, K. (1996). Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. The Journal of Organic Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]
-
Saito, S., Ohwada, T., & Shudo, K. (1996). Superacid-catalyzed reaction of substituted benzaldehydes with benzene. Department of Chemistry. [Link]
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]
-
ResearchGate. Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. [a]. [Link]
-
American Chemical Society. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. [Link]
-
YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
ResearchGate. Scope of substituted benzaldehydes. aThe reactions were performed on a... [Link]
-
ResearchGate. Methoxybenzene as leaving group in acidic conditions. [Link]
-
wisdomlib.org. Substituted Benzaldehyde: Significance and symbolism. [Link]
-
SNS Courseware. Cannizzaro Reaction & Crossed. [Link]
-
Wikipedia. Methoxy group. [Link]
-
National Institutes of Health. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]
-
National Institutes of Health. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. [Link]
-
ResearchGate. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]
-
PrepChem.com. Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. [Link]
-
The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. [Link]
-
designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
-
PubChem. 2,5-Dimethoxy-4-methylbenzaldehyde. [Link]
-
PubChem. 2,6-Dimethoxybenzaldehyde. [Link]
- Google Patents. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxy group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. snscourseware.org [snscourseware.org]
- 11. rsc.org [rsc.org]
- 12. quora.com [quora.com]
Improving the reaction rate of 2,6-Dimethoxy-4-methylbenzaldehyde
Welcome to the technical support center for 2,6-Dimethoxy-4-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the reactivity of this sterically hindered and electron-rich aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and faster conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound often sluggish or low-yielding?
The low reactivity of this substrate stems from a combination of two primary factors: severe steric hindrance and adverse electronic effects.
-
Steric Hindrance: The two methoxy groups in the ortho positions to the aldehyde create significant steric bulk. This physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbonyl carbon.[1][2] This steric congestion raises the activation energy of the reaction.[3]
-
Electronic Effects: Methoxy groups are potent electron-donating groups (EDGs) through resonance. They increase the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.[4]
The diagram below illustrates these combined effects that inhibit nucleophilic attack.
Caption: Factors contributing to the low reactivity of the aldehyde.
Q2: Which specific reaction types are most affected by the structure of this aldehyde?
Reactions that rely on nucleophilic attack at the carbonyl carbon are most commonly affected. These include:
-
Carbon-Carbon Bond Forming Reactions: Grignard additions, Wittig reactions, aldol condensations, and Knoevenagel condensations often show low conversion.[1][4]
-
Carbon-Nitrogen Bond Forming Reactions: Reductive amination and imine/hydrazone formation can be significantly slower compared to less substituted benzaldehydes.[1][5][6]
Q3: Can increasing the temperature solve the low reactivity problem?
Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier and increase the reaction rate.[1][3][7] However, this approach must be handled with caution. Elevated temperatures can lead to:
-
Decomposition of starting materials, reagents, or the desired product.
-
An increase in the formation of side products.
-
Reduced selectivity in complex reactions. It is recommended to increase the temperature incrementally while carefully monitoring the reaction by TLC or LC-MS.
Troubleshooting Guide for Slow or Failed Reactions
This section provides a systematic approach to diagnosing and solving issues encountered during reactions with this compound.
Caption: Lewis acid coordination increases carbonyl electrophilicity.
Experimental Protocol 1: Lewis Acid-Mediated Nucleophilic Addition
-
Preparation: Rigorously dry all glassware. Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in an anhydrous solvent (e.g., DCM or Toluene) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of a Lewis acid (e.g., Titanium tetrachloride (TiCl₄), 1.1 equiv, 1.0 M in DCM) to the stirred aldehyde solution. Stir for 20-30 minutes at -78 °C to allow for the formation of the aldehyde-Lewis acid complex.
-
Nucleophile Addition: Add the nucleophile (e.g., Grignard reagent, organolithium, or silyl enol ether, 1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. The progress can be monitored by TLC by carefully quenching a small aliquot with a saturated NH₄Cl solution.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl or NaHCO₃. Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Table 1: Comparison of Common Lewis Acids for Aldehyde Activation
| Lewis Acid | Typical Conditions | Strengths | Considerations |
| TiCl₄ | DCM, -78 °C | Very strong, highly effective | Highly moisture-sensitive, can be harsh |
| BF₃·OEt₂ | DCM, 0 °C to RT | Moderately strong, easy to handle | Can sometimes be cleaved by strong nucleophiles |
| Sc(OTf)₃ | Various solvents | Water-tolerant, reusable | More expensive |
| CeCl₃ | THF (with Grignards) | Suppresses enolization side reactions | Requires pre-complexation with reagent |
Issue 2: My reductive amination is extremely slow, with significant imine intermediate remaining.
The formation of the imine (Schiff base) is often the rate-limiting step due to the steric hindrance around the carbonyl. Furthermore, the electron-donating methoxy groups make the imine carbon less electrophilic for the subsequent reduction. [5] Causality: Slow imine formation and/or slow reduction of the sterically hindered and electron-rich imine.
Solution 1: Use an Activating Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for reductive aminations of hindered substrates. It is mild enough not to reduce the aldehyde but is reactive enough to reduce the imine as it is formed, driving the equilibrium towards the product. [5] Solution 2: Pre-form the Imine with Dehydration. For very stubborn reactions, forming the imine separately before adding the reducing agent can improve yields. This is often done in a solvent like Toluene with a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium towards the imine.
Experimental Protocol 2: Optimized Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in an appropriate solvent like 1,2-dichloroethane (DCE) or THF. [5]2. Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes. [8]3. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture. Be aware of potential gas evolution. [5]4. Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material and imine intermediate by TLC or LC-MS. [5]5. Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify via column chromatography if necessary.
Issue 3: The reaction works, but the yield is low due to multiple side products.
Causality: The reaction conditions (e.g., high temperature, strong base/acid) may be too harsh, or the chosen reagents may lack selectivity for the sterically hindered carbonyl group. For example, a Grignard reagent might act as a base, leading to enolization instead of addition. [1] Solution: Employ More Selective or More Reactive Reagents.
-
For C=C formation: Instead of a standard Wittig reaction, which can be sluggish, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides and can react more efficiently with hindered aldehydes.
-
For C-C bond formation: If Grignard reagents are failing, switch to more reactive and less basic organolithium reagents. [1]
References
- BenchChem. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Reddit. (2024).
- ACS Publications. (2018).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines.
- Pressbooks. (n.d.).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2018). Table 3. Reaction rates of benzaldehyde with different α-nucleophiles....
- Chemistry LibreTexts. (2023). 14.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde.
- Wiley Online Library. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- Monash University. (n.d.).
- University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield.
- University of Rochester. (n.d.). How To Run A Reaction: Reaction: Analysis I.
- Quora. (2021). Why is the rate of reaction of organic compounds slow?
- Lumen Learning. (n.d.). 12.
- CK-12 Foundation. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for the Recrystallization of 2,6-Dimethoxy-4-methylbenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of 2,6-Dimethoxy-4-methylbenzaldehyde through recrystallization. The success of this crucial purification technique is fundamentally dependent on the rational selection of an appropriate solvent system. This document moves beyond simple protocols to explain the underlying principles, providing you with the expert insights needed to optimize your purification process, troubleshoot common issues, and ensure the integrity of your results.
Section 1: Foundational Principles of Solvent Selection
This section addresses the core logic behind choosing an effective recrystallization solvent, tailored specifically to the physicochemical properties of this compound.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The quintessential principle of recrystallization is differential solubility. An ideal solvent for this compound should exhibit the following characteristics[1][2]:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude compound, along with any soluble impurities, near its boiling point. This ensures the formation of a saturated solution.
-
Low Solubility at Low Temperatures: As the solution cools, the solvent's capacity to dissolve the target compound should decrease dramatically, causing the pure compound to crystallize out of the solution while impurities remain dissolved.
-
Inertness: The solvent must not react chemically with this compound.
-
Volatility: The solvent should have a relatively low boiling point (ideally below 100°C) to allow for easy removal from the purified crystals during the drying phase[3].
-
Impurity Solubility Profile: Ideally, impurities present in the crude solid should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).
Q2: How does the molecular structure of this compound guide solvent choice?
A2: The structure of this compound (MW: 180.20 g/mol , MP: 91-94°C) provides critical clues for solvent selection[4][5].
-
Aromatic Core: The benzene ring provides a non-polar character.
-
Polar Groups: The aldehyde (-CHO) and two methoxy (-OCH₃) groups introduce polarity and hydrogen bond accepting capabilities[6].
This combination of features suggests that the compound is of moderate polarity. Therefore, solvents of similar moderate polarity, such as lower-chain alcohols (ethanol, isopropanol), are excellent starting points. Highly non-polar solvents like hexanes may show poor solubility even when hot, while highly polar solvents like water are unlikely to dissolve the compound sufficiently, though they can be excellent anti-solvents[7].
Caption: Logical workflow for selecting a suitable recrystallization solvent.
Section 2: Recommended Solvent Systems & Experimental Protocols
Based on the principles outlined above, we recommend exploring both single and mixed solvent systems. A mixed solvent system is often highly effective for aromatic aldehydes[8].
Solvent System Comparison Table
| Solvent System | Type | Boiling Point (°C) | Rationale & Comments |
| Isopropanol | Single | 82 | A good starting point. Its moderate polarity matches the solute well. |
| Ethanol | Single | 78 | Similar to isopropanol, widely available and effective. Lower boiling point is advantageous for drying[3]. |
| Ethanol / Water | Mixed | 78-100 | Highly Recommended. Ethanol acts as the primary solvent, and water acts as the anti-solvent to induce crystallization. |
| Acetone / Water | Mixed | 56-100 | Acetone is a strong solvent, but its low boiling point can make handling difficult and provide a narrow solubility window[3][9]. |
| Hexane / Ethyl Acetate | Mixed | ~69-77 | A common system for compounds of moderate polarity. Hexane acts as the anti-solvent[7][10]. |
Experimental Protocol 1: Single Solvent Recrystallization Screening
This protocol is designed to quickly test the suitability of a single solvent like ethanol or isopropanol.
-
Preparation: Place ~100 mg of crude this compound into a small Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition (Cold): Add the chosen solvent (e.g., ethanol) dropwise at room temperature while stirring. Observe the solubility. An ideal solvent will not fully dissolve the compound at this stage.
-
Heating & Dissolution: Gently heat the mixture to boiling on a hot plate. Add the hot solvent dropwise until the solid just completely dissolves. Causality Note: Adding the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep the product dissolved upon cooling[11][12].
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals[13].
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water System)
This is often the most effective method for this class of compounds[8].
Caption: Step-by-step workflow for mixed-solvent recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved[8].
-
Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol, just enough to make the solution clear again. The solution is now perfectly saturated at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Ice Bath & Isolation: Cool further in an ice bath before collecting the crystals via vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a pre-chilled mixture of ethanol and water (in the approximate ratio used for the crystallization).
-
Drying: Dry the crystals thoroughly to remove all traces of the solvents.
Section 3: Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This guide provides solutions to the most common challenges.
Q3: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point[11].
-
Cause 1: Solution is too concentrated. The solubility limit is exceeded too quickly.
-
Cause 2: Cooling is too rapid. The system doesn't have time to form an ordered crystal lattice.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the primary solvent (e.g., ethanol) to reduce the concentration. Allow the solution to cool much more slowly; insulating the flask with paper towels can help[8].
Q4: No crystals are forming after cooling the solution. What are the next steps?
A4: This is a common problem, usually indicating that the solution is not sufficiently saturated at the lower temperature.
-
Cause 1: Too much solvent was used. This is the most frequent reason[11].
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt the cooling process again[12].
-
-
Cause 2: The solution is supersaturated. The crystallization process needs a nucleation point to begin.
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites[12].
-
Solution 2 (Seeding): If available, add a tiny "seed" crystal of the pure compound to the cooled solution to initiate crystallization[11].
-
Q5: My recrystallization yield is very low. What factors could be responsible?
A5: Low recovery can be traced to several procedural steps.
-
Using too much solvent: A significant amount of the product remains in the mother liquor[12].
-
Premature crystallization: The compound crystallizes during a hot filtration step (if performed). Ensure the funnel and receiving flask are pre-heated[14].
-
Incomplete cooling: Not allowing sufficient time in the ice bath for maximum precipitation.
-
Excessive washing: Using too much or warm solvent to wash the final crystals, which redissolves the product[8].
Q6: The crystals formed very rapidly and appear impure. How can I improve their quality?
A6: Rapid crystallization tends to trap impurities within the crystal lattice.
-
Cause: The solution was cooled too quickly or was excessively concentrated.
-
Solution: The goal is slow, methodical crystal growth. Re-dissolve the crystals in the minimum amount of hot solvent (you may need to add a small amount more) and allow the solution to cool as slowly as possible[8][13].
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Frequently Asked Questions (FAQs)
Q7: Is a single solvent or a mixed solvent system better for this compound?
A7: While a single solvent like isopropanol might work, a mixed solvent system like ethanol/water often provides more precise control over the saturation point. This allows for fine-tuning the process to maximize both yield and purity, making it the generally recommended approach for this compound[1][8].
Q8: Some databases mention that this compound is "soluble in water". Can I recrystallize it from pure water?
A8: This claim should be approached with caution[4][6][15]. While the polar groups may impart some water solubility, it is highly unlikely that water alone will be a suitable primary solvent, especially for dissolving the compound at an elevated temperature. The structural features strongly suggest limited solubility. Water is best utilized as an anti-solvent in a mixed system with a miscible organic solvent like ethanol.
Q9: How do I perform a "hot filtration" if my crude sample has insoluble impurities?
A9: Hot filtration is used to remove impurities that do not dissolve in the hot recrystallization solvent.
-
Dissolve the crude compound in a slight excess of hot solvent in an Erlenmeyer flask.
-
Place a stemless or short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
-
Pre-heat the entire filtration apparatus (funnel and receiving flask) by pouring some boiling, pure solvent through it. This prevents premature crystallization in the funnel[14].
-
Quickly pour the hot solution containing the compound and insoluble impurities through the hot funnel.
-
Wash the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.
-
Boil off the excess solvent from the filtrate to bring it back to the saturation point, then proceed with the cooling steps.
References
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Study.com. (n.d.). List the most important criteria for selecting a recrystallization solvent. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wellesley College. (n.d.). Recrystallization - Part 2. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 5. This compound | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. This compound | 6937-96-8 [chemicalbook.com]
Preventing self-condensation in reactions with 2,6-Dimethoxy-4-methylbenzaldehyde
Welcome to the technical support resource for 2,6-Dimethoxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this sterically hindered aromatic aldehyde. Here, we address common challenges, with a primary focus on preventing unwanted self-condensation reactions, providing both mechanistic insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes its reactivity unique?
This compound is an aromatic aldehyde characterized by two methoxy groups positioned ortho to the aldehyde functional group. This substitution pattern has two major consequences for its reactivity:
-
Electronic Effects: The methoxy groups are strongly electron-donating, which activates the benzene ring towards electrophilic aromatic substitution but deactivates the aldehyde carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.
-
Steric Hindrance: The two bulky methoxy groups flank the aldehyde, creating significant steric congestion. This hindrance can slow down or prevent reactions that require nucleophilic attack at the carbonyl carbon.
This combination of electronic and steric effects makes it a valuable substrate in certain reactions but can also lead to specific side reactions, such as self-condensation, under inappropriate conditions.
Q2: What is self-condensation, and why is it a concern with this aldehyde?
Self-condensation refers to a reaction where two molecules of an aldehyde react with each other. For non-enolizable aldehydes like this compound (which lacks alpha-protons), the most common form of self-condensation is the Cannizzaro reaction , especially under strongly basic conditions. In this reaction, two aldehyde molecules disproportionate to form a primary alcohol and a carboxylic acid.
While the steric hindrance of this compound can slow this reaction, it remains a significant risk, particularly at elevated temperatures or with prolonged exposure to strong bases. This side reaction consumes the starting material and complicates purification, leading to lower yields of the desired product.
Troubleshooting Guide: Preventing Self-Condensation
This section provides solutions to common problems encountered when using this compound in base-catalyzed reactions.
Issue 1: Low Yield in a Claisen-Schmidt Condensation due to a Suspected Side Reaction.
Scenario: You are performing a Claisen-Schmidt condensation with acetone, using sodium hydroxide (NaOH) as the base, and you observe a significant amount of unreacted starting material along with two new products, which you suspect are the alcohol and carboxylic acid from a Cannizzaro reaction.
Root Cause Analysis:
The use of a strong, nucleophilic base like NaOH can promote the Cannizzaro reaction as a competitive pathway to the desired Claisen-Schmidt condensation. The hydroxide ion can attack the carbonyl carbon, initiating the disproportionation pathway.
Mitigation Strategies:
-
Employ a Weaker or Non-Nucleophilic Base: Switch from NaOH to a weaker base like potassium carbonate (K₂CO₃) or a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU). These bases are strong enough to deprotonate the ketone for the desired condensation but are less likely to initiate the Cannizzaro reaction.
-
Control Stoichiometry and Addition Rate: Add the aldehyde slowly to the reaction mixture containing the base and the ketone. This maintains a low concentration of the aldehyde at any given time, favoring the reaction with the deprotonated ketone over self-condensation.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). The Cannizzaro reaction typically has a higher activation energy than the Claisen-Schmidt condensation, so reducing the temperature will disproportionately slow down the undesired side reaction.
Comparative Table of Base Selection:
| Base | Type | pKa (Conjugate Acid) | Suitability for Hindered Aldehydes | Rationale |
| NaOH | Strong, Nucleophilic | ~15.7 | Low | High propensity to initiate Cannizzaro reaction. |
| K₂CO₃ | Mild, Non-nucleophilic | ~10.3 | Moderate to High | Less likely to cause self-condensation. |
| DBU | Non-nucleophilic Organic | ~13.5 | High | Strong, sterically hindered base that favors deprotonation over nucleophilic attack. |
| LiHMDS | Non-nucleophilic | ~26 | High | Very strong, non-nucleophilic base suitable for kinetically controlled reactions at low temperatures. |
Issue 2: Formation of Benzoin-type Byproducts in a Cyanide-Catalyzed Reaction.
Scenario: You are attempting a reaction, such as a Stetter reaction, that uses a cyanide catalyst, and you are observing the formation of an α-hydroxy ketone (a benzoin-type product).
Root Cause Analysis:
Cyanide is a classic catalyst for the benzoin condensation , where two aldehyde molecules couple to form an α-hydroxy ketone. The steric hindrance of this compound may not be sufficient to completely prevent this pathway.
Mitigation Strategies:
-
Switch to an N-Heterocyclic Carbene (NHC) Catalyst: NHCs are excellent catalysts for reactions involving umpolung (polarity inversion) of aldehydes and can be tailored to be highly sterically demanding. A bulky NHC catalyst can favor the desired reaction pathway while sterically disfavoring the benzoin-type self-condensation.
-
Optimize Catalyst Loading and Temperature: Use the lowest possible catalyst loading that still provides a reasonable reaction rate. Running the reaction at a lower temperature can also help to suppress the self-condensation pathway.
Workflow for Catalyst Selection:
Caption: Decision workflow for mitigating self-condensation.
Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation to Minimize Cannizzaro Reaction
This protocol details a Claisen-Schmidt condensation between this compound and acetone using DBU as a non-nucleophilic base.
Materials:
-
This compound (1.0 eq)
-
Acetone (10 eq, dried over molecular sieves)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere of argon.
-
To the flask, add acetone and anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Add DBU to the cooled acetone solution and stir for 10 minutes.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with standard aqueous workup and purification by column chromatography.
Mechanism: Why this works
Caption: Competing reaction pathways for the aldehyde.
Using a non-nucleophilic base like DBU favors the deprotonation of acetone (a kinetic process) over the nucleophilic attack on the sterically hindered aldehyde carbonyl. Keeping the aldehyde concentration low via slow addition further pushes the equilibrium towards the desired bimolecular reaction with the enolate.
References
-
D. Enders, O. Niemeier, and A. Henseler, "Organocatalysis by N-Heterocyclic Carbenes," Chemical Reviews, vol. 107, no. 12, pp. 5606–5655, 2007. [Online]. Available: [Link]
Technical Support Center: HPLC Purity Analysis of 2,6-Dimethoxy-4-methylbenzaldehyde
This guide provides a comprehensive framework for developing and troubleshooting a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2,6-Dimethoxy-4-methylbenzaldehyde. It is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.
Foundational Knowledge: The Analyte and Its Chromatographic Behavior
This compound is a key organic intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Ensuring its purity is critical for the quality and safety of the final product. HPLC, particularly in the reversed-phase mode, is the premier technique for this analysis due to its high resolving power and sensitivity for aromatic aldehydes.[4]
Physicochemical Properties of this compound
Understanding the analyte's properties is the first step in logical method development.
| Property | Value | Source(s) |
| CAS Number | 6937-96-8 | [1][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Crystalline Solid | [1] |
| Melting Point | 91-94 °C | [1] |
| Solubility | Soluble in water, methanol, acetonitrile | [1][2] |
| XLogP3-AA | 1.7 | [5] |
The molecule is neutral and possesses moderate hydrophobicity (LogP of 1.7), making it an ideal candidate for reversed-phase chromatography where it can interact effectively with a non-polar stationary phase.[5][6]
Potential Impurities
A purity method must be able to separate the main component from process-related impurities and degradation products. Potential impurities for this analyte include:
-
Isomeric Impurities: Positional isomers such as 2,4-Dimethoxy-6-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde.[1][7][8]
-
Starting Material: Unreacted precursors from the synthesis route.
-
Oxidation Product: 2,6-Dimethoxy-4-methylbenzoic acid, formed by the oxidation of the aldehyde group.[2]
-
Side-Reaction Products: Other related benzaldehyde derivatives formed during synthesis.[2]
Step-by-Step HPLC Method Development Protocol
The goal is to achieve a baseline separation of the main peak from all potential impurities with good peak shape and reproducibility. Reversed-phase HPLC is the recommended approach.[4]
Workflow for Method Development
Caption: A systematic workflow for HPLC method development.
Protocol Details
-
Column Selection:
-
Initial Choice: Start with a robust, general-purpose C18 (ODS) column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides strong hydrophobic retention, which is suitable for this analyte's LogP.[6]
-
Rationale: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[4][9] A C18 column offers the highest hydrophobicity among common phases.
-
-
Mobile Phase Selection:
-
Solvents: Use HPLC-grade acetonitrile (ACN) and ultrapure water. ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[9][10]
-
Additive/Buffer: Since the analyte is neutral, a buffer is not strictly required to control ionization.[9] However, adding 0.1% formic acid or phosphoric acid to the aqueous phase is highly recommended.[11][12]
-
Rationale: Low pH (around 2.5-3.0) sharpens peaks by suppressing the ionization of residual silanol groups on the silica-based column packing, which can otherwise cause peak tailing through secondary ionic interactions.[4][9]
-
-
Detector Wavelength Selection:
-
Procedure: Prepare a dilute solution of this compound in the mobile phase and scan it using a UV-Vis spectrophotometer (or a photodiode array detector) to find the wavelength of maximum absorbance (λmax).
-
Starting Point: If a scanner is unavailable, 254 nm is a good initial wavelength, as it is effective for many aromatic compounds.[11]
-
-
Initial Scouting Gradient:
-
Purpose: A "scouting" gradient run is the most efficient way to determine the approximate elution conditions and reveal the presence of any late-eluting impurities.[10][13]
-
Recommended Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Gradient Program: Start with a wide gradient, for example, 5% B to 95% B over 20-30 minutes.[10]
-
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution between the main peak and its closest impurities. If all peaks elute very close together, an isocratic method may be feasible.
-
Isocratic Elution: A good starting point for an isocratic method is to use the mobile phase composition at which the main peak eluted during the gradient run. Aim for a retention factor (k) between 2 and 5 for robust separation.[10]
-
Temperature: Increasing the column temperature (e.g., to 35-40 °C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak shape and efficiency.[9][14]
-
Recommended Starting Method Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good retention for moderately non-polar analytes.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid suppresses silanol activity, improving peak shape.[4] |
| Mobile Phase B | Acetonitrile | Good solvent strength and low viscosity.[9] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and good efficiency.[9] |
| Detection | UV at λmax (or 254 nm) | Good sensitivity for aromatic aldehydes.[11] |
| Injection Vol. | 10 µL | A standard volume to avoid overloading. |
| Scouting Gradient | 5% to 95% B in 20 min | Efficiently maps the elution profile of the analyte and impurities.[10] |
Troubleshooting Guide
Even with a well-developed method, problems can arise. This section addresses common issues in a question-and-answer format.
Troubleshooting Logic for Peak Shape Issues
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Q1: My peaks are tailing (asymmetrical with a drawn-out latter half). What should I do?
A: Peak tailing is a common issue, often caused by secondary interactions or column issues.[15]
-
Check Mobile Phase pH: Ensure your mobile phase contains an acidic modifier (like 0.1% formic acid). Tailing can occur if residual silanols on the column are interacting with the analyte. A low pH suppresses this interaction.[9]
-
Reduce Sample Load: You might be overloading the column. Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Check for Column Contamination/Age: Strongly retained compounds may accumulate at the column inlet, creating active sites. Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[16]
-
Look for Co-eluting Peaks: A small, unresolved impurity on the tail of the main peak can look like peak tailing. Try adjusting the mobile phase composition or gradient slope to improve resolution.[15]
Q2: I'm seeing peak fronting (asymmetrical with a leading edge). What is the cause?
A: Peak fronting is typically related to sample overload or solvent effects.[15]
-
Sample Solvent Mismatch: The most common cause is dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., dissolving in 100% ACN when your gradient starts at 5% ACN). This causes the sample band to spread improperly on the column. Solution: Dissolve your sample in the initial mobile phase whenever possible.[17]
-
Sample Overload: High concentrations can lead to fronting. Dilute your sample and re-inject.
-
Low Temperature: Sometimes, operating at very low temperatures can decrease mass transfer efficiency, leading to fronting. Ensure your column is thermostatted, typically around 30-40 °C.[17]
Q3: My baseline is drifting upwards during a gradient run. Is this normal?
A: A slight baseline drift is common in gradient elution, especially at low UV wavelengths, due to the changing absorbance of the mobile phase itself. However, a severe drift indicates a problem.
-
Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents. A contaminated solvent (especially water) can cause a significant drift.[14]
-
Unequilibrated Column: Make sure the column is fully equilibrated with the initial mobile phase before injecting. A 10-15 column volume flush is typically sufficient.
-
Detector Lamp Issue: An aging detector lamp can lose intensity and cause baseline instability. Check the lamp's energy and usage hours.[14]
Q4: I'm seeing "ghost peaks" – peaks that appear in my blank injections.
A: Ghost peaks are typically caused by contamination in the system or carryover from a previous injection.
-
Injector Carryover: The most likely cause. A previous, highly concentrated sample may have left residue in the injector loop or needle. Solution: Implement a robust needle wash step in your autosampler method, using a strong solvent.[17]
-
Contaminated Mobile Phase: Impurities in your water or organic solvent can concentrate on the column during equilibration and elute as a peak during the gradient. Prepare fresh mobile phase with high-purity solvents.[18]
-
Sample Degradation: The analyte may be unstable in the sample vial over time. Prepare samples fresh before analysis.
Frequently Asked Questions (FAQs)
Q1: Do I need to use a guard column for this method?
A: While not mandatory for initial method development, using a guard column is a highly recommended best practice for routine analysis. It acts as a disposable, low-cost filter that protects your expensive analytical column from particulates and strongly retained matrix components, extending its lifetime significantly.[19]
Q2: How do I perform a system suitability test (SST)?
A: Before running any samples, you must verify that your HPLC system is performing correctly. An SST typically involves making 5-6 replicate injections of a standard solution and evaluating key parameters. According to ICH guidelines, these include:
-
Peak Area Precision (%RSD): Should typically be ≤ 2%.[20]
-
Tailing Factor (Tf): Should be ≤ 2.0 to ensure peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent.
-
Resolution (Rs): The separation between the main peak and the closest eluting impurity should be > 2.0.
Q3: My system pressure is suddenly very high. What should I do?
A: High backpressure usually indicates a blockage.[16]
-
First, check if the pressure is high with the column removed. If it is, the blockage is in the system tubing or injector.
-
If the pressure is normal without the column, the blockage is in the column itself. This is often due to a clogged inlet frit from particulate matter in the sample.
-
Solution: Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the inlet frit or the entire column may need to be replaced. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to prevent this.[16][18]
Q4: How do I validate this method once it's developed?
A: Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[21] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard.[22][23] For a purity method, you must assess:
-
Specificity: The ability to assess the analyte in the presence of impurities.
-
Linearity: Proportionality of signal to concentration over a defined range.[24]
-
Accuracy: Closeness of your results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Robustness: The method's reliability when small, deliberate changes are made to parameters like pH, temperature, or mobile phase composition.[20]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Guidechem. This compound 6937-96-8 wiki.
- ChemicalBook. This compound CAS#: 6937-96-8.
- ScienceDirect. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an.
- BenchChem. An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde.
- ChemicalBook. (2023). This compound | 6937-96-8.
- Separation Science. Reversed-Phase of Neutral Analytes.
- BenchChem. A Comparative Guide to the HPLC Analysis of 4-Phenylbenzaldehyde.
- Chrom Tech, Inc. (2025).
- SIELC Technologies. Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column.
- Phenomenex. Reversed Phase HPLC Method Development.
- RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ResearchGate. (2023).
- ALWSCI. (2024).
- SCION Instruments. HPLC Troubleshooting Guide.
- PubChem. 2,4-Dimethoxy-6-methylbenzaldehyde.
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.
- Sigma-Aldrich. 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6.
- Yumpu. HPLC Troubleshooting Guide.
- Sigma-Aldrich.
- Phenomenex. Troubleshooting Guide.
- Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
- Agilent. (2024).
- SIELC Technologies. Separation of 2,3,4-Trimethoxy-6-methylbenzaldehyde on Newcrom R1 HPLC column.
- ECHEMI. 4925-88-6, 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula.
- Biosynth. 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | FD22189.
- ChemicalBook. (2025). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE | 4925-88-6.
- ChemicalBook. This compound | 6937-96-8.
Sources
- 1. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 2. This compound | 6937-96-8 [chemicalbook.com]
- 3. This compound | 6937-96-8 [amp.chemicalbook.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chromtech.com [chromtech.com]
- 7. 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. lcms.cz [lcms.cz]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. phenomenex.com [phenomenex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Reversed-Phase of Neutral Analytes | Separation Science [sepscience.com]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 24. youtube.com [youtube.com]
Technical Support Center: A Guide to Scaling the Synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 2,6-dimethoxy-4-methylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab bench to larger-scale production. Here, we address common challenges with in-depth, field-tested insights and provide actionable troubleshooting guidance.
I. Overview of Synthetic Strategies
The synthesis of this compound typically relies on the formylation of 1,3-dimethoxy-5-methylbenzene. While several methods exist for formylation, the Vilsmeier-Haack reaction is a common approach. An alternative, though often less direct for this specific substitution pattern, is the Gattermann reaction. The choice of method can significantly impact yield, purity, and scalability.
Below is a workflow diagram outlining the key stages of the synthesis and potential challenges that this guide will address.
Caption: General workflow for the synthesis of this compound highlighting key stages and common troubleshooting points.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during the synthesis and scale-up of this compound.
Low Reaction Yield
Question: My Vilsmeier-Haack formylation of 1,3-dimethoxy-5-methylbenzene is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack reaction for this specific molecule can often be attributed to a combination of factors including steric hindrance, reagent quality, and reaction conditions.
-
Steric Hindrance: The formylation at the C2 position is sterically hindered by the two flanking methoxy groups. While the methoxy groups are ortho, para-directing, the electronic activation at the C2, C4, and C6 positions is significant. The methyl group at C5 further influences the electron density. However, the bulky Vilsmeier reagent may have difficulty accessing the C2 position.
-
Vilsmeier Reagent Activity: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a weak electrophile.[1][2] Its reactivity is highly dependent on its proper formation and the electron density of the aromatic substrate.[3][4]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. Moisture can decompose the Vilsmeier reagent.
-
Reagent Stoichiometry: Carefully control the stoichiometry of POCl₃ and DMF. An excess of either can lead to side reactions.
-
Reaction Temperature: The reaction temperature is critical and depends on the reactivity of the substrate.[3] For an activated ring like 1,3-dimethoxy-5-methylbenzene, the temperature should be carefully controlled, potentially starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature or slightly above.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts.
-
-
Formation of Isomeric Impurities
Question: I am observing significant amounts of the 2,4-dimethoxy-6-methylbenzaldehyde isomer in my product mixture. How can I improve the regioselectivity of the formylation?
Answer: The formation of the 2,4-dimethoxy-6-methylbenzaldehyde isomer is a common issue due to the electronic activation of the C4 position by the methoxy groups.
-
Understanding the Selectivity: The two methoxy groups strongly direct electrophilic substitution to the positions ortho and para to them. In 1,3-dimethoxy-5-methylbenzene, the C2, C4, and C6 positions are all activated. While the C2 and C6 positions are electronically equivalent, the C4 position is also highly activated.
-
Controlling Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product or enhance the kinetic selectivity. Experiment with a temperature range from -10 °C to 25 °C.
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. While DMF is often used as both a reagent and a solvent, exploring other inert solvents like halogenated hydrocarbons might alter the selectivity.[3]
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently gives poor selectivity, consider the Gattermann reaction.[5] While it involves the use of highly toxic hydrogen cyanide, modified procedures using zinc cyanide can be safer.[5] However, the Gattermann-Koch reaction is not suitable for phenol ethers.[5]
-
Difficulties in Product Purification
Question: I am struggling to purify the crude this compound from unreacted starting material and isomeric byproducts. What are the best practices for purification at scale?
Answer: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Initial Work-up: After quenching the reaction, typically with an aqueous solution of a base like sodium acetate, a thorough extraction is necessary.[6] Ensure complete hydrolysis of any intermediates.
-
Crystallization: Recrystallization is a powerful technique for purifying solid products.
-
Solvent Screening: Experiment with various solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Hexane has been reported as a suitable solvent for recrystallizing similar compounds.[7]
-
-
Column Chromatography: For high-purity requirements, column chromatography is often unavoidable, even at a larger scale.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase Optimization: Develop an effective mobile phase system using TLC. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[8]
-
Loading Technique: For larger scale chromatography, dry loading the crude product onto silica gel before adding it to the column can improve separation efficiency.[9]
-
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective | May not remove all impurities, potential for product loss | Removing bulk impurities |
| Column Chromatography | High resolution, can separate close-boiling isomers | Can be expensive and time-consuming at scale, generates solvent waste | Achieving high purity (>99%) |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction involves several hazardous reagents. Phosphorus oxychloride (POCl₃) is toxic and corrosive, reacting violently with water to release HCl gas. DMF is a combustible liquid and a suspected carcinogen. The reaction itself can be exothermic, so proper temperature control and an adequate cooling system are essential during scale-up. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Can I use a different formylating agent in the Vilsmeier-Haack reaction?
A2: While the combination of POCl₃ and DMF is the most common, other reagents can be used to form the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[3] However, the reactivity and selectivity may vary, and re-optimization of the reaction conditions would be necessary.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: My reaction mixture becomes very viscous and difficult to stir. What can I do?
A4: Increased viscosity can be due to the formation of polymeric byproducts or the precipitation of intermediates. Ensure adequate stirring throughout the reaction. If the issue persists, you may need to increase the solvent volume to maintain a stirrable mixture. However, be mindful that this will affect the reaction concentration and may require adjustments to the reaction time and temperature.
IV. Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Formylation: Dissolve 1,3-dimethoxy-5-methylbenzene in a minimal amount of anhydrous DMF or another suitable inert solvent. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by TLC.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and a saturated solution of sodium acetate.[6] Stir until the hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of 1,3-dimethoxy-5-methylbenzene.
V. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde. Retrieved from
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Wikipedia. (2023). Gattermann reaction. Retrieved from
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from
-
ChemicalBook. (n.d.). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis. Retrieved from
-
BenchChem. (2025). Application Note: High-Purity Purification of Synthetic 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Retrieved from
-
Salway, A. H. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions, 99, 1320-1326.
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from
-
Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Air and Light Sensitivity of Substituted Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of substituted benzaldehydes, a class of compounds known for their sensitivity to atmospheric oxygen and light. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your starting materials and the reproducibility of your experimental outcomes.
The Underlying Chemistry of Benzaldehyde Instability
Substituted benzaldehydes are versatile reagents in organic synthesis. However, their utility is intrinsically linked to their purity, which can be compromised by two primary degradation pathways: oxidation and photodegradation. Understanding the mechanisms of these processes is the first step toward effective management.
Autoxidation: The Primary Degradation Pathway
The aldehyde functional group is highly susceptible to oxidation, particularly autoxidation, a free-radical chain reaction with atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid. In the case of benzaldehyde, this results in the formation of benzoic acid.[1][2] This is often observed as the formation of white crystals in a sample of liquid benzaldehyde.
The mechanism is a radical-chain process:
-
Initiation: Formation of a benzoyl radical.
-
Propagation: The benzoyl radical reacts with oxygen to form a benzoylperoxy radical, which then abstracts a hydrogen from another benzaldehyde molecule to form perbenzoic acid and a new benzoyl radical.
-
Termination: Radicals combine to form non-radical species.
The presence of benzoic acid as an impurity can significantly impact reaction outcomes, acting as a nucleophile or altering the pH of the reaction mixture.
Photodegradation: A secondary but significant concern
Exposure to light, particularly in the UV spectrum, can initiate the degradation of benzaldehydes.[3][4] Photochemical reactions can be complex, but a significant concern is the potential formation of benzene, a known carcinogen, especially in the presence of hydroxyl radicals and light.[4] Other photodegradation pathways can lead to the formation of various byproducts that can complicate reaction work-ups and product purification.[3]
Best Practices for Storage and Handling
Proper storage and handling are critical to preserving the purity of substituted benzaldehydes. The following recommendations are based on established best practices.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[5][6] | Prevents autoxidation by excluding atmospheric oxygen. |
| Temperature | Store in a cool, dark place. Refrigeration (-20°C) is recommended for long-term storage.[7] | Reduces the rate of oxidation and other potential degradation reactions. |
| Container | Use amber glass bottles with tightly sealed caps. | Protects from light exposure and prevents ingress of air and moisture. |
| Purity | Use freshly purified or newly purchased material for best results. | Older samples are more likely to have accumulated significant amounts of the corresponding benzoic acid. |
Handling Procedures
-
Inert Atmosphere: When dispensing the reagent, use a gentle stream of nitrogen or argon to blanket the headspace of the bottle before re-sealing.
-
Avoid Cross-Contamination: Use clean, dry syringes or pipettes for transfer.
-
Minimize Exposure: Work quickly to minimize the time the container is open to the atmosphere.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving substituted benzaldehydes in a question-and-answer format.
Q1: My reaction is sluggish, and the yield is lower than expected. Could my substituted benzaldehyde be the problem?
A1: Yes, this is a classic symptom of using a degraded starting material. The presence of the corresponding benzoic acid can interfere with many reactions.
-
How to Confirm: The easiest way to check for degradation is by Thin Layer Chromatography (TLC). Spot your substituted benzaldehyde against a pure standard (if available) or look for a more polar spot corresponding to the benzoic acid. You can also use analytical techniques like HPLC or GC-FID for a more quantitative assessment.[8][9][10]
Q2: I've confirmed my benzaldehyde is impure. How can I purify it before my reaction?
A2: The most common impurity, benzoic acid, can be removed with a simple acid-base extraction.
-
Recommended Protocol: A basic aqueous wash is effective.[1][11][12] Dissolve the impure benzaldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][11] The benzoic acid will be deprotonated to the water-soluble sodium benzoate and extracted into the aqueous layer. Follow with a water wash to remove any remaining base, and then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Q3: I suspect my product is degrading on the silica gel column during purification. What can I do?
A3: Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Neutralize the Eluent: Add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your eluent system.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.[1]
-
Q4: Can I use stabilizers to prolong the shelf-life of my substituted benzaldehydes?
A4: Yes, antioxidants can be added to inhibit the free-radical autoxidation process.
-
Common Stabilizers:
-
Important Consideration: Ensure the stabilizer will not interfere with your downstream reaction. For example, an amine-based stabilizer would not be suitable for a reaction where the amine could act as a competing nucleophile.
Analytical and Purification Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a substituted benzaldehyde and quantifying the corresponding benzoic acid impurity.
-
Materials:
-
Substituted benzaldehyde sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade acetic acid or phosphoric acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of your benzaldehyde sample in acetonitrile (e.g., 1 mg/mL). Dilute this stock solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Mobile Phase: A typical mobile phase is a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% acetic acid) to ensure the benzoic acid is protonated. A common starting point is a 50:50 mixture of acetonitrile and water (with 0.1% acid).[16]
-
HPLC Conditions:
-
Analysis: Run the sample and identify the peaks. The benzaldehyde will typically have a shorter retention time than the more polar benzoic acid. Quantify the impurity by comparing the peak area to a calibration curve prepared from a pure standard of the corresponding benzoic acid.
-
Protocol 2: Purification of Benzaldehyde via Basic Wash
This protocol details the removal of benzoic acid from a benzaldehyde sample.
-
Materials:
-
Impure benzaldehyde
-
Diethyl ether or ethyl acetate
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
Dissolution: Dissolve the impure benzaldehyde (e.g., 10 g) in diethyl ether (e.g., 100 mL) in a separatory funnel.
-
Basic Wash: Add 50 mL of the 5% NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two more times.
-
Water Wash: Wash the organic layer with 50 mL of deionized water to remove any residual bicarbonate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with 50 mL of brine to initiate the drying process. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a scoop of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together if the solution is dry.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh diethyl ether. Combine the filtrates and remove the solvent using a rotary evaporator to yield the purified benzaldehyde.
-
Visualizing Workflows
Decision Tree for Purification
Caption: Decision tree for selecting a purification method.
Degradation and Prevention Workflow
Caption: Key degradation pathways and preventative measures.
Frequently Asked Questions (FAQs)
Q: How does the substituent on the aromatic ring affect the stability of the benzaldehyde?
A: Electron-donating groups (e.g., -OCH₃, -CH₃) can make the aldehyde more susceptible to oxidation by increasing the electron density at the aldehyde group. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can slightly decrease the rate of oxidation by making the aldehyde less electron-rich.
Q: I have a very old bottle of benzaldehyde that has solidified. Is it usable?
A: The solid is likely benzoic acid. While the remaining liquid portion is benzaldehyde, it is highly recommended to purify it by distillation after a basic wash to remove the bulk of the benzoic acid. For critical applications, it is best to use a fresh bottle.
Q: Can I store purified benzaldehyde in a clear glass bottle on my bench?
A: This is strongly discouraged. Exposure to both air and ambient lab lighting will cause it to degrade relatively quickly. Always store in a tightly sealed amber bottle, preferably under an inert atmosphere in a cool location.
Q: Are there any safety concerns with degraded benzaldehydes?
A: The primary degradation product, benzoic acid, is generally of low toxicity. However, as mentioned, photodegradation can potentially form benzene, which is a known carcinogen.[4] Therefore, it is good practice to handle all chemicals, including degraded ones, with appropriate personal protective equipment in a well-ventilated area.
References
-
Study.com. (n.d.). What is the most common/easiest method to remove benzoic acid from benzaldehyde?[Link]
- Google Patents. (n.d.).
-
Chemstock. (n.d.). BENZALDEHYDE. [Link]
-
Quora. (2018). How to convert benzoic acid from Benzaldehyde. [Link]
- Google Patents. (n.d.).
-
Loba Chemie. (2024). BENZALDEHYDE EXTRA PURE Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet. [Link]
- Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 93-98.
-
Scribd. (n.d.). BS 6th Practical No. 10, BENZOICE ACID Synthesis FROM BENZALDEHYDE. [Link]
- De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 76-112.
-
ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde. [Link]
-
Science.gov. (n.d.). benzaldehyde benzoic acid: Topics. [Link]
-
University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. [Link]
- Rizk, M., et al. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231-239.
-
ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
- Lachenmeier, D. W., & Sohnius, E. M. (2008). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Flavour and Fragrance Journal, 23(6), 423-427.
-
European Patent Office. (n.d.). EP 0096153 A2 - Stabilization of aldehydes. [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
- Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(8), 1063-1069.
-
ResearchGate. (2023). Benzoic acid determination with GC-FID?[Link]
-
ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]
- Journal of the Chemical Society (Resumed). (1949). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds.
-
Kao. (n.d.). BHT (Butylated Hydroxytoluene). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Photocatalytic oxidation of aldehydes: Byproduct identification and reaction pathway. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
ResearchGate. (n.d.). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). [Link]
-
ResearchGate. (n.d.). Calibration line for benzoic acid quantitation. [Link]
-
MDPI. (n.d.). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. [Link]
-
MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
PubMed. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. [Link]
-
PubMed. (n.d.). Comparison of antioxidant activity of extract from roots of licorice (Glycyrrhiza glabra L.) to commercial antioxidants in 2% hydroquinone cream. [Link]
-
PubMed. (2020). Covalent Organic Frameworks with Electron-Rich and Electron-Deficient Structures as Water Sensing Scaffolds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemstock.ae [chemstock.ae]
- 6. gustavus.edu [gustavus.edu]
- 7. carlroth.com [carlroth.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 12. homework.study.com [homework.study.com]
- 13. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 14. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 15. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dimethoxy-4-methylbenzaldehyde and 2,4-Dimethoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. Substituted benzaldehydes are foundational building blocks, but their reactivity can vary dramatically based on the nature and position of their substituents. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet functionally distinct aromatic aldehydes: 2,6-dimethoxy-4-methylbenzaldehyde and 2,4-dimethoxybenzaldehyde. Our analysis, grounded in fundamental principles of organic chemistry and supported by experimental insights, will illuminate the profound impact of steric and electronic effects on chemical behavior.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, both molecules share the benzaldehyde scaffold and feature two electron-donating methoxy groups. However, the placement of these groups, along with the addition of a methyl group in the 2,6-isomer, creates a crucial divergence in their three-dimensional structure and electronic distribution.
| Property | This compound | 2,4-Dimethoxybenzaldehyde |
| Molecular Structure | ||
| Molecular Formula | C₁₀H₁₂O₃[1] | C₉H₁₀O₃[2][3][4] |
| Molecular Weight | 180.20 g/mol [1] | 166.17 g/mol [3][4] |
| CAS Number | 6937-96-8[1] | 613-45-6[2][4] |
| Appearance | White to pale yellow solid | White to off-white powder/solid[2][3][4] |
| Melting Point | Not widely reported | 67-72 °C[2][3] |
| Boiling Point | Not widely reported | ~165 °C @ 10 mmHg[2][3] |
| Solubility | Soluble in water[1] | Insoluble in water[4] |
The most significant structural difference lies in the substitution pattern around the aldehyde functional group. In 2,4-dimethoxybenzaldehyde, a single methoxy group occupies one ortho position, while the other is in the para position. In contrast, this compound has both ortho positions flanked by bulky methoxy groups. This distinction is the primary determinant of their differential reactivity.
The Decisive Factors: Steric Hindrance vs. Electronic Effects
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Nucleophiles are drawn to this partially positive center. Any structural feature that alters this electrophilicity or physically obstructs the path of an incoming nucleophile will profoundly impact the reaction rate and feasibility.
Electronic Effects
Both methoxy (-OCH₃) and methyl (-CH₃) groups are classified as electron-donating groups (EDGs).
-
Methoxy Groups : Exhibit a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, pushing electron density into the benzene ring. This increased electron density is partially delocalized to the carbonyl carbon, reducing its electrophilicity and thus deactivating the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.[5][6][7]
-
Methyl Group : Acts as a weak electron-donating group through induction (+I) and hyperconjugation.[8]
In both molecules, the EDGs decrease the inherent reactivity of the aldehyde group. This compound, with three EDGs, possesses a more electron-rich (and thus less electrophilic) carbonyl carbon than 2,4-dimethoxybenzaldehyde, which has two. Based on electronics alone, one would predict both to be less reactive than benzaldehyde, with the 2,6-isomer being the least reactive.
Steric Hindrance
This is the paramount factor differentiating the two compounds.
-
This compound : The two methoxy groups positioned at the ortho positions create a formidable steric shield around the aldehyde functional group.[9][10] This physical barrier, often referred to as steric hindrance, severely impedes the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbonyl carbon.[8][9][11]
-
2,4-Dimethoxybenzaldehyde : Features only one methoxy group in the ortho position. While this does impart some steric hindrance compared to an unsubstituted aldehyde, it is significantly less than the "double-ortho" substitution of the 2,6-isomer.[8] The para-methoxy group has no steric influence on the aldehyde.
Caption: Dominant factors influencing aldehyde reactivity.
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above are borne out in practice across a range of common synthetic reactions.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition.[12][13][14] The bulky phosphorus ylide must attack the carbonyl carbon.
-
2,4-Dimethoxybenzaldehyde : Reacts under standard Wittig conditions with relative ease. The moderate deactivation from the EDGs is readily overcome.
-
This compound : This reaction is exceptionally challenging due to steric hindrance.[10] Standard conditions often result in low to no yield, with recovery of the starting material. Success requires strategic modifications, such as using smaller, more reactive ylides (e.g., salt-free ylides) or employing the Horner-Wadsworth-Emmons (HWE) modification, which uses a less bulky phosphonate carbanion.[9] Even so, reaction times are typically longer and yields are lower.
Table 1: Predicted Reactivity Comparison
| Reaction Type | Reagent Type | This compound | 2,4-Dimethoxybenzaldehyde | Rationale for Difference |
| Wittig Reaction | Phosphorus Ylide | Very Low / Requires Modification | Moderate to High | Severe steric hindrance from two ortho-methoxy groups prevents ylide approach.[10] |
| Knoevenagel Condensation | Active Methylene Compound | Very Low | Moderate | Steric hindrance blocks the initial nucleophilic addition of the enolate.[15][16] |
| Grignard Reaction | Organometallic | Very Low / Prone to Failure | Moderate | Bulky ortho groups block the approach of the Grignard reagent.[9] |
| Oxidation | Oxidizing Agent | Moderate | High | Steric hindrance may slightly impede access to the C-H bond, but electronic donation favors oxidation.[7] |
Knoevenagel Condensation
This base-catalyzed reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[15][16][17]
-
2,4-Dimethoxybenzaldehyde : Readily participates in Knoevenagel condensations with compounds like malononitrile or diethyl malonate, typically catalyzed by a mild base like piperidine or sodium ethoxide.[17]
-
This compound : The initial nucleophilic attack by the enolate derived from the active methylene compound is severely hindered. The reaction is often sluggish, requires more forcing conditions (higher temperatures, stronger bases), and gives poor yields compared to its 2,4-isomer.
Experimental Protocols: A Case Study in the Wittig Reaction
To illustrate the practical implications of these reactivity differences, we provide two distinct protocols for a Wittig reaction. The choice of reagents and conditions directly reflects the need to overcome the steric barrier presented by the 2,6-disubstituted substrate.
Protocol 1: Wittig Olefination of 2,4-Dimethoxybenzaldehyde (Standard Conditions)
This protocol employs a standard, non-stabilized ylide for the synthesis of (Z)-1-(2,4-dimethoxyphenyl)-prop-1-ene.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2,4-Dimethoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Ylide Formation: To a flame-dried, nitrogen-purged flask, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
-
Add n-BuLi (1.1 eq) dropwise. The formation of the deep orange/red ylide will be observed. Allow the solution to stir at 0 °C for 30 minutes. Causality: The strong base n-BuLi is required to deprotonate the phosphonium salt. The low temperature controls the exothermic reaction.
-
Wittig Reaction: In a separate flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde spot.
-
Workup & Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound
Due to the high steric hindrance of the substrate, the less bulky HWE reagent is a more effective choice than a traditional Wittig ylide.[10] This protocol synthesizes the (E)-ethyl cinnamate derivative.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triethyl phosphonoacetate
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Anion Formation: To a flame-dried, nitrogen-purged flask, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove mineral oil and decant.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Hydrogen gas evolution will be observed. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Causality: NaH is a strong base used to deprotonate the phosphonate, which is less sterically demanding than a triphenylphosphonium ylide.
-
HWE Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir overnight. Monitor by TLC. Causality: Elevated temperature is required to provide sufficient activation energy to overcome the steric barrier.
-
Workup & Purification: Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-Dimethoxybenzaldehyde | 613-45-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to Dimethoxybenzaldehyde Isomers: Structure, Supramolecular Assembly, and Analysis
Introduction: The Significance of Crystalline Architecture in Drug Development
In the realm of pharmaceutical sciences and materials engineering, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This arrangement, or crystal structure, dictates critical physicochemical properties including melting point, solubility, dissolution rate, and bioavailability. Dimethoxybenzaldehyde (DMB), a key structural motif in numerous pharmaceutical compounds and organic intermediates, exists as several constitutional isomers, each possessing unique electronic and steric properties. The subtle repositioning of two methoxy (-OCH₃) groups on the benzaldehyde framework can lead to profound differences in how these molecules organize themselves in the solid state. Understanding these differences is not merely an academic exercise; it is fundamental to controlling crystallization processes, preventing problematic polymorphism, and designing novel materials with tailored properties.
This guide provides an in-depth comparative analysis of the single-crystal X-ray structures of five key DMB isomers: 2,3-DMB, 2,4-DMB, 2,5-DMB, 3,4-DMB (veratraldehyde), and 3,5-DMB. We will dissect the experimental workflow for structure determination, compare their crystallographic parameters, and elucidate the distinct intermolecular forces—from weak hydrogen bonds to π-π stacking—that govern their supramolecular architecture.
Part 1: The Crystallographic Workflow: A Self-Validating Protocol
The determination of a crystal structure is a meticulous process that transforms a well-ordered solid into a precise atomic map. The validity of the final structure is contingent on the rigor of the experimental protocol. Here, we outline a comprehensive, self-validating workflow for single-crystal X-ray diffraction (SC-XRD) analysis.
Crystal Growth: The Foundation of Quality Data
The most critical and often most challenging step is growing a single crystal of sufficient size and quality—typically larger than 0.1 mm with no significant defects.[1] The choice of method and solvent is causal; it directly influences the crystalline packing and can even isolate different polymorphic forms. Slow evaporation is a robust and widely used technique.
Exemplary Protocol (Slow Evaporation):
-
Purity Assurance: Begin with the highest purity DMB isomer available (>98%). Impurities can inhibit nucleation or become incorporated into the lattice, degrading diffraction quality.
-
Solvent Screening: Select a solvent in which the compound is sparingly soluble. For DMB isomers, solvents like ethanol, methanol, or aqueous mixtures are often suitable.[2] The goal is to create a saturated or near-saturated solution at a slightly elevated temperature.
-
Solution Preparation: Gently warm the solvent and dissolve the DMB isomer until no solid remains. Filtering the hot solution through a syringe filter (0.22 µm) is a crucial step to remove any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Transfer the filtrate to a clean vial, cover it loosely (e.g., with perforated parafilm), and store it in a vibration-free environment at a constant temperature. The slow, controlled removal of the solvent allows molecules to deposit onto a growing lattice in an ordered fashion. For isomers prone to oiling out, like 3,5-DMB, temperature cycling (e.g., between 298 K and 303 K) can promote the growth of single crystals over weeks.[3]
-
Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop.
Data Collection and Processing
Modern diffractometers automate much of the data collection process, but understanding the steps is key to ensuring data integrity.
Workflow Diagram:
Caption: The experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement: The Path to an Atomic Model
The collected diffraction pattern—a series of spots of varying intensity—is a reciprocal space representation of the crystal's electron density.[1]
-
Structure Solution: Computational methods, such as direct methods, are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of most atoms.
-
Structural Refinement: This iterative process refines the atomic positions, bond lengths, and angles against the experimental data using a least-squares algorithm. The quality of the final model is assessed by metrics like the R-factor (residual factor), which should ideally be below 0.05-0.07 for a well-resolved structure.[4][5][6]
Part 2: Comparative Structural Analysis of DMB Isomers
The crystallographic data reveal that while all five isomers are built from the same C₉H₁₀O₃ formula, they adopt fundamentally different packing strategies in the solid state. This is a direct consequence of the varied placement of the methoxy groups, which alters the molecule's overall polarity and steric profile.
Crystallographic Data Summary
The primary crystallographic parameters for the five isomers are summarized below. A striking observation is that four of the five isomers crystallize in the monoclinic space group P2₁/c (or its setting P1 2₁/n 1), a very common space group for organic molecules. The 3,4-isomer is the exception, adopting an orthorhombic Pna2₁ space group.[3][7]
| Isomer | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** | Z | Reference |
| 2,3-DMB | P2₁/c | 7.6152 | 15.5513 | 7.5891 | 115.883 | 808.64 | 4 | [6][7] |
| 2,4-DMB | P2₁/c | 15.1575 | 3.9638 | 14.6181 | 113.839 | 804.81 | 4 | [5][7] |
| 2,5-DMB | P1 2₁/n 1 | 3.8780 | 11.5513 | 17.8153 | 91.808 | 797.47 | 4 | [4][7] |
| 3,4-DMB | Pna2₁ | - | - | - | 90 | - | - | [3][7] |
| 3,5-DMB | P2₁/c | - | - | - | - | - | 8 | [3][7] |
| Note: Full unit cell data for 3,4-DMB and 3,5-DMB are available in the cited literature. Z represents the number of molecules in the unit cell. |
Supramolecular Assembly: A Tale of Two Interactions
The crystal packing of these isomers is primarily dictated by a delicate balance between two types of non-covalent interactions: weak C-H···O hydrogen bonds and π-π stacking interactions. The specific geometry of each isomer determines which of these interactions predominates.
Interaction Logic Diagram:
Caption: Relationship between isomer geometry and resulting crystal packing.
-
2,3-Dimethoxybenzaldehyde: In this isomer, steric hindrance causes one of the methoxy groups to deviate significantly from the plane of the aromatic ring.[7] This conformation appears to frustrate efficient π-π stacking. Instead, the packing is characterized by specific directional interactions where a methoxy group of one molecule points towards the aldehyde group of a neighbor, suggesting C-H···O interactions play a crucial role in the assembly.[3][7]
-
2,4- and 2,5-Dimethoxybenzaldehyde: These isomers exhibit classic π-π stacking interactions .[7] In the 2,4-DMB crystal, molecules stack along the crystallographic b-axis with a centroid-to-centroid distance of 3.9638 Å.[7] Similarly, 2,5-DMB molecules stack along the a-axis with a separation of 3.8780 Å.[7] These distances are characteristic of parallel-displaced π-stacking, a common and stabilizing motif in aromatic systems that maximizes attractive dispersion forces while minimizing electrostatic repulsion.[8]
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): The crystal structure of veratraldehyde is distinct, lacking strong aromatic π–π stacking interactions.[9] Its packing is dominated by other forces, likely a network of C-H···O hydrogen bonds involving the aldehyde and methoxy oxygen atoms as acceptors.
-
3,5-Dimethoxybenzaldehyde: This isomer crystallizes with two independent molecules in the asymmetric unit (Z'=2), suggesting a more complex packing arrangement than its counterparts.[3][7]
Part 3: Structure-Property Implications and Conclusion
The observed structural diversity has direct consequences for the material properties of the DMB isomers.
-
Melting Point: Crystal packing efficiency directly influences the lattice energy, which in turn correlates with the melting point. Isomers capable of forming efficient, densely packed structures via π-stacking or extensive hydrogen bond networks are expected to have higher melting points. For example, the melting point of 2,4-DMB is 67-69 °C, while that of 3,5-DMB is 45-48 °C, reflecting differences in their lattice energies.
-
Solubility: The nature of the intermolecular interactions governs how readily a solvent can break apart the crystal lattice. Structures dominated by strong, directional hydrogen bonds may have different solubility profiles compared to those held together primarily by less directional π-stacking forces. This is a critical consideration in drug formulation, where dissolution rate can be the rate-limiting step for absorption.
References
-
PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Brugman, S. J. T., Engwerda, A. H. J., Kalkman, E., de Ronde, E., Tinnemans, P., & Vlieg, E. (2019). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 38-42. Retrieved from [Link]
-
Brugman, S. J. T., Engwerda, A. H. J., Kalkman, E., de Ronde, E., Tinnemans, P., & Vlieg, E. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Radboud Repository. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Reddit. (2021). 2,5-dimethoxybenzaldehyde. r/crystalgrowing. Retrieved from [Link]
-
Wikipedia. (2023). Stacking (chemistry). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The crystal structures of four dimethoxybenzaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal engineering for pi-pi stacking via interaction between electron-rich and electron-deficient heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Journey: Unraveling the Transformation of 3,5-Dimethoxytoluene to 2,6-Dimethoxy-4-methylbenzaldehyde
In the landscape of pharmaceutical synthesis and drug development, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of the aromatic precursor, 3,5-dimethoxytoluene, and its formylated product, 2,6-dimethoxy-4-methylbenzaldehyde. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural transformations that occur during synthesis, ensuring the identity and purity of the final product. This analysis is crucial for researchers and scientists engaged in the development of novel therapeutics where this aldehyde may serve as a key building block.
From Precursor to Product: The Vilsmeier-Haack Transformation
The synthesis of this compound from 3,5-dimethoxytoluene is commonly achieved through the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic rings. The causality behind this choice of reaction lies in the electron-donating nature of the two methoxy groups and the methyl group on the toluene precursor, which activate the aromatic ring towards electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent is attacked by the electron-rich aromatic ring of 3,5-dimethoxytoluene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, this compound.
Caption: Synthetic pathway from 3,5-dimethoxytoluene to this compound.
Spectroscopic Data: A Comparative Analysis
The structural changes from the precursor to the product are vividly reflected in their respective spectra. The following tables provide a comparative summary of the key spectroscopic data.
Table 1: ¹H NMR Data (ppm)
| Compound | Ar-H | -CH₃ | -OCH₃ | -CHO |
| 3,5-Dimethoxytoluene | 6.32 (t, 1H, J=2.2 Hz), 6.27 (d, 2H, J=2.2 Hz) | 2.29 (s, 3H) | 3.77 (s, 6H) | - |
| This compound | 6.25 (s, 2H) | 2.35 (s, 3H) | 3.85 (s, 6H) | 10.45 (s, 1H) |
Table 2: ¹³C NMR Data (ppm)
| Compound | Aromatic C-H | Aromatic C-O | Aromatic C-CH₃ | Aromatic C-CHO | -CH₃ | -OCH₃ | C=O |
| 3,5-Dimethoxytoluene[1] | 97.9, 106.8 | 161.1 | 140.2 | - | 21.9 | 55.2 | - |
| This compound | 108.5 | 163.8 | 148.2 | 115.6 | 22.1 | 56.1 | 190.2 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=O | C-O (Ether) |
| 3,5-Dimethoxytoluene[2] | ~3000 | 2950-2830 | - | ~1205, ~1155 |
| This compound | ~3010 | 2960-2840 | ~1680 | ~1260, ~1115 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3,5-Dimethoxytoluene[3] | 152 | 137, 121, 109, 91, 77 |
| This compound | 180 | 179, 165, 151, 123, 91 |
Interpreting the Spectral Transformation
¹H NMR Spectroscopy: The most telling difference in the ¹H NMR spectra is the appearance of a sharp singlet at approximately 10.45 ppm for this compound, which is characteristic of an aldehyde proton. In the aromatic region, the spectrum of 3,5-dimethoxytoluene shows a triplet and a doublet, consistent with its C₂ᵥ symmetry. In contrast, the product exhibits a single peak for the two equivalent aromatic protons, reflecting the newly introduced symmetry. The downfield shift of the methyl and methoxy protons in the product is a subtle but noticeable consequence of the electron-withdrawing aldehyde group.
¹³C NMR Spectroscopy: The introduction of the carbonyl group is unequivocally confirmed by the appearance of a resonance at around 190.2 ppm in the ¹³C NMR spectrum of the product. This is a highly deshielded signal, typical for an aldehyde carbonyl carbon. Furthermore, the number and chemical shifts of the aromatic carbon signals change significantly. The precursor, 3,5-dimethoxytoluene, displays four distinct aromatic carbon signals. The product, with its higher symmetry, shows fewer signals, and the chemical shifts are influenced by the new substituent. The carbon atom attached to the aldehyde group appears at a distinct downfield position.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band around 1680 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde functional group. This band is absent in the spectrum of the precursor. The C-O stretching bands of the aryl ether linkages are also present in both spectra, though their positions and intensities may be slightly altered due to the change in the electronic environment of the aromatic ring.
Mass Spectrometry (MS): The mass spectrum of the product shows a molecular ion peak (M⁺) at m/z 180, which is 28 mass units higher than the molecular ion of the precursor (m/z 152). This mass difference corresponds precisely to the addition of a formyl group (CHO). The fragmentation patterns also differ significantly. A key fragment for the product is the loss of a hydrogen atom (M-1) to form a stable acylium ion at m/z 179.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
3,5-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 3,5-dimethoxytoluene (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, typically Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Presentation: The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Conclusion
The spectroscopic comparison of 3,5-dimethoxytoluene and its Vilsmeier-Haack product, this compound, provides a clear and definitive illustration of the chemical transformation. The emergence of the characteristic aldehyde signals in both the ¹H and ¹³C NMR spectra, coupled with the strong carbonyl absorption in the IR spectrum and the corresponding mass shift in the mass spectrum, offers a self-validating system for confirming the successful synthesis of the target molecule. This guide serves as a valuable resource for researchers, providing not only the comparative data but also the underlying scientific principles and practical experimental protocols necessary for robust chemical characterization.
References
-
PubChem. 3,5-Dimethoxytoluene. [Link]
-
NIST. 3,5-Dimethoxytoluene. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
NIST. 3,5-Dimethoxytoluene. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Dimethoxy-4-methylbenzaldehyde
Introduction: The Imperative of Purity in Advanced Synthesis
In the realm of drug discovery and materials science, the synthetic precursor 2,6-Dimethoxy-4-methylbenzaldehyde is a valuable building block. Its highly functionalized aromatic ring is key to constructing complex molecular architectures. However, the utility of this aldehyde is directly contingent on its purity. Undetected impurities, such as isomers, unreacted starting materials, or reaction byproducts, can lead to aberrant downstream reactions, compromised biological activity, and significant delays in development timelines.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust validation of this compound purity. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounding our protocols in the context of the compound's common synthetic routes and the specific impurities they are likely to generate. Our approach is designed to create a self-validating system of analysis, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.
Contextualizing Purity: Synthesis and Potential Impurities
A prevalent method for synthesizing this compound is the ortho-lithiation of 1,3-dimethoxybenzene, followed by formylation.[1] This specific pathway, while effective, informs our analytical strategy by predicting the most probable impurities:
-
Starting Material: Incomplete reaction will leave residual 1,3-dimethoxybenzene .
-
Isomeric Byproducts: While the two methoxy groups strongly direct lithiation, minor lithiation at other positions can lead to isomers such as 2,4-Dimethoxy-4-methylbenzaldehyde .
-
Oxidation Products: Aromatic aldehydes are susceptible to oxidation, especially during workup or storage, leading to the formation of the corresponding 2,6-Dimethoxy-4-methylbenzoic acid .[2][3]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Tetrahydrofuran (THF), Hexanes, Ethyl Acetate) may be present in the final product.
A multi-faceted analytical approach is therefore not just recommended; it is essential for comprehensively identifying and quantifying these varied potential contaminants.
Comparative Analysis of Core Purity Validation Techniques
We will now compare the four most powerful and accessible analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is unparalleled for unambiguous structure confirmation and identification of isomeric impurities. It provides a detailed "fingerprint" of the molecule's hydrogen framework. For this compound, the symmetry of the molecule results in a simple, elegant spectrum that makes asymmetries introduced by isomeric impurities readily apparent.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small, known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Analysis: Integrate all peaks. The aldehydic proton should appear as a singlet around δ 9.8-10.5 ppm.[4][5] The aromatic protons and methoxy protons will have characteristic shifts and coupling patterns that confirm the 2,6-dimethoxy substitution pattern. Compare the integration of impurity peaks relative to the main product peaks to quantify their presence.
Trustworthiness: The protocol is self-validating through the use of an internal standard for quantification and the highly reproducible nature of chemical shifts for structural confirmation. The distinct patterns of isomers provide a clear positive or negative identification.
Workflow: ¹H NMR Purity Analysis
Caption: Workflow for structural confirmation and purity analysis via ¹H NMR.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC is the gold standard for quantitative purity analysis, particularly for non-volatile impurities like the starting material, isomers, and the oxidized benzoic acid byproduct. By developing a method with good chromatographic resolution, we can separate and accurately quantify each component. A Reverse-Phase (RP-HPLC) method is typically suitable for this class of compounds.[2]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 65:35 v/v).[6] The aqueous phase may contain a modifier like 0.1% formic acid to ensure sharp peak shapes.
-
Standard Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve.
-
Chromatographic System:
-
Analysis: Inject the standard solutions and the sample solution. Identify peaks based on retention time. Quantify the main peak and any impurity peaks against the calibration curve or by area percent normalization.
Trustworthiness: The method's validity is established through system suitability tests (e.g., peak tailing, theoretical plates) and validation parameters including linearity, precision, and accuracy, as determined from the calibration curve and replicate injections.[8]
Workflow: HPLC Purity Quantification
Caption: Workflow for quantitative purity determination using RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Volatile Analysis
Expertise & Experience: GC-MS is the ideal methodology for identifying and quantifying volatile and semi-volatile components, making it superior for detecting residual solvents and the more volatile starting material (1,3-dimethoxybenzene). The mass spectrometer provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC System & Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically effective.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Set to a temperature that ensures vaporization without degradation (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 80°C) to separate solvents, then ramp up (e.g., at 10°C/min) to a final temperature (e.g., 280°C) to elute the analyte and less volatile impurities.[9]
-
-
MS Detector Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Analysis: Run the sample. Identify peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and known standards. Quantify using an internal standard or area percent.
Trustworthiness: The dual-confirmation provided by retention time and mass spectral matching offers an exceptionally high degree of confidence in peak identification. The method's sensitivity is excellent for trace-level contaminants.[10]
Workflow: GC-MS Impurity Identification
Caption: Workflow for identifying volatile impurities using GC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check
Expertise & Experience: FTIR is a rapid, non-destructive technique best used as a preliminary identity check. It confirms the presence of key functional groups but lacks the resolution and sensitivity to identify or quantify minor impurities. For our target molecule, we look for the characteristic aldehyde and aromatic ether absorptions.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify characteristic peaks:
-
Aldehyde C=O stretch: A strong, sharp peak around 1705 cm⁻¹. Conjugation to the aromatic ring lowers this frequency from the typical saturated aldehyde value of ~1730 cm⁻¹.[4][5]
-
Aldehyde C-H stretch: Two distinct, medium-intensity peaks around 2850 and 2750 cm⁻¹.[11][12] The peak near 2750 cm⁻¹ is particularly diagnostic.[12]
-
Aromatic C-O-C stretch: Strong absorptions in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
Trustworthiness: While excellent for confirming the primary functional groups of the target molecule, FTIR should not be trusted as a standalone purity assessment tool. The absence of a strong, broad O-H stretch around 3300 cm⁻¹ can suggest the absence of significant carboxylic acid or alcohol impurities, but this is not a quantitative measure.
Data Summary and Method Comparison
The choice of technique depends on the specific question being asked. For a complete purity profile, a combination of methods is required.
| Analytical Technique | Primary Application | Detects | Sensitivity | Quantitative? | Key Advantage |
| ¹H NMR Spectroscopy | Structural Confirmation & Isomer ID | Isomers, Major Impurities | Moderate | Yes (qNMR) | Unambiguous structural information. |
| HPLC-UV | Purity Quantification | Non-volatile impurities, Isomers, Oxidation products | High | Yes | Robust, precise, and accurate quantification. |
| GC-MS | Volatile Impurity ID | Residual Solvents, Starting Materials | Very High | Yes | Definitive identification of volatile unknowns. |
| FTIR Spectroscopy | Functional Group ID | Major Functional Groups | Low | No | Rapid and non-destructive identity screening. |
Conclusion and Recommended Validation Strategy
Validating the purity of synthesized this compound requires a strategic, multi-pronged approach. No single technique can provide a complete picture. The following tiered strategy represents a robust and self-validating system:
-
Initial Screening (FTIR): A quick FTIR scan confirms the presence of the essential aldehyde and ether functional groups, verifying that the bulk material is likely the correct compound.
-
Structural and Isomeric Purity (¹H NMR): NMR analysis provides definitive structural confirmation and is the most effective method for identifying and quantifying any isomeric impurities that may have formed.
-
Definitive Quantitative Purity (HPLC): A validated HPLC method should be used to generate the official purity value (e.g., 99.5%), accurately quantifying non-volatile impurities like the starting material and the oxidized benzoic acid.
-
Trace Volatile Analysis (GC-MS): GC-MS is employed to identify and quantify residual solvents, ensuring they are below acceptable limits for pharmaceutical or other sensitive applications.
By integrating the results from these orthogonal techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthesized this compound for its intended downstream applications. This rigorous approach embodies the principles of scientific integrity, providing trustworthy and authoritative data essential for advancing research and development.
References
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applic
- 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. SIELC Technologies.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Electronic Supplementary Inform
- The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- IR: aldehydes. University of Calgary.
- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde. Benchchem.
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formul
- [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex arom
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
- GC-MS analysis data of a commercially available sample of benzaldehyde.
- What are the optimal conditions for GC analysis of benzaldehyde?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. auroraprosci.com [auroraprosci.com]
- 7. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Comparative Guide to the Quantification of 2,6-Dimethoxy-4-methylbenzaldehyde
Abstract
This guide provides a detailed comparative analysis of analytical methodologies for the accurate quantification of 2,6-Dimethoxy-4-methylbenzaldehyde, a key intermediate in pharmaceutical and resin synthesis.[1][2] We present an in-depth, validated High-Performance Liquid Chromatography (HPLC) method as the primary technique, offering a robust protocol grounded in chromatographic theory. Furthermore, we objectively compare this HPLC method with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries, providing the technical insights and experimental data necessary to select the most appropriate analytical strategy for their specific application.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 6937-96-8) is an aromatic aldehyde with a molecular weight of 180.20 g/mol .[3][4] Its structural features, including the aldehyde functional group and the substituted benzene ring, make it a valuable building block in organic synthesis. The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final products. Therefore, a precise and reliable analytical method is not merely a procedural step but a cornerstone of quality assurance.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely adopted for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a moderately polar molecule like this compound.[5][6] This guide will dissect a validated Reverse-Phase HPLC (RP-HPLC) method, explore its performance characteristics, and contrast it with other viable analytical approaches.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
For routine quality control, purity assessment, and quantification of this compound, RP-HPLC is the method of choice. Its high resolving power allows for the separation of the main analyte from process-related impurities and degradation products, ensuring specificity and accuracy.[5]
Principle of the Method
The methodology is based on reversed-phase chromatography, where the analyte is separated on a nonpolar C18 stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and water, is used for elution.[7] By employing a gradient elution, the solvent strength is gradually increased, which allows for the efficient elution of both less retained and more retained impurities, ensuring sharp, symmetrical peaks and a stable baseline.[8] The benzaldehyde moiety contains a chromophore that strongly absorbs UV radiation, allowing for sensitive detection and quantification using a UV or Diode Array Detector (DAD).
Experimental Protocol: HPLC Method
This protocol describes a self-validating system designed for robustness and reproducibility.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40-85% B; 20-25 min: 85% B; 25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (Note: Benzaldehydes typically show strong absorbance between 250-280 nm. A DAD should be used to confirm the absorbance maximum).[7][9] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound, separating it from more polar starting materials or less polar byproducts.
-
Gradient Elution: A gradient is chosen over an isocratic method to ensure elution of a wider range of potential impurities with varying polarities, providing a comprehensive purity profile while maintaining a reasonable run time.[8]
-
Acidified Mobile Phase: The addition of 0.1% formic acid helps to protonate any residual silanols on the stationary phase, which minimizes peak tailing for the aldehyde and improves peak shape. It also ensures MS compatibility if a mass spectrometer is used for detection.[10]
-
Column Temperature Control: Maintaining a constant temperature of 30 °C ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample to be analyzed, dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[11]
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then determined by interpolation from this curve.
Workflow Visualization
Caption: Experimental workflow for HPLC quantification.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the recommended method, other techniques can be employed, each with distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13] It combines the separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.
Illustrative GC-MS Protocol
-
Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Analysis Mode: Electron Ionization (EI) with full scan (m/z 40-450).
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Rationale: GC-MS is particularly valuable for identifying unknown impurities. The resulting mass spectrum for each peak serves as a chemical fingerprint, allowing for structural elucidation and confirmation. While this compound is sufficiently volatile for GC analysis, this method may be less suitable for thermally labile impurities.
UV-Vis Spectrophotometry
This technique is a simpler and faster alternative, suitable for quantifying the analyte in samples with a simple and clean matrix where interfering substances are absent.[14]
Illustrative UV-Vis Protocol
-
Instrumentation: UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: A UV-transparent solvent in which the analyte is soluble, such as ethanol or acetonitrile.
-
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance vs. concentration (Beer-Lambert Law).
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Rationale: UV-Vis spectrophotometry is a high-throughput, low-cost method ideal for rapid checks of highly pure substances or for monitoring reaction kinetics where specificity is not a major concern. Its primary drawback is a lack of selectivity; any compound in the sample that absorbs at the same wavelength will interfere with the measurement.
Head-to-Head Comparison of Analytical Methods
The choice of analytical technique is a critical decision that impacts data quality, throughput, and operational cost. The table below provides a direct comparison to guide this selection process.
| Parameter | HPLC-UV/DAD | GC-MS | UV-Vis Spectrophotometry |
| Specificity/Selectivity | High. Excellent separation of analyte from impurities. | Very High. Chromatographic separation plus mass-based identification. | Low. Prone to interference from other absorbing species.[14] |
| Sensitivity (LOD/LOQ) | High. Typically in the ng/mL to low µg/mL range. | Very High. Can reach pg levels, especially in SIM mode. | Moderate. Typically in the µg/mL range. |
| Linearity Range | Wide. Typically spans 2-3 orders of magnitude. | Wide. Similar to HPLC. | Narrow. Limited by deviations from Beer's Law at high concentrations. |
| Sample Throughput | Moderate. Run times are typically 15-30 minutes. | Moderate. Similar run times to HPLC. | Very High. Analysis takes only a few minutes per sample. |
| Suitability for Analyte | Excellent. Ideal for non-volatile, moderately polar compounds. | Good. Suitable as the analyte is sufficiently volatile. | Limited. Only for pure samples or simple matrices. |
| Key Advantage | Robustness, reliability, and high resolution for purity analysis.[5] | Definitive identification of unknown impurities.[5] | Speed, simplicity, and low cost. |
| Key Disadvantage | Higher solvent consumption and instrument cost. | May require derivatization for non-volatile compounds; higher complexity. | Lack of specificity. |
Conclusion and Final Recommendation
For the comprehensive and reliable quantification of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the superior method. Its inherent high specificity, robustness, and wide linear range make it the gold standard for quality control, stability testing, and routine purity assays in a regulated environment.
GC-MS serves as an invaluable orthogonal technique. While not recommended for routine quantification due to higher complexity, it is the preferred method for structural elucidation and the definitive identification of volatile or semi-volatile impurities that may be present.
UV-Vis Spectrophotometry should be reserved for non-critical applications, such as a rapid in-process check on a known, clean synthesis stream, where its speed and low cost are advantageous and its lack of specificity is not a limiting factor.
By selecting the appropriate analytical tool based on the specific requirements of the task—be it routine quality control, impurity investigation, or rapid screening—researchers and drug development professionals can ensure the integrity and quality of their work.
References
-
PubMed. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Available from: [Link]
-
ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
SIELC Technologies. Separation of 2,3,4-Trimethoxy-6-methylbenzaldehyde on Newcrom R1 HPLC column. Available from: [Link]
-
NIST. Benzaldehyde, 4-methoxy-. Available from: [Link]
Sources
- 1. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 2. This compound | 6937-96-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 10. Separation of 2,3,4-Trimethoxy-6-methylbenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to the Structural Elucidation of 2,6-Dimethoxy-4-methylbenzaldehyde: An X-ray Crystallography Perspective
Abstract
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It underpins structure-activity relationship (SAR) studies, informs rational drug design, and is a critical component of intellectual property. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 2,6-dimethoxy-4-methylbenzaldehyde (C₁₀H₁₂O₃), a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.[1][2] While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information about connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unequivocal atomic-level map of the molecule in the solid state. This guide will delve into the experimental and theoretical underpinnings of X-ray crystallography for this specific molecule, compare its definitive data with the insights gleaned from other techniques, and provide actionable protocols for its comprehensive characterization.
Introduction: The Imperative of Structural Certainty
This compound is a member of the substituted benzaldehyde family, a class of compounds frequently utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals. The precise arrangement of its methoxy, methyl, and aldehyde substituents on the benzene ring dictates its steric and electronic properties, which in turn govern its reactivity and potential biological activity. While spectroscopic methods are indispensable for routine characterization, they often leave room for ambiguity, particularly concerning conformational preferences and intermolecular interactions in the solid state.
X-ray crystallography transcends these limitations by providing a direct visualization of the molecular structure, including precise bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This level of detail is crucial for understanding polymorphism, designing crystal engineering strategies, and building accurate computational models.
Although a published crystal structure for this compound is not readily found in open-access databases as of this writing, this guide will present a validated, procedural framework for its crystallographic analysis. We will draw comparisons with its close isomer, 2,6-dimethoxybenzaldehyde, for which crystallographic data is available, to provide a predictive context.[3][4]
X-ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray diffraction is an analytical technique that relies on the diffraction of X-rays by the ordered array of atoms within a crystalline solid. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred.
Why X-ray Crystallography is Definitive
-
Unambiguous Structure: It provides direct evidence of atomic connectivity and stereochemistry, leaving no doubt as to the identity of the compound.
-
Precise Geometric Data: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles.
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, which can be critical for understanding its interaction with biological targets.
-
Supramolecular Information: It elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π–π stacking.[4]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. The following workflow represents a robust, self-validating protocol.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Characterization of this compound
This protocol is designed to be a self-validating system, with checkpoints to ensure data quality throughout the process.
1. Single Crystal Growth:
- Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. Slow, controlled crystallization is key to minimizing defects.
- Procedure: Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The choice of solvent is critical and may require screening. Allow the solvent to evaporate slowly and undisturbed in a loosely capped vial over several days at room temperature.[5]
- Validation: Visually inspect the resulting crystals under a polarized light microscope for well-defined faces, uniform extinction, and lack of twinning or satellite crystals.
2. Data Collection:
- Instrumentation: A modern single-crystal X-ray diffractometer (e.g., Bruker SMART CCD) equipped with a low-temperature device is standard.[5]
- Procedure:
- Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.[5]
- Cool the crystal to a low temperature (e.g., 100-200 K) to minimize thermal vibrations, leading to higher resolution data.[5]
- Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å).[4]
- Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
- Validation: The diffractometer software provides real-time feedback on crystal quality and unit cell parameters. A consistent unit cell and sharp, well-defined diffraction spots are indicative of a good single crystal.
3. Structure Solution and Refinement:
- Software: Standard crystallographic software packages such as SHELX or Olex2 are used for this process.
- Procedure:
- Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
- Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed structure factors.
- Validation: The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). Low R-factors (typically < 0.05) and a GooF value close to 1 indicate a good refinement. The final structure is also checked for any unusual bond lengths or angles.
Comparative Analysis: A Multi-Technique Approach
While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and more readily accessible information. An integrated approach is the hallmark of a thorough characterization.
| Technique | Information Provided for this compound | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, conformation, intermolecular packing. | Unambiguous and definitive structural data. | Requires a suitable single crystal; provides solid-state information only. |
| ¹H & ¹³C NMR Spectroscopy | Connectivity, chemical environment of protons and carbons, number of unique atoms. | Excellent for determining the carbon-hydrogen framework in solution.[6][7] | Does not provide 3D spatial arrangement or bond lengths; sensitive to solvent and concentration. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-O, C-H).[8] | Fast, non-destructive, and excellent for identifying key functional groups.[8] | Provides limited information on the overall molecular structure; peak overlap can be an issue. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[9] | High sensitivity; provides exact mass and molecular formula (HRMS). | Does not provide information about connectivity or stereochemistry; isomers can be difficult to distinguish. |
Spectroscopic Signatures of this compound
-
NMR Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the aldehydic proton (~10 ppm), the aromatic protons, the two equivalent methoxy groups, and the methyl group.
-
¹³C NMR would confirm the presence of the carbonyl carbon (~190 ppm), the aromatic carbons, and the carbons of the methoxy and methyl groups.[6]
-
-
IR Spectroscopy:
-
A strong absorption band around 1680-1700 cm⁻¹ would indicate the C=O stretch of the aromatic aldehyde.
-
Strong bands in the 1250-1100 cm⁻¹ region would correspond to the C-O stretching of the aryl ether methoxy groups.[8]
-
C-H stretching vibrations for the aromatic ring, aldehyde, and methyl/methoxy groups would also be present.[8]
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to the molecular weight of 180.20 g/mol .[2] High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₁₂O₃.
-
Predictive Insights from Isomeric Structures
In the absence of a determined structure for our target molecule, we can draw valuable insights from the known crystal structure of its isomer, 2,6-dimethoxybenzaldehyde. This compound crystallizes in the monoclinic space group P2₁/c.[4] The steric hindrance from the two ortho methoxy groups significantly influences the conformation of the aldehyde group and the overall molecular packing. A similar influence would be expected in this compound, with the additional para-methyl group potentially participating in weak intermolecular interactions.
Caption: Key structural features of this compound.
Conclusion: The Synergy of Analytical Techniques
The comprehensive characterization of this compound for applications in research and drug development necessitates a multi-faceted analytical approach. While NMR, IR, and MS provide rapid and essential data regarding the molecule's constitution, they cannot deliver the absolute structural proof and detailed geometric insights that single-crystal X-ray crystallography affords. The protocols and comparative data presented in this guide underscore the definitive role of X-ray crystallography as the gold standard for structural elucidation. By integrating the strengths of each technique, researchers can build a complete and unambiguous understanding of their molecule, accelerating the path from discovery to application.
References
-
Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404. PubChem, National Center for Biotechnology Information. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]
-
This compound | C10H12O3 | CID 232028. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com. [Link]
-
2,6-Dimethoxybenzaldehyde. NIST WebBook, SRD 69. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,6-Dimethoxybenzaldehyde [webbook.nist.gov]
A Comparative Guide to Knoevenagel Condensation Yields: The Impact of Benzaldehyde Substituents
For researchers engaged in organic synthesis and drug development, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.[1] This guide offers an in-depth analysis of how aromatic substituents on benzaldehyde influence the reaction's efficiency, supported by comparative experimental data, detailed protocols, and mechanistic insights to inform synthetic strategy and optimization.
Mechanistic Insights: Electronic Effects on Carbonyl Reactivity
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[2][3] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion or enolate.[4][5]
The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon of the aldehyde. Consequently, the electrophilicity of this carbon atom is a critical determinant of the reaction rate and overall yield. The electronic nature of the substituents on the benzaldehyde ring profoundly impacts this electrophilicity.[2][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) inductively or resonantly pull electron density away from the aromatic ring. This effect is transmitted to the carbonyl group, increasing the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to attack by the nucleophile, generally leading to faster reaction rates and higher product yields.[4][6] For instance, nitro-substituted benzaldehydes often exhibit the shortest reaction times.[4]
-
Electron-Donating Groups (EDGs): Conversely, substituents such as methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive. As a result, reactions with electron-rich benzaldehydes may proceed more slowly and require more forcing conditions or longer reaction times to achieve comparable yields to their electron-poor counterparts.[4]
The following diagram illustrates the general mechanism of the Knoevenagel condensation.
Comparative Analysis of Yields
The following table summarizes experimental data from various studies, comparing the yields of Knoevenagel condensation between different substituted benzaldehydes and malononitrile. This data clearly illustrates the electronic principles discussed above. While reaction conditions vary across different reports, the general trend remains consistent.
| Benzaldehyde Substituent | Group Type | Catalyst / Conditions | Reaction Time | Yield (%) | Reference |
| 4-Nitro (-NO₂) | EWG | PPAC / [pmIm]Br, RT | 3 min | 95% | [6] |
| 4-Chloro (-Cl) | EWG | Alum / Water, RT | 15 min | 90% | [1] |
| 2-Chloro (-Cl) | EWG | Alum / Water, RT | 18 min | 91% | [1] |
| Benzaldehyde (unsubstituted) | Neutral | PPAC / [pmIm]Br, RT | 3 min | 95% | [6] |
| Benzaldehyde (unsubstituted) | Neutral | Alum / Water, RT | 20 min | 92% | [1] |
| 4-Methyl (-CH₃) | EDG | PPAC / [pmIm]Br, RT | 4 min | 94% | [6] |
| 4-Methoxy (-OCH₃) | EDG | PPAC / [pmIm]Br, RT | 4 min | 92% | [6] |
| 4-Hydroxy (-OH) | EDG | Alum / Water, RT | 10 min | 95% | [1] |
Analysis of Data: As predicted by mechanistic principles, benzaldehydes bearing strong electron-withdrawing groups like the 4-nitro substituent consistently react rapidly to give high yields.[6] Halogenated benzaldehydes also perform well.[1] Unsubstituted benzaldehyde serves as a baseline, providing excellent yields under optimized conditions.[1][6] Aldehydes with electron-donating groups, such as 4-methyl and 4-methoxy, also produce high yields, although some protocols note slightly slower reaction rates compared to their electron-withdrawing counterparts.[4][6] It is important to note that modern, highly efficient catalytic systems, including green chemistry approaches, have significantly broadened the scope of this reaction, allowing even less reactive, electron-rich aldehydes to afford excellent yields.[4]
Experimental Protocols
To provide a practical framework, two distinct, validated protocols for the Knoevenagel condensation are detailed below. The first is a green chemistry approach using an alum catalyst in water, and the second is a solvent-free method.
Protocol 1: Alum-Catalyzed Knoevenagel Condensation in Aqueous Medium[1]
This environmentally friendly protocol utilizes potassium alum as a readily available, cost-effective, and safe catalyst in water.
Materials:
-
Substituted Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Potassium Alum (KAl(SO₄)₂·12H₂O) (10 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and potassium alum (10 mol%).
-
Add 5 mL of water to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product typically precipitates from the aqueous medium.
-
Collect the crude product by filtration.
-
Wash the solid with cold water and dry.
-
Purify the product by recrystallization from ethanol to obtain the pure benzylidenemalononitrile derivative.
Protocol 2: Solvent-Free Knoevenagel Condensation[2][7]
This method avoids bulk organic solvents, aligning with the principles of green chemistry, and often results in high yields and simple product isolation.
Materials:
-
Substituted Benzaldehyde (5.0 mmol)
-
Malonic Acid (6.0 mmol, 1.2 eq.)
-
Ammonium Bicarbonate (catalytic amount)
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (6.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the solvent-free mixture to the required temperature (e.g., 90-140°C), promoting both condensation and subsequent decarboxylation if malonic acid is used.
-
Monitor the reaction progress via TLC or HPLC by dissolving a small sample in a suitable solvent.
-
After the reaction is complete, the resulting solid product can be purified, often by recrystallization.
Conclusion
The electronic properties of substituents on the benzaldehyde ring are a primary factor governing the yield and rate of the Knoevenagel condensation. Electron-withdrawing groups enhance the carbonyl carbon's electrophilicity, accelerating the reaction, while electron-donating groups have a retarding effect. However, the development of highly efficient catalysts and green synthetic protocols, such as those performed in water or under solvent-free conditions, has expanded the reaction's utility, enabling high-yield synthesis across a broad spectrum of substituted benzaldehydes. Understanding these fundamental principles allows researchers to make informed decisions in designing reaction conditions to optimize the synthesis of target α,β-unsaturated compounds.
References
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
- Knoevenagel Condensation Doebner Modific
- Jimenez, D. E. Q., et al. (2022). Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Current Organic Chemistry, 26(16), 1552-1564.
- Novel Methods of Knoevenagel Condens
- Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry Europe.
- Ghotekar, S. K., et al. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3).
- The Knoevenagel condensation is a special case of the aldol conde... Study Prep in Pearson+.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
- Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradi
- Reaction Mechanism of Knoevenagel Reaction. Physics Wallah.
- Knoevenagel Condens
- Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
- Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to the Reaction Kinetics of 2,6- vs. 2,4-Dimethoxybenzaldehyde for the Modern Organic Chemist
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and ultimately, the viability of a synthetic route. Substituted benzaldehydes are foundational building blocks, yet the positional isomerism of substituents can dramatically alter their reactivity. This guide provides an in-depth analysis of the reaction kinetics of two common isomers: 2,6-dimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde. We will explore the underlying structural and electronic factors that govern their differential reactivity and provide a robust experimental framework for their kinetic analysis.
The Decisive Influence of Methoxy Group Positioning
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.
2,4-Dimethoxybenzaldehyde: An Electron-Rich System
In 2,4-dimethoxybenzaldehyde, the two methoxy groups are located at the ortho and para positions relative to the aldehyde. Both are powerful electron-donating groups through resonance, pushing electron density into the aromatic ring. This increased electron density extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Consequently, the aldehyde becomes less electrophilic and thus, generally less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1]
2,6-Dimethoxybenzaldehyde: The Dominance of Steric Hindrance
The case of 2,6-dimethoxybenzaldehyde is a classic example of steric hindrance overriding electronic effects.[2] While the two methoxy groups are electron-donating, their placement flanking the aldehyde group creates a sterically congested environment. This physical obstruction significantly impedes the approach of nucleophiles to the carbonyl carbon.[2][3] As a result, despite the electronic deactivation, the steric hindrance is the dominant factor, leading to a significantly lower reaction rate in many nucleophilic addition reactions compared to its 2,4-isomer.
Comparative Analysis: A Tale of Two Reactivities
While direct comparative kinetic data for a single reaction under identical conditions is not always readily available in literature, the principles of physical organic chemistry allow for a clear prediction of their relative reactivities. In a typical nucleophilic addition reaction, such as a Knoevenagel condensation, the reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[2]
| Isomer | Primary Effect | Predicted Relative Reactivity (Nucleophilic Addition) | Rationale |
| 2,4-Dimethoxybenzaldehyde | Electronic (Electron-Donating) | Moderate | The methoxy groups donate electron density, reducing the electrophilicity of the carbonyl carbon and slowing the reaction rate compared to unsubstituted benzaldehyde. |
| 2,6-Dimethoxybenzaldehyde | Steric Hindrance | Low | The two ortho-methoxy groups physically block the approach of nucleophiles to the aldehyde, significantly decreasing the reaction rate. This steric effect is the dominant factor.[2][3] |
This predicted difference in reactivity is a critical consideration in synthetic planning. For instance, a reaction that proceeds smoothly with 2,4-dimethoxybenzaldehyde might require significantly more forcing conditions (higher temperature, stronger catalyst, longer reaction time) when using the 2,6-isomer.
Experimental Protocol for Comparative Kinetic Analysis: Knoevenagel Condensation
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The Knoevenagel condensation is an excellent model reaction for this purpose.[4] This protocol outlines a method for monitoring the reaction progress using UV-Vis spectrophotometry.
Objective: To determine and compare the pseudo-first-order rate constants for the Knoevenagel condensation of 2,6- and 2,4-dimethoxybenzaldehyde with malononitrile.
Materials:
-
2,6-Dimethoxybenzaldehyde
-
2,4-Dimethoxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 2,6-dimethoxybenzaldehyde (e.g., 0.1 M) and 2,4-dimethoxybenzaldehyde (e.g., 0.1 M) in ethanol.
-
Prepare a stock solution of malononitrile (e.g., 1.0 M) in ethanol.
-
Prepare a dilute solution of piperidine in ethanol (e.g., 0.1 M).
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
To ensure pseudo-first-order conditions, the concentration of malononitrile should be in large excess (at least 10-fold) compared to the benzaldehyde derivative.
-
In a quartz cuvette, combine the appropriate benzaldehyde stock solution and the malononitrile stock solution in ethanol to achieve the desired final concentrations (e.g., benzaldehyde: 0.001 M; malononitrile: 0.01 M).
-
Equilibrate the cuvette in the thermostated holder of the spectrophotometer at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small, fixed volume of the piperidine catalyst solution and start data acquisition immediately.
-
-
Data Acquisition and Analysis:
-
Monitor the reaction by recording the absorbance at the λmax of the conjugated product over time. The product, a benzylidenemalononitrile derivative, will have a strong absorbance in the UV-Vis region.
-
Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Repeat the experiment for both benzaldehyde isomers under identical conditions.
-
Data Presentation:
The calculated pseudo-first-order rate constants (k') should be tabulated for easy comparison.
| Benzaldehyde Isomer | Temperature (°C) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| 2,4-Dimethoxybenzaldehyde | 25 | (Experimental Value) |
| 2,6-Dimethoxybenzaldehyde | 25 | (Experimental Value) |
Visualizing the Mechanistic and Experimental Framework
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic differences and the experimental workflow.
Caption: Steric hindrance in 2,6-dimethoxybenzaldehyde impedes nucleophilic attack.
Caption: Experimental workflow for the kinetic analysis of benzaldehyde isomers.
Conclusion: Informed Decisions in Synthesis
The choice between 2,4- and 2,6-dimethoxybenzaldehyde is not arbitrary; it is a decision with significant kinetic consequences. The electronic deactivation of the 2,4-isomer leads to a moderate reactivity, while the profound steric hindrance of the 2,6-isomer results in a significantly reduced reaction rate for nucleophilic additions. This understanding, grounded in the fundamental principles of physical organic chemistry, empowers researchers to make informed decisions in the design of synthetic pathways, leading to optimized reaction conditions and improved outcomes in the development of novel chemical entities.
References
-
National Center for Biotechnology Information. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Link]
-
ResearchGate. Permangnetic oxidation of 2,4-dimethoxybenzaldehyde by spectrophotometric: A kinetic proposal. [Link]
-
National Center for Biotechnology Information. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
National Center for Biotechnology Information. 2,6-Dimethoxybenzaldehyde. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. 2,4-Dimethoxybenzaldehyde. [Link]
-
National Center for Biotechnology Information. 2,4-Dimethoxybenzaldehyde. [Link]
Sources
- 1. Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and <i>N</i>,<i>N</i>-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Distinguishing Dimethoxybenzaldehyde Isomers with NMR Spectroscopy
In the realm of fine chemical synthesis, drug development, and quality control, the unambiguous identification of constitutional isomers is a frequent and critical challenge. The dimethoxybenzaldehyde isomers, sharing the same molecular formula (C₉H₁₀O₃) and mass, present a classic analytical puzzle. While techniques like mass spectrometry confirm their elemental composition, it falls short in differentiating the substitution patterns on the aromatic ring. This is where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the definitive technique, offering a detailed structural fingerprint based on the unique electronic environment of each proton and carbon nucleus.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the five common dimethoxybenzaldehyde isomers. Moving beyond a simple recitation of data, we will explore the underlying principles of chemical shifts and spin-spin coupling, explaining why each isomer produces its characteristic spectrum. This approach is designed to empower researchers, scientists, and drug development professionals to not only identify these compounds but also to confidently apply these principles to other complex structural elucidation challenges.
The Foundational Principles: Why NMR Excels
The power of NMR in distinguishing isomers lies in its sensitivity to the local electronic environment of each nucleus. The positions of the electron-withdrawing aldehyde group (-CHO) and the electron-donating methoxy groups (-OCH₃) create a unique distribution of electron density across the benzene ring for each isomer.
-
Substituent Effects: An electron-donating group like methoxy increases electron density at the ortho and para positions, "shielding" the nuclei at these positions and causing their signals to shift to a lower chemical shift (upfield). Conversely, an electron-withdrawing group like the aldehyde deshields these same positions, shifting their signals to a higher chemical shift (downfield). The interplay of these competing effects is the primary basis for differentiation.
-
Spin-Spin Coupling (J-coupling): Protons on adjacent carbons ("neighbors") influence each other's magnetic field, causing their signals to split into multiplets. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the protons. For aromatic systems, these couplings are highly predictable:
-
Ortho-coupling (³J): Across 3 bonds, typically 7–10 Hz.
-
Meta-coupling (⁴J): Across 4 bonds, typically 2–3 Hz.
-
Para-coupling (⁵J): Across 5 bonds, often close to 0 Hz and not always resolved.
-
By analyzing the chemical shift, integration (proton count), and the splitting pattern (multiplicity and J-values), we can piece together the substitution pattern with high confidence.
Visualizing the Isomers
To facilitate our analysis, let's first visualize the structures of the five common isomers.
Caption: Structures of the five primary dimethoxybenzaldehyde isomers.
Comparative Spectroscopic Analysis
The most significant differences between the isomers are found in the aromatic region of the ¹H NMR spectrum (typically 6.0-8.0 ppm). The aldehyde and methoxy protons also provide key, albeit less variable, information.
2,3-Dimethoxybenzaldehyde
-
¹H NMR Analysis: The protons on this molecule form a classic three-spin system (an "ABC" system). The aldehyde proton appears far downfield, and the two methoxy groups are non-equivalent, giving rise to two distinct singlets.
-
Aldehyde H: ~10.43 ppm (s, 1H)
-
Aromatic H's: The proton at C6 (~7.40 ppm) is ortho to the aldehyde and will be a doublet of doublets. The proton at C4 (~7.10 ppm) is also a doublet of doublets. The proton at C5 (~7.15 ppm) is between two methoxy groups and will appear as a triplet.
-
Methoxy H's: Two singlets are expected as they are in different chemical environments, for example at ~3.99 and ~3.91 ppm.
-
-
¹³C NMR Analysis: Expect 9 distinct signals, including two for the methoxy carbons and one for the aldehyde carbonyl.
2,4-Dimethoxybenzaldehyde
-
¹H NMR Analysis: The aromatic protons also form an ABC system, but their chemical shifts and coupling patterns are distinct from the 2,3-isomer due to the para-relationship of the methoxy groups.
-
Aldehyde H: ~10.33 ppm (s, 1H)
-
Aromatic H's: The proton at C6 (~7.83 ppm) is ortho to the deshielding aldehyde and shows a clear doublet (ortho-coupling to H5). The proton at C5 (~6.53 ppm) is ortho to one methoxy group and meta to the other and the aldehyde, appearing as a doublet of doublets. The proton at C3 (~6.45 ppm) is shielded by two ortho methoxy groups and appears far upfield as a doublet (meta-coupling to H5).
-
Methoxy H's: Two distinct singlets (~3.92, ~3.88 ppm).
-
-
¹³C NMR Analysis: This isomer will also show 9 unique carbon signals. The carbons at C2 and C4 will be significantly shielded.
2,5-Dimethoxybenzaldehyde
-
¹H NMR Analysis: This isomer also presents a three-spin ABC system in the aromatic region.
-
Aldehyde H: ~10.45 ppm (s, 1H)
-
Aromatic H's: The proton at C6 (~7.35 ppm) is ortho to the aldehyde and appears as a doublet (meta-coupling). The proton at C3 (~7.09 ppm) is ortho to a methoxy group and shows as a doublet (ortho-coupling). The C4 proton (~7.09 ppm) is between the two methoxy groups (para and meta) and appears as a doublet of doublets.
-
Methoxy H's: Two non-equivalent methoxy groups result in two singlets (~3.91, ~3.82 ppm).
-
-
¹³C NMR Analysis: Nine unique signals are expected. The chemical shifts of the oxygen-substituted carbons (C2, C5) will be key identifiers.
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
¹H NMR Analysis: This common isomer provides a clear and predictable aromatic pattern.
-
Aldehyde H: ~9.83 ppm (s, 1H)
-
Aromatic H's: The aromatic region shows an "ABX" pattern. The proton at C2 (~7.42 ppm), being ortho to the aldehyde, is a doublet (meta-coupling). The proton at C6 (~7.41 ppm) is also ortho to a methoxy group and meta to the aldehyde, appearing as a doublet of doublets. The proton at C5 (~6.98 ppm), ortho to the other methoxy group, is a simple doublet (ortho-coupling).
-
Methoxy H's: Two distinct singlets are observed around ~3.95 ppm.
-
-
¹³C NMR Analysis: Nine distinct carbon signals will be present.
3,5-Dimethoxybenzaldehyde
-
¹H NMR Analysis: This is the most symmetric of the isomers, which is immediately apparent in its ¹H NMR spectrum.
-
Aldehyde H: ~9.86 ppm (s, 1H)
-
Aromatic H's: Due to the plane of symmetry, the two protons at C2 and C6 are equivalent, and the proton at C4 is unique. This results in a simple and highly diagnostic pattern: a two-proton doublet for H2/H6 (~6.99 ppm) and a one-proton triplet for H4 (~6.72 ppm). The coupling constant for both signals will be a small meta-coupling (J ≈ 2.3 Hz).
-
Methoxy H's: The two methoxy groups are chemically equivalent, giving rise to a single, sharp singlet integrating to 6 protons (~3.84 ppm).
-
-
¹³C NMR Analysis: Due to symmetry, fewer than 9 carbon signals will be observed. We expect signals for the aldehyde, C1, C2/C6, C3/C5, C4, and the single methoxy environment, for a total of 6 signals.
Summary of Diagnostic ¹H NMR Data
| Isomer | Aldehyde-H (δ, ppm) | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Methoxy-H (δ, ppm) | Key Distinguishing Feature |
| 2,3- | ~10.43 | ~7.40 (dd), ~7.15 (t), ~7.10 (dd) | Two singlets (~3.99, ~3.91) | Three adjacent aromatic protons, two methoxy signals. |
| 2,4- | ~10.33 | ~7.83 (d, J≈8.6), ~6.53 (dd, J≈8.6, 2.3), ~6.45 (d, J≈2.3) | Two singlets (~3.92, ~3.88) | One aromatic proton shifted far upfield (~6.45 ppm). |
| 2,5- | ~10.45 | ~7.35 (d, J≈3.1), ~7.09 (d, J≈8.8), ~7.09 (dd, J≈8.8, 3.1) | Two singlets (~3.91, ~3.82) | Complex pattern, but distinct from other ABC systems. |
| 3,4- | ~9.83 | ~7.42 (d, J≈1.8), ~7.41 (dd, J≈8.2, 1.8), ~6.98 (d, J≈8.2) | Two singlets (~3.95) | Characteristic three-proton ABX pattern. |
| 3,5- | ~9.86 | ~6.99 (d, J≈2.3, 2H), ~6.72 (t, J≈2.3, 1H) | One singlet (6H) (~3.84) | High symmetry: 2:1 aromatic pattern and a single 6H methoxy signal. |
Experimental Protocol: Acquiring High-Quality Data
Reproducible and high-quality data is the bedrock of accurate structural elucidation. The following protocol outlines the standard procedure for preparing small organic molecules for NMR analysis.
Objective:
To prepare a solution of a dimethoxybenzaldehyde isomer in a deuterated solvent suitable for ¹H and ¹³C NMR spectroscopy.
Materials:
-
Dimethoxybenzaldehyde isomer sample
-
High-quality 5 mm NMR tubes, clean and unscratched
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Glass Pasteur pipette and bulb
-
Small sample vial
-
Cotton wool or filter pipette (if sample contains particulates)
Workflow for Isomer Differentiation
Caption: Logical workflow for distinguishing dimethoxybenzaldehyde isomers using ¹H NMR.
Step-by-Step Procedure:
-
Weighing the Sample: For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of the dimethoxybenzaldehyde isomer into a clean, dry vial. For a ¹³C spectrum, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time.
-
Dissolution: Add approximately 0.5-0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. Using a deuterated solvent is crucial as it prevents a large, overwhelming solvent signal in the ¹H spectrum and is used for the spectrometer's lock system.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required for high-resolution spectra.
-
Filtering (if necessary): If any solid particles remain, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool placed inside a Pasteur pipette. Particulates in the sample can severely degrade the quality of the magnetic field homogeneity (shimming).
-
Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Before inserting the sample into the spectrometer, clean the outside of the tube with a lint-free wipe. Once inside the magnet, the instrument will perform locking and shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
Conclusion
NMR spectroscopy provides an elegant and conclusive solution to the challenge of differentiating dimethoxybenzaldehyde isomers. The high degree of symmetry in the 3,5-isomer makes it instantly recognizable by its single six-proton methoxy signal and simple 2:1 aromatic pattern. For the remaining less symmetric isomers, a careful analysis of the chemical shifts and, most critically, the spin-spin coupling constants in the aromatic region allows for unambiguous assignment. The predictable nature of substituent effects and J-coupling provides a self-validating system, making NMR an indispensable tool for chemists in research and industry.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from Iowa State University website: [Link]
-
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 23-28. [Link]
-
Small molecule NMR sample preparation - Georgia Institute of Technology. (2023). Retrieved from Georgia Institute of Technology website: [Link]
-
Predicting a 1H-NMR Spectrum From The Structure. (2020). Retrieved from Chemistry LibreTexts website: [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from a university resource. [Link]
-
Substituent Effects on Benzene Rings. (2018). Retrieved from ChemistryViews website: [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. PubMed, 13(7), 877-881. [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from University College London website: [Link]
-
NMR Spectroscopy of Benzene Derivatives. (2025). Retrieved from JoVE website: [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from a university resource. [Link]
-
NMR Sample Preparation Guide. (n.d.). Retrieved from Scribd: [Link]
-
Electronic Supplementary Information. (n.d.). Retrieved from The Royal Society of Chemistry website: [Link]
-
Electronic Supplementary Information. (n.d.). Retrieved from The Royal Society of Chemistry website: [Link]
- Analysis of 3,4-dimethoxybenzaldehyde H-NMR. (n.d.).
A Comparative Guide to the Conformational Landscapes of 2,6- and 2,5-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its physical properties, reactivity, and biological activity. Even subtle changes in the spatial orientation of functional groups can lead to profound differences in how a molecule interacts with its environment. This guide provides an in-depth, objective comparison of the conformational differences between two closely related isomers: 2,6-dimethoxybenzaldehyde and 2,5-dimethoxybenzaldehyde. By synthesizing experimental data and computational insights, we will explore how the seemingly minor shift of a single methoxy group dramatically alters the conformational preferences and energy landscapes of these molecules.
The Decisive Role of Steric Hindrance in 2,6-Dimethoxybenzaldehyde
The defining structural characteristic of 2,6-dimethoxybenzaldehyde is the presence of two bulky methoxy groups positioned ortho to the aldehyde functionality. This arrangement imposes significant steric strain, forcing the molecule to adopt a non-planar conformation to relieve the crowding between the methoxy groups and the aldehyde.
Solid-State Conformation: A Twisted Reality
Conformational Dynamics in Solution
In solution, the aldehyde and methoxy groups of 2,6-dimethoxybenzaldehyde are not static but are in a state of dynamic equilibrium, rotating about their respective single bonds. However, the energy barrier to rotation for the aldehyde group is expected to be substantial due to the severe steric hindrance it encounters from the flanking methoxy groups. As the aldehyde group rotates, it must pass through a high-energy transition state where it is eclipsed by the methoxy groups. Although specific experimental or computational studies detailing the rotational barriers for 2,6-dimethoxybenzaldehyde were not identified in the searched literature, the established principles of steric hindrance in ortho-substituted benzene rings strongly suggest a high rotational barrier.[2] This high barrier would mean that at room temperature, the molecule predominantly resides in its twisted, low-energy conformation.
The Planar Preference of 2,5-Dimethoxybenzaldehyde
In contrast to its 2,6-isomer, 2,5-dimethoxybenzaldehyde lacks a second substituent ortho to the aldehyde group. This absence of significant steric hindrance allows the molecule to adopt a largely planar conformation, which is favored by the electronic benefits of conjugation between the aldehyde group, the aromatic ring, and the methoxy groups.
Solid-State and Computational Insights
The crystal structure of 2,5-dimethoxybenzaldehyde reveals a nearly planar molecule.[3] This planarity facilitates efficient π-orbital overlap, contributing to the molecule's electronic stability. Computational studies using Density Functional Theory (DFT) have further elucidated the conformational landscape of 2,5-dimethoxybenzaldehyde. These studies have investigated the "exo" and "endo" isomerism arising from the rotation of the aldehyde group. The "exo" conformer, where the aldehyde's carbonyl oxygen points away from the methoxy group at the 2-position, has been identified as the kinetically favored isomer, a finding that is in good agreement with X-ray diffraction data.[3]
A theoretical study on 2,5-dimethoxybenzaldehyde has calculated the rotational energy barrier for the aldehyde group, providing a quantitative measure of its conformational flexibility.[1] While the precise value from this study is not cited, the barrier is expected to be significantly lower than that of the 2,6-isomer due to the reduced steric hindrance.
Direct Comparison: A Tale of Two Isomers
The conformational differences between 2,6- and 2,5-dimethoxybenzaldehyde are stark and are primarily dictated by the presence or absence of a second ortho-substituent.
| Feature | 2,6-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde |
| Dominant Conformation | Non-planar (twisted) | Nearly planar |
| Primary Driving Force | Steric Hindrance | Electronic Conjugation |
| Aldehyde Group Orientation | Out of the plane of the aromatic ring | In the plane of the aromatic ring |
| Rotational Barrier of Aldehyde | High (qualitative assessment) | Lower (computationally determined) |
Experimental and Computational Methodologies
The understanding of the conformational preferences of these molecules is built upon a combination of experimental techniques and theoretical calculations.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent by slow evaporation.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined and refined to generate a precise three-dimensional model of the molecule in the crystal lattice.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Model Building: The initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The energy of the molecule is minimized to find its most stable conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).
-
Potential Energy Surface (PES) Scan: To determine the rotational energy barrier, a relaxed PES scan is performed. This involves systematically rotating a specific dihedral angle (e.g., the C-C-C=O angle of the aldehyde group) in small increments, while allowing the rest of the molecule's geometry to relax at each step.[4][5][6] The energy of the molecule is calculated at each increment, generating a profile of energy versus the dihedral angle. The rotational barrier is the energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) along this rotational coordinate.
dot graph TD { subgraph Experimental Workflow: X-ray Crystallography A[Single Crystal Growth] --> B[X-ray Diffraction Data Collection]; B --> C[Structure Solution and Refinement]; C --> D[3D Molecular Structure in Solid State]; end }
Workflow for determining solid-state conformation.
dot graph TD { subgraph Computational Workflow: DFT Calculations E[Build Initial Molecular Structure] --> F[Geometry Optimization]; F --> G[Potential Energy Surface Scan]; G --> H[Determine Rotational Energy Barrier]; end }
Workflow for computational conformational analysis.
Impact on Molecular Properties and Applications
The profound conformational differences between 2,6- and 2,5-dimethoxybenzaldehyde have significant implications for their chemical and biological behavior.
-
Reactivity: The non-planar conformation of 2,6-dimethoxybenzaldehyde may hinder the approach of reactants to the aldehyde group, potentially reducing its reactivity compared to the more accessible aldehyde in the planar 2,5-isomer. Conversely, the twisted conformation could also lead to unique selectivity in certain reactions.
-
Biological Activity: In drug design, the shape of a molecule is paramount for its ability to bind to a biological target. The distinct topographies of the two isomers mean they will present different pharmacophoric features to a receptor, likely resulting in different biological activities.
-
Physical Properties: Properties such as melting point, solubility, and crystal packing are all influenced by molecular conformation and the resulting intermolecular interactions. The planar nature of 2,5-dimethoxybenzaldehyde may facilitate stronger π-π stacking interactions in the solid state compared to the more globular shape of the 2,6-isomer.
Conclusion
The conformational analysis of 2,6- and 2,5-dimethoxybenzaldehyde serves as a compelling case study in the principles of stereochemistry and its impact on molecular properties. The steric strain induced by the di-ortho-methoxy substitution in 2,6-dimethoxybenzaldehyde forces it into a non-planar conformation with a high barrier to aldehyde rotation. In contrast, the lack of such steric hindrance in 2,5-dimethoxybenzaldehyde allows it to adopt a more stable, planar conformation that maximizes electronic conjugation. These fundamental structural differences are the root of their distinct chemical and physical behaviors, a crucial consideration for chemists and pharmacologists working with these and related substituted aromatic compounds. Further quantitative studies, particularly on the rotational energy barriers of 2,6-dimethoxybenzaldehyde, would provide even deeper insights into the dynamic properties of this sterically hindered system.
References
-
Q-Chem. (n.d.). 10.4 Potential Energy Scans. Q-Chem Manual. [Online]. Available at: [Link]
-
Al-Zaqri, N., Al-Hamzi, A. M., Al-Sarori, A. M., Shkir, M., & El-Gazzar, A. A. (2020). Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies. Molecules, 25(24), 5975. [Online]. Available at: [Link]
-
Yateem, A. H. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Croatica Chemica Acta, 93(2), 133-142. [Online]. Available at: [Link]
-
Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Department of Chemistry and Biochemistry, Wellesley College. [Online]. Available at: [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Online]. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Online]. Available at: [Link]
-
Ruiz-López, M. F., Assfeld, X., Bohr, F., & Rinaldi, D. (2022). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure, 1256, 132535. [Online]. Available at: [Link]
-
Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of P-Xylene. European Journal of Chemistry, 13(3), 224-229. [Online]. Available at: [Link]
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Online]. Available at: [Link]
-
Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Indonesian Journal of Chemistry, 22(1), 1-13. [Online]. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Ring Conformations. [Online]. Available at: [Link]
-
Beckles, D. L., & Setzer, W. N. (2014). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Natural Product Communications, 9(1), 1934578X1400900. [Online]. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scanning potential energy surfaces [cup.uni-muenchen.de]
- 5. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 6. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde: A Comparative Benchmarking Study
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are foundational pillars in the edifice of modern organic synthesis. Their aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon bonds.[1] The specific substitution pattern on the aromatic ring dictates the molecule's electronic properties and steric environment, making these compounds crucial intermediates in the development of pharmaceuticals, agrochemicals, and materials.
This guide focuses on 2,6-Dimethoxy-4-methylbenzaldehyde , a key building block whose symmetrically substituted pattern, featuring two ortho-directing methoxy groups, presents a unique synthetic challenge. Achieving high regioselectivity is paramount. Herein, we provide a detailed benchmark comparison of the primary synthetic routes to this target molecule, offering not just protocols, but a deep dive into the causality behind the experimental choices, empowering researchers to select the optimal method for their specific needs.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound begins with the common precursor, 3,5-dimethoxytoluene . The challenge lies in introducing a formyl group at the C2 position, which is sterically hindered and electronically influenced by the two adjacent methoxy groups. We will evaluate three distinct formylation strategies:
-
Directed Ortho-Metalation (Ortho-lithiation): A powerful technique for achieving high regioselectivity by using the directing ability of the methoxy groups.
-
Vilsmeier-Haack Formylation: A classic electrophilic aromatic substitution method.
-
Gattermann Formylation: Another traditional electrophilic substitution approach, valued for its effectiveness with electron-rich aromatics.
Caption: Synthetic routes from 3,5-dimethoxytoluene to the target aldehyde.
Method 1: Directed Ortho-Metalation (Benchmark Method)
This approach is the benchmark for synthesizing the target molecule due to its superior regioselectivity. The strategy leverages the ability of the two methoxy groups to direct a strong base to deprotonate the C2 position, creating a nucleophilic aryllithium intermediate that can then be trapped by an electrophilic formylating agent.
Causality and Mechanistic Insight
The success of this reaction hinges on the Lewis basicity of the oxygen atoms in the methoxy groups. When n-butyllithium (n-BuLi) is introduced, the lithium cation coordinates with the two methoxy groups. This pre-coordination complex holds the butyl anion in close proximity to the C2 proton, facilitating its abstraction over other protons on the ring. This directed deprotonation is a powerful tool for overcoming statistical or steric biases. Following deprotonation, the resulting aryllithium species is a potent nucleophile. The addition of an electrophile like N,N-dimethylformamide (DMF) results in the formation of a tetrahedral intermediate, which upon acidic workup, collapses to the desired aldehyde.
Caption: Mechanism of Directed Ortho-Metalation.
Detailed Experimental Protocol
Adapted from a general procedure for 1,3-dialkoxybenzenes.[2]
Materials:
-
3,5-Dimethoxytoluene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethoxytoluene (1.0 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Lithiating: Cool the solution to 0 °C using an ice bath. Add n-BuLi (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Anion Formation: Stir the resulting solution at 0 °C for 2 hours. The formation of the aryllithium species may be accompanied by a slight color change.
-
Formylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMF (1.5 eq) dropwise.
-
Reaction Quench: After stirring at -78 °C for 3 hours, allow the reaction to slowly warm to 0 °C and then quench by the careful, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[3] It employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (like DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[4]
Causality and Mechanistic Insight
The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-rich 3,5-dimethoxytoluene then acts as a nucleophile, attacking the Vilsmeier reagent in a classic electrophilic aromatic substitution. The strong electron-donating and ortho,para-directing nature of the two methoxy groups activates the C2, C4, and C6 positions. However, the C2 and C6 positions are sterically hindered by the adjacent methoxy groups. Consequently, this reaction is expected to produce a mixture of isomers, primarily the C4-formylated product (2,4-dimethoxy-6-methylbenzaldehyde) and the desired C2-formylated product (this compound). The final aldehyde is liberated after hydrolysis of the resulting iminium salt during workup.
Sources
A Researcher's Guide to Purity Assessment of 2,6-Dimethoxy-4-methylbenzaldehyde: A Comparative Analysis of Melting Point and Chromatographic/Spectroscopic Techniques
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a research endeavor. For a compound like 2,6-Dimethoxy-4-methylbenzaldehyde, a key building block in the synthesis of various bioactive molecules, ensuring its purity is of paramount importance. This guide provides an in-depth, comparative analysis of traditional melting point analysis against modern chromatographic and spectroscopic techniques for the purity assessment of this compound. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and offer a clear-eyed comparison to guide researchers in selecting the most appropriate method for their needs.
The Principle of Purity Assessment via Melting Point: More Than Just a Number
Melting point determination is a foundational technique in organic chemistry, cherished for its simplicity and the wealth of information it can provide about a substance's purity. A pure, crystalline solid will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1°C.[1] The presence of impurities disrupts the uniform crystalline lattice structure, leading to a phenomenon known as melting point depression.[2][3][4] This results in two observable effects: a lowering of the melting point and a broadening of the melting range.[1][2]
The thermodynamic basis for this lies in the change in Gibbs free energy during the solid-to-liquid phase transition. Impurities introduce entropy into the system, and the increased disorder of an impure liquid phase compared to a pure one leads to a lower melting temperature.[4] Therefore, a broad and depressed melting range is a strong indicator of the presence of impurities.
For this compound, a reported melting point range is 91-94°C .[2] Any significant deviation below this range or a melting range exceeding 2°C should prompt further investigation into the sample's purity.
Experimental Protocol: Melting Point Determination of this compound
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> for melting range determination.[5]
Instrumentation:
-
Melting point apparatus (e.g., Mettler Toledo MP series or similar)
-
Capillary tubes (0.8-1.2 mm internal diameter)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently crush a small amount of the sample into a fine powder to ensure uniform packing in the capillary tube.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the initial heating rate to a rapid ramp (e.g., 10°C/min) to approach the expected melting point.
-
Observation: Approximately 10-15°C below the expected melting point (around 75-80°C), reduce the heating rate to 1-2°C/min. This slow heating rate is crucial for accurate determination of the melting range.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeatability: For robust results, perform the analysis in triplicate.
Interpreting the Results:
| Observation | Interpretation |
| Sharp melting range within 91-94°C | High purity |
| Depressed and broad melting range (e.g., 85-91°C) | Presence of impurities |
Potential Impurities and Their Impact:
The synthesis of this compound often involves the formylation of 1,3-dimethoxy-5-methylbenzene. Potential impurities can include:
-
Isomeric Byproducts: Such as 2,4-dimethoxy-4-methylbenzaldehyde, which may have a different melting point and will cause depression and broadening.
-
Unreacted Starting Materials: Residual 1,3-dimethoxy-5-methylbenzene.
-
Reagents and Solvents: From the synthesis and purification process.
Comparative Analysis: Beyond the Melting Point
While melting point analysis is an excellent preliminary tool, it has its limitations. It is not highly quantitative and may not be sensitive to very low levels of impurities. For rigorous purity determination, especially in a drug development context where stringent purity thresholds are required by guidelines such as those from the International Council for Harmonisation (ICH), more sophisticated techniques are necessary.[6][7][8]
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Phase transition temperature | Differential partitioning between mobile and stationary phases | Partitioning between a mobile gas and a stationary phase | Nuclear spin resonance in a magnetic field |
| Purity Indication | Melting range broadening and depression | Peak area percentage of the main component | Peak area percentage of the main component | Absolute or relative quantification against a standard |
| Quantitation | Semi-quantitative at best | Highly quantitative | Highly quantitative | Highly accurate and precise (primary method) |
| Sensitivity | Low | High | High | Moderate to High |
| Impurity Identification | No | Possible with a mass spectrometer (LC-MS) | Possible with a mass spectrometer (GC-MS) | Yes, through structural elucidation |
| Throughput | Moderate | High | High | Low to Moderate |
| Cost | Low | High | Moderate | High |
Advanced Purity Assessment Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[9]
Experimental Protocol (Illustrative):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm (based on the UV absorbance maximum of the analyte).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
For volatile and semi-volatile compounds like substituted benzaldehydes, GC is a powerful analytical tool.[4]
Experimental Protocol (Illustrative):
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure separation of components with different boiling points.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or acetone.
Purity is assessed by the area percentage of the main peak. GC-MS offers the added advantage of identifying impurities based on their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, without the need for a specific reference standard for each impurity.[2][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol (Illustrative):
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Accurately weigh both the this compound sample and the internal standard into a vial and dissolve them in the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Workflow Diagrams
Melting Point Analysis Workflow
Caption: Workflow for purity assessment by melting point analysis.
Comparative Purity Assessment Strategy
Sources
- 1. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 2. This compound CAS#: 6937-96-8 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with 2,6-Dimethoxy-4-methylbenzaldehyde Literature Values
For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of synthesized compounds is paramount. This guide provides an in-depth technical comparison of experimentally obtained data for 2,6-dimethoxy-4-methylbenzaldehyde against established literature values. We will delve into the rationale behind the synthetic and analytical methodologies, ensuring a thorough understanding of the process from starting materials to a purified, well-characterized final product.
Introduction to this compound
This compound is a substituted aromatic aldehyde of interest in organic synthesis, serving as a versatile building block for more complex molecules. Its utility is particularly noted in the synthesis of pharmaceutical intermediates and novel resin materials.[1] The precise arrangement of the methoxy and methyl groups on the benzaldehyde core influences its reactivity and the stereochemistry of subsequent reactions, making unambiguous structural confirmation essential.
Literature-Derived Physicochemical and Spectroscopic Data
A comprehensive review of scientific literature and chemical databases provides the foundational data against which our experimental results will be benchmarked. These values represent the accepted physical and spectral properties of this compound.
| Property | Literature Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Melting Point | 91-94 °C | [3] |
| Appearance | Not specified | |
| Solubility | Soluble in water | [1][2] |
| ¹H NMR | Predicted data available | [2] |
| ¹³C NMR | Predicted data available | [2] |
| IR Spectrum | Not available | |
| Mass Spectrum | Not available |
Experimental Synthesis and Purification Workflow
The following protocols are designed to be self-validating, with each step including checkpoints and explanations to ensure the integrity of the experimental outcome.
Synthesis of this compound via Ortho-Lithiation
The chosen synthetic route is a modification of the ortho-lithiation of a substituted dimethoxybenzene, a reliable method for introducing a formyl group at a specific position.[4]
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 1,3-dimethoxy-5-methylbenzene (1 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath. Rationale: An inert atmosphere and anhydrous conditions are critical to prevent the quenching of the highly reactive organolithium reagent.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction is stirred at this temperature for 2 hours. Rationale: The two methoxy groups direct the lithiation to the C2 position, between them.[5]
-
Formylation: The reaction mixture is then cooled to -78°C using a dry ice/acetone bath. Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise. The mixture is allowed to slowly warm to room temperature and stirred overnight. Rationale: DMF serves as the formylating agent. The low temperature addition minimizes side reactions.[4]
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Rationale: The aqueous workup removes inorganic salts and unreacted DMF.
Purification by Column Chromatography and Recrystallization
Purification is a two-stage process to ensure the removal of unreacted starting materials and byproducts.
Diagram of the Purification and Analysis Workflow:
Caption: Workflow for the purification and characterization of the final product.
Step-by-Step Protocol:
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is used as the eluent. Rationale: This technique separates compounds based on their polarity, effectively removing non-polar impurities and highly polar baseline materials.[6]
-
Recrystallization: The fractions containing the desired product are combined, and the solvent is evaporated. The resulting solid is recrystallized from a mixture of ethanol and water. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol. Rationale: Recrystallization is a highly effective method for purifying solid compounds to obtain a high degree of purity.[7]
Cross-Referencing Experimental Data with Literature Values
The purified product is subjected to a battery of analytical techniques to confirm its identity and purity. The following table presents hypothetical experimental data for comparison with the literature values.
| Property | Literature Value | Experimental Data (Hypothetical) |
| Yield | - | 65% |
| Melting Point | 91-94 °C[3] | 92-93.5 °C |
| Appearance | Not specified | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Predicted | 10.45 (s, 1H, CHO), 6.55 (s, 2H, Ar-H), 3.85 (s, 6H, OCH₃), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | Predicted | 190.1 (CHO), 162.5 (C-O), 140.2 (C-CH₃), 115.8 (C-CHO), 108.5 (C-H), 56.0 (OCH₃), 21.5 (CH₃) |
| IR (ATR), ν (cm⁻¹) | Not available | 2940 (C-H, sp³), 2845 (C-H, aldehyde), 1685 (C=O, aldehyde), 1600, 1475 (C=C, aromatic), 1120 (C-O, ether) |
| Mass Spectrum (EI), m/z | Not available | 180 (M⁺), 179 (M⁺-H), 151 (M⁺-CHO), 123, 91 |
Molecular Structure of this compound:
Caption: Structure of this compound.
Conclusion
The presented experimental workflow provides a robust method for the synthesis and purification of this compound. The hypothetical experimental data shows strong concordance with the available literature values, providing a high degree of confidence in the identity and purity of the synthesized compound. This guide serves as a template for researchers to meticulously document and cross-reference their experimental findings with established scientific knowledge, upholding the principles of scientific integrity and reproducibility.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde.
- BenchChem. (n.d.). An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- ChemicalBook. (2023). This compound | 6937-96-8.
- Guidechem. (n.d.). 2,5-dimethoxy-4-methylbenzaldehyde 4925-88-6.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Reich, H. J. (n.d.). C-13 NMR Spectrum.
- Guidechem. (n.d.). This compound 6937-96-8 wiki.
- ChemicalBook. (n.d.). This compound CAS#: 6937-96-8.
- Fisher Scientific. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde, 97%.
- ECHEMI. (n.d.). 4925-88-6, 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).
- NIST. (n.d.). 2,6-Dimethoxybenzaldehyde.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
- PubChem. (n.d.). 2,6-Dimethoxybenzaldehyde.
- PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde.
- designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.
- CUNY. (n.d.). Purification by Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2.
- Chemsrc. (2025). 2,5-Dimethoxy-4-methyl-benzaldehyde | CAS#:4925-88-6.
- Alfa Chemistry. (n.d.). CAS 4925-88-6 2,5-Dimethoxy-4-methylbenzaldehyde.
- Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography.
- Bao, K., Fan, A., Dai, Y., Zhang, L., Zhang, W., Chenga, M., & Yao, X. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-.
- BenchChem. (n.d.). Application Note: High-Purity Purification of Synthetic 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 2,6-Dimethoxy-4-methylbenzaldehyde: A Protocol for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed protocol for the safe and compliant disposal of 2,6-Dimethoxy-4-methylbenzaldehyde, moving beyond simple instructions to explain the rationale behind each critical step.
Hazard Identification and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound is paramount. While this compound is a valuable synthetic intermediate, it possesses properties that demand careful handling.
Based on data from analogous compounds, this compound should be handled as a substance that can cause skin and serious eye irritation.[1][2] Ingestion may be harmful, and it may also cause respiratory irritation.[2][3][4][5][6] Furthermore, some benzaldehyde derivatives are classified as harmful to aquatic life, necessitating containment from environmental release.[1]
Immediate Personal Protective Equipment (PPE) Requirements:
Your first line of defense is appropriate personal protective equipment. The causality is clear: to prevent chemical contact with permeable tissues and avoid inhalation.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[2]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin exposure.[5][7]
-
Ventilation: All handling and disposal preparation should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4][5]
Waste Characterization and Segregation: The Principle of Isolation
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste.[1][4] this compound waste must be treated as hazardous. It should not be disposed of in standard trash or down the sewer drain.[8]
The core principle here is isolation . Mixing chemical wastes is a dangerous and costly practice. It can lead to unforeseen exothermic reactions and makes the final disposal process more complex and expensive. Any material mixed with a listed hazardous waste is, in its entirety, considered a hazardous waste.[1]
Protocol for Waste Collection:
-
Primary Waste: Collect all waste this compound, whether in its pure solid form or dissolved in a solvent, in a designated hazardous waste container.[9]
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, are also considered hazardous waste. These should be collected in a separate, clearly labeled container lined with a plastic bag.[9][10]
-
Empty Containers: An "empty" container that held this compound must be handled as hazardous waste. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous waste.[8][11]
Disposal Pathways: A Decision-Making Framework
There are two primary pathways for the disposal of this compound waste: direct disposal via a certified vendor or on-site chemical deactivation followed by disposal. The choice depends on laboratory capabilities, waste volume, and local regulations.
Pathway A: Direct Disposal via Licensed Hazardous Waste Contractor
This is the most common and straightforward method for research laboratories.
Step-by-Step Protocol:
-
Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. The original manufacturer's container is often the best choice.[1][8][9] The container must have a secure, tightly closing lid.[8][10]
-
Labeling: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12] Ensure that it is stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[3][6]
-
Arranging Pickup: Once the container is nearly full (do not exceed 90% capacity) or within the time limits specified by your institution (e.g., 150 days), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.[10][13] The ultimate disposal method will likely be high-temperature incineration, which ensures the complete destruction of the organic molecule.[14][15]
Pathway B: On-Site Chemical Deactivation (for Aldehyde Waste Streams)
For laboratories that generate significant quantities of aldehyde waste, on-site deactivation can be a viable option to render the waste non-hazardous, though it requires careful validation and adherence to local regulations.[2] This process typically involves reacting the aldehyde with a chemical that converts it into a non-toxic polymer or other benign substance.
Important Considerations:
-
Regulatory Approval: Before implementing any on-site treatment, you must consult with your local sewer authority and EH&S department. In some jurisdictions, a permit may be required for such treatment.[2][6]
-
Validation: You must be able to verify that the deactivation process is complete and effective. This may require analytical testing of the treated waste to ensure the aldehyde concentration is below regulatory limits.[2]
-
Commercial Products: Several commercial products are available that are specifically designed to neutralize aldehyde waste, such as formalin and glutaraldehyde.[5][6] These products often contain reagents that polymerize the aldehydes into a solid, non-hazardous waste that may be suitable for regular trash disposal after neutralization is complete.[5][6]
General Deactivation Protocol (Example):
-
Follow the manufacturer's instructions for the specific deactivation reagent being used. This typically involves adding a specific amount of the reagent to the aldehyde waste.[6]
-
Allow the reaction to proceed for the recommended amount of time.
-
Test the treated waste to confirm that the aldehyde has been neutralized.
-
Dispose of the treated, non-hazardous waste in accordance with local regulations (which may include sewer disposal with approval or disposal in regular trash if solidified).[2][6]
Summary of Key Disposal Information
For quick reference, the following table summarizes the critical data for handling and disposing of this compound.
| Parameter | Guideline | Rationale & Reference |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed. | To prevent personal injury.[1][2][4][5][6] |
| Environmental Hazard | Potentially harmful to aquatic life. | To prevent environmental contamination.[1] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat. | To ensure personal safety during handling.[2][5] |
| Disposal in Trash/Sewer | Strictly Prohibited. | This is regulated hazardous waste.[8] |
| Waste Segregation | Collect pure waste and contaminated labware separately. Do not mix with other chemical waste. | To prevent dangerous reactions and streamline disposal.[1][9] |
| Primary Disposal Method | Collection by a licensed hazardous waste contractor for incineration. | Ensures complete destruction and regulatory compliance.[9][15] |
| Alternative Disposal | On-site chemical deactivation (with prior approval and validation). | Can render waste non-hazardous, but requires strict protocols.[2][6] |
| EPA Waste Code | Not specifically listed. Characterize based on properties (e.g., toxicity). Consult EH&S. | Proper classification is required under RCRA.[1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific mission and protect the environment.
References
-
Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
-
Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation. Publication 24-04-010. Retrieved from [Link]
-
Sino-Galchem. (2019, May 23). How To Treat Aldehyde-containing Wastewater? Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
D-Tart. (n.d.). Aldehyde Disposal. Retrieved from [Link]
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 2,6-Dimethoxybenzaldehyde.
-
Air & Water Systems. (n.d.). Aldex® - Aldehyde Disposal Made Easy. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Jackson, S. (2022, March 24). Hazardous Waste Management in the Laboratory. Lab Manager. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
National Research Council. (1999). Waste Incineration and Public Health. The National Academies Press. Retrieved from [Link]
- Tucker, S. P., & Carson, G. A. (1985). Deactivation of hazardous chemical wastes. Environmental Science & Technology, 19(3), 215–220.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
- New York University. (n.d.). EPA Listed Wastes.
-
Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste. Retrieved from [Link]
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: this compound.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.
Sources
- 1. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. How To Treat Aldehyde-containing Wastewater? [slchemtech.com]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. archtechnochem.com [archtechnochem.com]
- 6. wastewise.com [wastewise.com]
- 7. acs.org [acs.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. actenviro.com [actenviro.com]
- 14. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ic.ptb.de [ic.ptb.de]
Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dimethoxy-4-methylbenzaldehyde
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,6-Dimethoxy-4-methylbenzaldehyde demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe and effective use of this aromatic aldehyde in a laboratory setting. Our objective is to build a culture of safety that empowers researchers, ensuring that groundbreaking work can proceed without compromising personal well-being.
This document outlines the essential personal protective equipment (PPE), procedural best practices, and disposal protocols. By understanding the "why" behind each recommendation, we can foster a proactive safety mindset that becomes second nature in our daily laboratory operations.
Hazard Analysis of this compound
Key Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact can lead to redness, itching, and dermatitis.
-
Eye Irritation: Direct contact with the eyes can cause serious irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) is essential for outlining procedures to protect laboratory personnel from these hazards.[3][4] This guide serves as a critical component of such a plan.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense against chemical exposure. For this compound, a multi-layered approach is necessary to protect against the identified hazards.
Primary Engineering Controls: The First Line of Defense
Before detailing PPE, it is crucial to emphasize the primacy of engineering and administrative controls. PPE should never be the sole method of protection.
-
Fume Hood: All handling of this compound, especially when in powdered form or when heating, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Work Area: Establish a clearly marked area for working with this compound to prevent cross-contamination.[5]
Core PPE for Handling this compound
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[6] | Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[1][2] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact, which can cause irritation. It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin and personal clothing from contamination. The flame-resistant property adds a layer of safety in a laboratory environment where flammable solvents may be present. |
| Foot Protection | Closed-toe and closed-heel shoes, preferably made of a chemically resistant material. | Protects the feet from spills and falling objects. |
Procedural Workflow for Safe Handling
A systematic approach to the use of PPE is as important as the equipment itself. The following workflow ensures that protection is maintained throughout the handling process.
Donning PPE: A Step-by-Step Guide
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Eye Protection: Don safety glasses or goggles.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[6]
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[8] If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal of Contaminated Materials
Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. The waste should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container for incineration or other approved disposal methods. Do not dispose of contaminated PPE in the regular trash.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
By adhering to these rigorous safety protocols, we can confidently advance our research and development goals while prioritizing the health and safety of our most valuable asset: our scientists.
References
-
Occupational Safety and Health Administration. (n.d.). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager Magazine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Unknown Source. (n.d.). Personal Protective Equipment (PPE).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : N. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. osha.gov [osha.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
